molecular formula C49H68ClN3O12 B15544004 N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

货号: B15544004
分子量: 926.5 g/mol
InChI 键: XOOJZKUFBYYOMK-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a useful research compound. Its molecular formula is C49H68ClN3O12 and its molecular weight is 926.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C49H68ClN3O12

分子量

926.5 g/mol

IUPAC 名称

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate chloride

InChI

InChI=1S/C49H68N3O12.ClH/c1-48(2)39-13-9-11-15-41(39)50(22-25-58-30-33-62-36-35-60-28-27-56-5)43(48)17-7-6-8-18-44-49(3,4)40-14-10-12-16-42(40)51(44)23-26-59-31-34-63-38-37-61-32-29-57-24-21-47(55)64-52-45(53)19-20-46(52)54;/h6-18H,19-38H2,1-5H3;1H/q+1;/p-1

InChI 键

XOOJZKUFBYYOMK-UHFFFAOYSA-M

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a versatile fluorescent labeling reagent. This bifunctional molecule incorporates a Cy5 fluorophore for detection, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce non-specific binding, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.

Core Chemical Properties

This compound is a cyanine-based dye derivative designed for robust performance in aqueous environments, making it ideal for biological applications. The inclusion of two PEG4 linkers significantly increases its hydrophilicity.[1][2]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C49H68ClN3O12[1][3]
Molecular Weight 926.54 g/mol [1][4]
Excitation Maximum (λex) ~649 nm[1][4]
Emission Maximum (λem) ~667 nm[1][4]
Appearance Blue to dark blue solid[5]
Solubility Soluble in water, DMSO, and DMF[5][6]
Storage Conditions Store at -20°C, desiccated and protected from light[5][7][8]

Key Features and Advantages

The unique structure of this reagent offers several advantages for biomolecule labeling:

  • Enhanced Water Solubility: The hydrophilic PEG spacers increase solubility in aqueous media, which is beneficial for reactions in biological buffers and helps prevent aggregation.[1][2]

  • Reduced Steric Hindrance: The flexible PEG linkers provide a spacer arm that minimizes steric hindrance, allowing for more efficient labeling of biomolecules.[9]

  • Amine-Reactive Labeling: The NHS ester group readily reacts with primary amino groups (-NH2) on proteins, peptides, and other biomolecules to form stable amide bonds.[7][10]

  • Far-Red Fluorescence: Cy5 is a bright and photostable fluorophore that emits in the far-red region of the spectrum, minimizing autofluorescence from biological samples.[4][7]

Experimental Protocols

General Protocol for Biomolecule Labeling

This protocol outlines the general steps for conjugating this compound to proteins or other biomolecules containing primary amines.

1. Reagent Preparation:

  • Antibody/Protein Solution: The biomolecule to be labeled should be in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[7][11] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.[12]

  • Reaction Buffer: A buffer with a pH of 8.0-9.0 is optimal for the labeling reaction.[7] 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer at pH 8.3-8.5 is commonly used.[11][13]

  • NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[14]

2. Labeling Reaction:

  • Molar Ratio Calculation: The optimal molar ratio of the dye to the biomolecule can vary. A common starting point is a 10:1 to 20:1 molar ratio of Cy5 NHS ester to the antibody.[7]

  • Reaction: Add the calculated amount of the dissolved NHS ester to the biomolecule solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[13]

3. Quenching and Purification:

  • Quenching: To stop the reaction, add a quenching reagent such as 1 M Tris-HCl (pH 8.0) or 1.5 M hydroxylamine (B1172632) (pH 8.5) to a final concentration of 50-100 mM.[7][14] Incubate for 15-30 minutes.

  • Purification: Remove the unreacted dye and byproducts using size-exclusion chromatography, such as a desalting column (e.g., Zeba™ Spin Desalting Columns), or through dialysis.[7][13]

4. Determination of Degree of Labeling (DOL):

  • The DOL, which represents the average number of dye molecules per biomolecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).[7] An optimal DOL is typically between 2 and 7 for antibodies.[7]

Visualizing Workflows and Pathways

Bioconjugation Workflow

The following diagram illustrates the key steps in the bioconjugation process.

G Bioconjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent_Prep Prepare Biomolecule (Amine-free buffer, pH 8.0-9.0) Reaction Combine & Incubate (RT or on ice, protected from light) Reagent_Prep->Reaction Add Dye Dye_Prep Dissolve NHS Ester (Anhydrous DMSO/DMF) Dye_Prep->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze Analyze DOL (Spectrophotometry) Purify->Analyze

Caption: Workflow for labeling biomolecules with this compound.

Application in a Signaling Pathway

A common application of this reagent is the labeling of antibodies to track their target antigens in cellular processes. The diagram below shows a simplified representation of how a labeled antibody could be used to visualize a cell surface receptor.

G Receptor Tracking with Labeled Antibody cluster_cell Cell Membrane Receptor Cell Surface Receptor Microscope Fluorescence Microscopy Receptor->Microscope Detection Antibody Antibody-Cy5 Conjugate Antibody->Receptor Binding

Caption: Visualization of a cell surface receptor using a Cy5-labeled antibody.

Conclusion

This compound is a powerful tool for researchers in various fields, including cell biology, immunology, and drug development. Its enhanced solubility, biocompatibility, and bright, stable fluorescence make it an excellent choice for a wide range of applications, from fluorescence microscopy and flow cytometry to in vivo imaging. The provided protocols and workflows serve as a guide to effectively utilize this versatile reagent in your research endeavors.

References

Navigating the Stability and Storage of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioconjugation landscape relies heavily on the precise and efficient labeling of molecules. Among the arsenal (B13267) of fluorescent probes, cyanine (B1664457) dyes, particularly Cy5, have carved a significant niche due to their bright fluorescence in the far-red spectrum, which minimizes background autofluorescence from biological samples. The N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a sophisticated derivative designed to enhance solubility and reduce non-specific binding through its polyethylene (B3416737) glycol (PEG) linkers, while the N-hydroxysuccinimide (NHS) ester group allows for covalent attachment to primary amines on biomolecules. Understanding the stability and optimal storage conditions of this reagent is paramount to ensure the reproducibility and success of labeling experiments. This technical guide provides an in-depth overview of the factors influencing the stability of this compound and best practices for its storage.

Core Stability Considerations

The stability of this compound is primarily dictated by the chemical sensitivities of its two key functional components: the Cy5 fluorophore and the NHS ester reactive group.

Cy5 Dye Stability

The Cy5 core is a robust fluorophore with good photostability.[1] However, its fluorescence can be influenced by its environment. It is known to be sensitive to oxygen and pH, necessitating storage and use in neutral pH and oxygen-free environments to maintain its fluorescent properties.[1] While Cy5 is generally stable across a broad pH range (typically pH 4 to 10), extreme pH conditions can lead to the degradation of the dye.[2]

NHS Ester Stability: The Critical Factor

The NHS ester is a highly reactive group designed for efficient conjugation with primary amines. This reactivity, however, also makes it susceptible to hydrolysis, a competing reaction that deactivates the molecule for its intended labeling purpose. The rate of hydrolysis is significantly influenced by pH and temperature.

Table 1: Impact of pH and Temperature on NHS Ester Hydrolysis

pHTemperature (°C)Half-life of Hydrolysis
7.004 - 5 hours
8.6410 minutes
7.0Ambient~7 hours
9.0AmbientMinutes

Data compiled from multiple sources.[3][4][5][6]

As the table clearly indicates, increasing the pH dramatically accelerates the rate of NHS ester hydrolysis. While the optimal pH for the reaction with primary amines is typically between 7.2 and 8.5, it is a trade-off with the stability of the NHS ester in the aqueous environment.[3][7][8][9]

Recommended Storage Conditions

Proper storage is crucial to preserve the reactivity of this compound. The primary concerns are moisture, light, and temperature.

Table 2: Recommended Storage Conditions for this compound

FormRecommended TemperatureLight ConditionsMoisture ConditionsDuration
Solid-20°C to -80°CProtect from lightStore in a desiccated environmentUp to one year
In Anhydrous DMSO/DMF-20°CProtect from lightUse anhydrous solvents; protect from moisture1 - 2 months
Aqueous SolutionNot Recommended-Highly susceptible to hydrolysisShould be used immediately

Data compiled from multiple sources.[7][8][9][10][11]

It is critical to allow the vial of the solid compound to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[6] When preparing stock solutions in organic solvents like DMSO or DMF, ensure the solvent is anhydrous to minimize hydrolysis.[12] Aqueous solutions of the NHS ester are highly unstable and should be prepared immediately before use.

Experimental Protocols

To ensure the integrity of your labeling experiments, it is essential to handle the reagent correctly. Below is a generalized protocol for a typical labeling reaction.

General Protein Labeling Protocol

This protocol outlines the fundamental steps for conjugating the this compound to a protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (amine-free buffer, pH 7.2-8.5) mix Add Dye to Protein Solution prep_protein->mix 1 prep_dye Prepare Dye Stock Solution (anhydrous DMSO/DMF) prep_dye->mix 2 incubate Incubate (room temp or 4°C, 0.5-4 hours) mix->incubate 3 purify Purify Conjugate (e.g., size exclusion chromatography) incubate->purify 4 analyze Characterize Conjugate (e.g., determine DOL) purify->analyze 5

Figure 1. A generalized workflow for protein labeling with an NHS ester-activated fluorescent dye.

Signaling Pathways and Logical Relationships

The core of the utility of this compound lies in its ability to form a stable covalent bond with primary amines on target biomolecules. The competing pathway is the hydrolysis of the NHS ester, which renders the molecule inactive for conjugation.

G cluster_main Reaction Pathways reagent This compound conjugate Stable Amide Bond (Labeled Biomolecule) reagent->conjugate Conjugation (pH 7.2-8.5) hydrolysis_product Hydrolyzed, Inactive Dye reagent->hydrolysis_product Hydrolysis (competing reaction) amine Primary Amine (on Biomolecule) amine->conjugate water Water (H₂O) water->hydrolysis_product

Figure 2. Reaction pathways for this compound, highlighting the desired conjugation and the competing hydrolysis.

References

The Biocompatibility Advantage of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core benefits of utilizing the N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 linker in bioconjugation, with a specific focus on enhancing the biocompatibility of labeled molecules. The strategic incorporation of polyethylene (B3416737) glycol (PEG) chains, particularly the discrete PEG4 linker, alongside the versatile N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation, offers a powerful tool for developing advanced diagnostics and targeted therapeutics with improved safety and efficacy profiles.

Introduction to PEGylation and its Role in Biocompatibility

PEGylation, the covalent attachment of polyethylene glycol chains to molecules such as proteins, peptides, antibodies, and nanoparticles, is a widely adopted strategy to improve their pharmacological properties. The hydrophilic and flexible nature of PEG chains creates a protective hydration layer around the conjugated molecule. This "stealth" effect provides several key biocompatibility benefits:

  • Reduced Immunogenicity: The PEG shield sterically hinders the recognition of the molecule by the immune system, thereby reducing the formation of anti-drug antibodies (ADAs). This is particularly crucial for therapeutic proteins and other biologics that can elicit an immune response.

  • Enhanced Solubility and Stability: PEGylation increases the hydrodynamic radius and water solubility of hydrophobic molecules, preventing aggregation and improving their stability in biological fluids.

  • Prolonged Systemic Circulation: The increased size of PEGylated molecules reduces their renal clearance, leading to a longer circulation half-life in the bloodstream. This allows for less frequent dosing and sustained therapeutic effects.

  • Improved Pharmacokinetics and Biodistribution: By altering the physicochemical properties of the parent molecule, PEGylation can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, often leading to more favorable in vivo performance.

The this compound linker combines the benefits of a discrete PEG4 spacer with the robust and specific amine-reactive chemistry of an NHS ester, all while providing the sensitive and far-red fluorescent tracking capabilities of the Cy5 dye.

The this compound Linker: Structure and Functionality

The linker consists of three key components:

  • m-PEG4 (Methoxy-Polyethylene Glycol, 4 units): A short, discrete PEG chain that provides the core biocompatibility benefits. The methoxy (B1213986) cap ensures the terminus is inert.

  • PEG4 (Polyethylene Glycol, 4 units): Another discrete PEG chain that further enhances the hydrophilicity and spacing of the linker.

  • NHS ester (N-hydroxysuccinimide ester): A highly reactive functional group that specifically forms stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) under mild pH conditions.

  • Cy5 (Cyanine 5): A fluorescent dye that absorbs and emits in the far-red region of the spectrum (typically around 650 nm excitation and 670 nm emission), minimizing autofluorescence from biological samples and allowing for deep tissue imaging.

This specific architecture provides a flexible and hydrophilic spacer arm that separates the Cy5 dye from the conjugated biomolecule, minimizing potential interference with the biomolecule's function and further enhancing biocompatibility.

Quantitative Data on Biocompatibility Enhancement

Table 1: Representative Cytotoxicity Data of PEGylated vs. Non-PEGylated Formulations

FormulationCell LineAssayIC50 (µg/mL)Fold Change (PEGylated vs. Non-PEGylated)Reference System
Non-PEGylated Niosomes (DOX+CUR)MCF-7MTT~50-Curcumin and Doxorubicin loaded niosomes[1]
PEGylated Niosomes (DOX+CUR)MCF-7MTT~301.7x less toxicCurcumin and Doxorubicin loaded niosomes[1]
Non-PEGylated PLL/DNA complexesCos-1Cell Viability~10-Poly-L-lysine/DNA complexes[2]
4.5% Grafted PLL-g-PEG/DNA complexesCos-1Cell Viability>100>10x less toxicPoly-L-lysine/DNA complexes[2]

Note: This table presents data from different systems to illustrate the general trend of reduced cytotoxicity upon PEGylation. The exact values will vary depending on the specific biomolecule, cell line, and experimental conditions.

Table 2: Representative In Vivo Pharmacokinetic Data of PEGylated vs. Non-PEGylated Molecules

MoleculeHalf-life (t½) (hours)Clearance (CL)Volume of Distribution (Vd)Reference System
Filgrastim (G-CSF)2 - 4HighHighPEGylated proteins[3]
Pegfilgrastim (PEGylated G-CSF)~40 (range 15-80)ReducedReducedPEGylated proteins[3]
Anti-CEA scFv0.5 - 2HighHighAlbumin-conjugated scFv[3]
Albumin-conjugated anti-CEA scFv~15ReducedReducedAlbumin-conjugated scFv[3]
Non-PEGylated ProticlesShorter circulationFaster in vivo degradation-Radiolabeled Proticles[4]
PEGylated ProticlesLonger circulationSlower in vivo degradation-Radiolabeled Proticles[4]

Note: This table provides examples of how PEGylation and other modifications that increase hydrodynamic size can significantly improve the pharmacokinetic profile of therapeutic proteins and nanoparticles.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of this compound and the assessment of the biocompatibility of the resulting conjugates.

Protocol for Protein Conjugation with this compound

Materials:

  • This compound

  • Protein to be labeled (e.g., antibody, enzyme) in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer, pH 8.3

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dilute the protein in an amine-free buffer (e.g., PBS) to a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the labeling reaction.

    • Adjust the pH of the protein solution to 8.0-8.5 by adding a small volume of 1 M sodium bicarbonate buffer. This pH is optimal for the reaction between the NHS ester and primary amines.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar excess of dye to protein. A starting point is a 10- to 20-fold molar excess.

    • Slowly add the dissolved dye solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

  • Quench the Reaction (Optional but Recommended):

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS ester and terminate the labeling reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and quenching buffer components using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions corresponding to the high molecular weight conjugate, which will elute first. The free dye will elute later.

    • Monitor the fractions by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).

  • Characterization:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, using spectrophotometry and the Beer-Lambert law.

    • Assess the purity and integrity of the conjugate using SDS-PAGE and fluorescence imaging.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • PEGylated-Cy5 conjugate and non-PEGylated control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Treatment:

    • Prepare a series of dilutions of the PEGylated-Cy5 conjugate and the non-PEGylated control in complete medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the concentration of the test compounds and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The biocompatibility of a labeled molecule is intrinsically linked to its interaction with cellular signaling pathways. Reduced immunogenicity and non-specific binding due to PEGylation can prevent the aberrant activation of inflammatory pathways.

Signaling Pathways Influenced by Biocompatibility

The introduction of foreign materials, including labeled biomolecules, can trigger cellular stress and inflammatory responses. Key signaling pathways involved include the NF-κB and MAPK pathways. A more biocompatible, PEGylated molecule is less likely to activate these pathways.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Non-PEGylated Conjugate Receptor Toll-like Receptor (TLR) or Cytokine Receptor Stimuli->Receptor Binding IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB_dimer p50/p65 (NF-κB) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_dimer->IkB Inhibition NFkB_nuclear p50/p65 NFkB_dimer->NFkB_nuclear Translocation DNA DNA NFkB_nuclear->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Simplified NF-κB signaling pathway.

MAPK_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Cellular Stress (e.g., from non-biocompatible material) Receptor Growth Factor Receptor or Stress Sensor Stimulus->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_nuclear ERK ERK->ERK_nuclear Translocation Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK_nuclear->Transcription_Factors Activation Gene_Expression Genes for Proliferation, Inflammation, Apoptosis Transcription_Factors->Gene_Expression Transcription

Caption: Overview of the MAPK/ERK signaling cascade.

Experimental Workflow for Biocompatibility Assessment

A systematic workflow is crucial for comprehensively evaluating the biocompatibility of a novel PEGylated-Cy5 conjugate.

Biocompatibility_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Conclusion Synthesis Conjugation of Biomolecule with this compound Purification Purification of Conjugate (e.g., SEC) Synthesis->Purification Characterization Characterization (DOL, Purity) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Characterization->Cytotoxicity Hemocompatibility Hemocompatibility Assays (Hemolysis, Platelet Aggregation) Characterization->Hemocompatibility Immunogenicity_in_vitro In Vitro Immunogenicity (e.g., Cytokine Release Assay) Characterization->Immunogenicity_in_vitro Pharmacokinetics Pharmacokinetics (PK) & Biodistribution Cytotoxicity->Pharmacokinetics Hemocompatibility->Pharmacokinetics Immunogenicity_in_vivo In Vivo Immunogenicity (Anti-Drug Antibody Titer) Immunogenicity_in_vitro->Immunogenicity_in_vivo Toxicity Acute & Chronic Toxicity Studies Pharmacokinetics->Toxicity Analysis Data Analysis and Comparison to Controls Immunogenicity_in_vivo->Analysis Toxicity->Analysis Conclusion Conclusion on Biocompatibility Profile Analysis->Conclusion

Caption: A comprehensive workflow for biocompatibility assessment.

Conclusion

The this compound linker offers a multifaceted solution for researchers and drug developers seeking to create highly effective and biocompatible labeled molecules. The inclusion of discrete PEG4 chains significantly enhances solubility, stability, and in vivo circulation time while minimizing immunogenicity. The robust NHS ester chemistry allows for straightforward and efficient conjugation to a wide range of biomolecules, and the integrated Cy5 fluorophore provides a sensitive means for tracking and quantification. By understanding the principles of PEGylation and employing a systematic approach to biocompatibility assessment, the full potential of this advanced linker can be realized in the development of next-generation diagnostics and therapeutics.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2107273-30-1

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a fluorescent probe designed for the covalent labeling of biomolecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, experimental protocols for its application, and visualizations of key processes.

Core Compound Characteristics

This compound is a cyanine-based fluorescent dye featuring a Cy5 core, which fluoresces in the far-red region of the spectrum. This characteristic is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules. The molecule is functionalized with two polyethylene (B3416737) glycol (PEG) chains of four units each (PEG4). These PEG linkers enhance the hydrophilicity and biocompatibility of the dye, reducing non-specific binding and aggregation in aqueous environments.[1] One PEG chain is terminated with a methoxy (B1213986) group (m-PEG4), while the other is functionalized with an N-hydroxysuccinimide (NHS) ester. The NHS ester group allows for the covalent attachment of the dye to primary amines on biomolecules such as proteins, peptides, and antibodies.[2]

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the table below. This data is compiled from various sources and provides a quantitative overview of the compound's characteristics.

PropertyValueReference
CAS Number 2107273-30-1[3]
Molecular Formula C₄₉H₆₈CLN₃O₁₂[3]
Molecular Weight 926.53 g/mol [3]
Appearance Solid[3]
Solubility Water, DMSO, DMF[4]
Excitation Maximum (λex) ~649 - 650 nm[1]
Emission Maximum (λem) ~667 - 691 nm[1]
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹ (approximate)[1]
Quantum Yield (Φ) Not explicitly reported; typical for Cy5 dyes is ~0.2[1]

Note: The extinction coefficient is an approximation based on a structurally similar compound. The quantum yield is a typical value for Cy5 dyes and may vary for this specific molecule.[1]

Experimental Protocols

Accurate and reproducible results when using this compound are contingent upon careful experimental execution. Below are detailed protocols for a common application: the labeling of proteins.

Protein Labeling with Cy5-PEG-NHS Ester

This protocol outlines the general procedure for the covalent labeling of proteins with this compound.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium bicarbonate

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer, such as phosphate-buffered saline (PBS), at a concentration of 2-10 mg/mL.[5] It is crucial to avoid buffers containing primary amines, like Tris, as they will compete with the labeling reaction.[5]

  • Adjust pH: Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. This pH range is optimal for the reaction between the NHS ester and primary amines on the protein.[5]

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5] The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[6]

  • Labeling Reaction: Add the dissolved dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a 10-fold molar excess of the dye is a good starting point.[5]

  • Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[5]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your buffer of choice.

Workflow for Protein Labeling

The following diagram illustrates the workflow for labeling proteins with a Cy5-PEG-NHS ester.

G A Prepare Protein Solution (2-10 mg/mL in amine-free buffer) B Adjust pH to 8.0-8.5 A->B D Combine Protein and Dye Solutions B->D C Prepare Dye Solution (10 mg/mL in DMSO or DMF) C->D E Incubate for 1 hour at RT (Protected from light) D->E F Purify Labeled Protein (Gel Filtration) E->F

Workflow for labeling proteins with a Cy5-PEG-NHS ester.

Principle of Fluorescence

The utility of this compound as a fluorescent probe is based on the principle of fluorescence, which is depicted in the Jablonski diagram below.

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Excitation (Absorption) S1->S0 Fluorescence (Emission) S0_line S1_line

Jablonski diagram illustrating the principle of fluorescence.

Applications in Research and Drug Development

This compound is a versatile tool in various research and drug development applications. Its primary use is in the fluorescent labeling of biomolecules for:

  • Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins or antibodies within cells.

  • Flow Cytometry: Quantify cell populations based on the expression of surface or intracellular markers targeted by labeled antibodies.

  • Immunoassays: Develop sensitive detection methods, such as fluorescent ELISAs.

  • In Vivo Imaging: The far-red emission of Cy5 allows for deeper tissue penetration, making it suitable for non-invasive imaging in animal models.

The inclusion of PEG linkers enhances the in vivo performance of labeled biomolecules by improving their pharmacokinetic and pharmacodynamic properties.

Storage and Handling

This compound is sensitive to moisture and light. It should be stored at -20°C, protected from light, and in a desiccated environment.[7] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[6] As the NHS ester can readily hydrolyze, solutions of the compound should be prepared immediately before use and any unused portion discarded.[6] When handling the compound, it is recommended to use personal protective equipment, including gloves and safety goggles, and to work in a well-ventilated area or a chemical fume hood.[7]

References

Navigating the Landscape of Amine-Reactive PEGylated Cyanine Dyes: A Technical Guide to N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the precise labeling and tracking of biomolecules are paramount. Fluorescent probes, particularly those in the far-red spectrum like Cyanine5 (Cy5), have become indispensable tools for a myriad of applications, from immunoassays and fluorescence microscopy to in vivo imaging. This technical guide provides an in-depth overview of a specific, highly versatile labeling reagent: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. We will explore its suppliers, comparative pricing landscape, and detailed experimental protocols for its use in bioconjugation.

Supplier and Price Comparison

Obtaining this compound for your research needs requires navigating a specialized chemical supplier market. While direct online pricing is often not available, several reputable suppliers offer this compound. Pricing is typically provided upon request for a formal quote.

Below is a summary of potential suppliers for this compound and pricing information for structurally similar compounds to provide a reference point for budgeting and procurement.

SupplierProduct NameCAS NumberDirect PriceReference ProductReference Price (USD)
Alfa ChemistryThis compound2107273-30-1Inquiry Required--
BLDpharmThis compound2107273-30-1Inquiry Required--
InvivoChemThis compound2107273-30-1Inquiry Required--
BroadPharm---N-(m-PEG4)-N'-(PEG4-acid)-Cy5$225 (2 mg), $450 (5 mg), $680 (10 mg)
AxisPharm---N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5$225 - $1,250

Note: The pricing for reference products is subject to change and may not reflect the final cost of this compound. It is crucial to contact the suppliers directly to obtain an accurate and up-to-date quote.

The Power of PEGylation

The inclusion of two polyethylene (B3416737) glycol (PEG) chains in the structure of this Cy5-NHS ester is a deliberate design choice that offers significant advantages in biological applications. The PEG linkers enhance the hydrophilicity of the molecule, which can improve its solubility in aqueous buffers and reduce non-specific binding to proteins and cell surfaces. This often leads to improved signal-to-noise ratios in imaging and flow cytometry experiments.

Experimental Protocols: A Step-by-Step Guide to Bioconjugation

The core utility of this compound lies in its ability to covalently label primary amines on biomolecules. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with amine groups, such as those on the side chains of lysine (B10760008) residues in proteins, to form a stable amide bond. Below is a detailed protocol for a typical protein labeling experiment.

Materials:

  • This compound

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete for the NHS ester and should be avoided.

    • If necessary, exchange the buffer of the protein solution to the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) using dialysis or a desalting column.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point, but the optimal ratio should be determined empirically for each specific protein.

    • While gently vortexing the protein solution, add the calculated volume of the dye stock solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Elute the protein-dye conjugate using an appropriate buffer (e.g., PBS). The labeled protein will typically elute in the first colored fractions.

  • Characterization of the Conjugate (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Experimental Workflow

The following diagram illustrates the key steps in the bioconjugation of a protein with this compound.

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_final_product Final Product Protein Protein in Amine-Free Buffer Mixing Mixing and Incubation (pH 8.3-8.5, RT, 1-2h) Protein->Mixing Dye This compound in DMSO/DMF Dye->Mixing Purification Size-Exclusion Chromatography Mixing->Purification Analysis Characterization (Degree of Labeling) Purification->Analysis Final_Product Labeled Protein (Protein-Cy5 Conjugate) Analysis->Final_Product

Bioconjugation workflow for labeling a protein with this compound.

Logical Relationship of the Labeling Reaction

The fundamental principle of the labeling reaction is the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Labeling_Reaction cluster_reactants Reactants cluster_product Products Protein_Amine Protein with Primary Amine (e.g., Lysine) Labeled_Protein Covalently Labeled Protein (Stable Amide Bond) Protein_Amine->Labeled_Protein Nucleophilic Attack Cy5_NHS This compound Cy5_NHS->Labeled_Protein NHS_byproduct N-hydroxysuccinimide (Byproduct) Cy5_NHS->NHS_byproduct Release

Chemical logic of the reaction between a primary amine and an NHS ester.

An In-depth Technical Guide on the Safety of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Hazard Identification and Classification

The primary hazards associated with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 are derived from its components. A Safety Data Sheet for the compound identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

  • Cy5 Component: The Cy5 dye is a known hazardous substance. It can cause skin, eye, and respiratory irritation[2][3]. Studies have shown that cationic cyanine (B1664457) dyes can be highly toxic to certain cell types, such as dopaminergic cells, with IC50 values in the nanomolar range[4]. They are known to inhibit mitochondrial complex-I and increase reactive oxygen species (ROS) production[4]. Some cyanine dyes have also been noted for their potential to localize in mitochondria[5].

  • NHS-ester Component: The N-hydroxysuccinimide ester is a reactive group used for labeling primary amines[6]. While some SDS for NHS ester-containing compounds indicate they may cause skin, eye, and respiratory irritation, others suggest no special precautions are necessary if used correctly[3]. It is important to handle with care to avoid sensitization and other reactions.

  • PEG Component: Polyethylene (B3416737) glycol (PEG) is generally considered to have low toxicity and is used in various pharmaceutical applications[7][8]. However, as with any chemical, it should be handled with appropriate care to avoid unnecessary exposure[7].

Based on a supplier's SDS for the full compound, the following GHS hazard statements apply:

  • H302: Harmful if swallowed[1].

  • H410: Very toxic to aquatic life with long lasting effects[1].

Section 2: Handling, Storage, and Personal Protective Equipment

2.1 Safe Handling and Storage

Given the reactive nature of the NHS ester and the toxicity of the Cy5 dye, proper handling procedures are critical.

  • Handling: Work in a well-ventilated area to avoid the formation and inhalation of dust or aerosols[2][9][10]. Avoid contact with skin and eyes by wearing suitable protective clothing[2][9][10]. Do not eat, drink, or smoke when using this product[1][11].

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[10][12][13]. The recommended storage temperature is often -20°C, and the material should be protected from light and moisture[6][14][15].

2.2 Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary when handling this compound.

PPE TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][10]Protects against splashes and dust.
Skin Protection Chemical impermeable gloves (inspected prior to use) and impervious clothing.[2][10]Prevents skin contact and potential irritation or allergic reactions.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2][10]Prevents inhalation of dust or aerosols.

Section 3: First-Aid and Accidental Release Measures

3.1 First-Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2][9]

3.2 Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas[2][9]. Use personal protective equipment and ensure adequate ventilation[2][9].

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains; discharge into the environment must be avoided[2][10].

  • Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal[9]. Use spark-proof tools and explosion-proof equipment[9][10].

Section 4: Physical, Chemical, and Toxicological Properties

4.1 Physical and Chemical Properties

PropertyValueSource
Molecular Formula C49H68ClN3O12[1]
Molecular Weight 926.54 g/mol [1]
Appearance Solid[7]
Solubility Soluble in DMSO, DCM, DMF.[6][16]

4.2 Toxicological Information

Quantitative toxicological data for the full compound is limited. However, information on cyanine dyes indicates potential for significant cellular toxicity. Cationic cyanine dyes have been shown to be potent inhibitors of mitochondrial complex I and can induce apoptotic cell death, particularly in dopaminergic cells[4].

Section 5: Experimental Protocols and Workflows

5.1 General Labeling Protocol Using NHS Ester Chemistry

The NHS ester moiety of this compound is designed to react with primary amines on proteins, amine-modified oligonucleotides, and other molecules. A general protocol involves:

  • Dissolving the protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0).

  • Preparing a stock solution of the this compound in an organic solvent like DMSO or DMF.

  • Adding the dye solution to the protein solution at a specific molar ratio.

  • Incubating the reaction for a set time at room temperature or 4°C.

  • Purifying the labeled conjugate to remove unreacted dye, typically by size-exclusion chromatography or dialysis.

5.2 Safety and Handling Workflow

The following diagram illustrates a logical workflow for handling this chemical, emphasizing safety from procurement to disposal.

G Diagram 1: Chemical Safety and Handling Workflow A Procurement & Receipt Verify chemical identity and quantity. B Review Safety Data (SDS for compound or components). A->B C Risk Assessment Identify hazards and define control measures. B->C D Don Personal Protective Equipment (PPE) Goggles, gloves, lab coat. C->D H Emergency Preparedness Know location of eyewash, shower, and spill kit. C->H E Handling & Use Work in a ventilated hood. Avoid dust/aerosol generation. D->E F Storage -20°C, desiccated, protected from light. E->F Post-Experiment G Waste Disposal Collect in labeled, sealed container. Follow institutional guidelines. E->G Waste Generation

Caption: Diagram 1: A workflow for the safe handling of the specified chemical.

5.3 Risk Assessment Logic

A structured risk assessment is crucial before working with this compound.

G Diagram 2: Risk Assessment Logic start Start: New Experiment Proposed identify_hazards Step 1: Identify Hazards - Chemical Toxicity (Cy5) - Reactivity (NHS Ester) - Physical Form (Dust) start->identify_hazards evaluate_risks Step 2: Evaluate Risks - Inhalation - Skin/Eye Contact - Ingestion identify_hazards->evaluate_risks implement_controls Step 3: Implement Controls - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles) evaluate_risks->implement_controls review Are controls adequate? implement_controls->review proceed Proceed with Experiment stop Re-evaluate or Stop review->proceed Yes review->stop No

Caption: Diagram 2: A logical flow for assessing risks associated with the compound.

Section 6: Concluding Remarks

While this compound is a valuable tool in research and development, its handling requires a thorough understanding of the risks posed by its constituent parts. The reactivity of the NHS ester and the inherent toxicity of the Cy5 dye necessitate stringent adherence to safety protocols, including the use of appropriate personal protective equipment and proper engineering controls. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with the fluorescent dye N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. This PEGylated cyanine (B1664457) dye is designed for robust performance in aqueous environments, offering enhanced solubility and biocompatibility, making it an excellent tool for tracking and visualizing biomolecules.[1] The far-red fluorescence of Cy5 is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules.[1]

The labeling strategy employs the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines on the protein.[2][3][4] This reaction forms a stable amide bond, primarily targeting the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.[2][3]

Quantitative Data Summary

Successful protein labeling is dependent on several factors including pH, temperature, and the molar ratio of dye to protein. The following table summarizes key quantitative parameters for a typical labeling reaction.

ParameterRecommended ValueNotes
Protein Concentration 2-10 mg/mL[1][3][5]Higher concentrations can improve labeling efficiency.
Reaction Buffer 0.1 M Sodium Bicarbonate[5][6][7]Amine-free buffer is critical (e.g., PBS, HEPES).[1][8]
Reaction pH 8.3 - 8.5[1][5][7][9]Optimal for the reaction between NHS esters and primary amines.
Dye-to-Protein Molar Ratio 5:1 to 20:1[3][10]A 10-fold molar excess is a good starting point.[1][10]
Reaction Temperature Room Temperature[1][9][11]
Incubation Time 1 - 2 hours[1][3][11]Can be extended to overnight, protected from light.[9]
Dye Stock Solution 10 mg/mL in anhydrous DMSO or DMF[1][3][11]Prepare fresh immediately before use.[1][3]

Experimental Protocols

Preparation of Reagents
  • Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, PBS, or HEPES) to a final concentration of 2-10 mg/mL.[1][3][5]

    • Ensure the buffer does not contain primary amines such as Tris or glycine, as these will compete with the protein for reaction with the dye.[3]

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.[1][7] If necessary, perform a buffer exchange using dialysis or a desalting column.[3]

  • Dye Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[1][3][11]

    • Vortex briefly to ensure the dye is fully dissolved.[3]

Protein Labeling Reaction
  • Calculate the required amount of dye: A starting point for optimization is a 10- to 20-fold molar excess of dye to protein.[10]

  • While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution.[3]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1][3][11] The incubation can also be performed overnight on ice.[9]

Purification of the Labeled Protein

It is crucial to remove unreacted dye from the labeled protein. Size-exclusion chromatography is a common and effective method for this purification.[5][12][13]

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate storage buffer (e.g., PBS).[1][6]

  • Apply the reaction mixture to the column.[14]

  • Elute the labeled protein with the storage buffer. The labeled protein will be in the first colored fraction to elute, while the smaller, unreacted dye molecules will elute later.[3]

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A₆₅₀).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

  • Calculate the concentration of the dye.

  • The DOL is the molar ratio of the dye to the protein.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the reaction between the this compound and a primary amine on the protein surface.

G Protein Protein with Primary Amine (e.g., Lysine) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Reaction at pH 8.3-8.5 Dye This compound Dye->Labeled_Protein NHS_byproduct N-hydroxysuccinimide (Byproduct) Labeled_Protein->NHS_byproduct

Caption: Covalent bond formation between the protein and Cy5 dye.

Experimental Workflow

This diagram outlines the key steps in the protein labeling and purification process.

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Prep_Protein Prepare Protein Solution (2-10 mg/mL, pH 8.3-8.5) Mix Mix Protein and Dye (10:1 molar ratio) Prep_Protein->Mix Prep_Dye Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) Prep_Dye->Mix Incubate Incubate 1-2 hours at Room Temperature Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Collect Collect Labeled Protein Fraction SEC->Collect DOL Determine Degree of Labeling (DOL) Collect->DOL

References

Application Note and Protocol: Covalent Conjugation of Antibodies with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a fluorescent dye ideal for a variety of immunoassays. Cyanine5 (Cy5) is a far-red emitting fluorophore, which is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules.[1] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as those on lysine (B10760008) residues of an antibody, to form a stable amide bond.[1][2]

The inclusion of polyethylene (B3416737) glycol (PEG) linkers in this reagent enhances the hydrophilicity and biocompatibility of the Cy5 dye.[3] PEGylation can improve the stability and solubility of the antibody conjugate, reduce non-specific binding, and minimize aggregation.[3][4] This protocol is designed for researchers in immunology, cell biology, and drug development for applications including flow cytometry, immunofluorescence microscopy, and in vivo imaging.[1]

Materials and Reagents

Material/ReagentSpecificationsStorage
AntibodyPurified IgG, 1-10 mg/mL in amine-free buffer (e.g., PBS). Must be free of BSA, glycine, or Tris.4°C or -20°C
This compoundAmine-reactive succinimidyl ester< -15°C, desiccated, protected from light
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)High-purity, anhydrousRoom temperature, desiccated
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5Room temperature
Quenching Reagent1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5Room temperature
Purification ColumnZeba™ Spin Desalting Columns (7K MWCO) or equivalent size exclusion chromatography columnRoom temperature
Collection Tubes1.5 mL microcentrifuge tubesRoom temperature
SpectrophotometerCapable of measuring absorbance at 280 nm and ~650 nmN/A

Experimental Protocols

Antibody Preparation
  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified. This can be accomplished by dialysis against 1X PBS (pH 7.2-7.4) or by using an antibody purification kit.[1] The final concentration of the antibody should be between 2-10 mg/mL for optimal labeling.[5][6]

  • pH Adjustment: The pH of the antibody solution should be adjusted to 8.3-8.5 for optimal reaction with the NHS ester.[5] Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution (e.g., add 10 µL of 1 M sodium bicarbonate to 90 µL of antibody solution).

Dye Preparation
  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF immediately before use.[1][2] For example, add 100 µL of DMSO to 1 mg of the dye. Vortex to ensure it is fully dissolved. This solution should be used promptly.[1]

Antibody Conjugation
  • Molar Ratio Calculation: The optimal molar ratio of the dye to the antibody can vary. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[1] The following formula can be used to calculate the volume of dye solution to add:

    Volume of Dye (µL) = (Molar Ratio * [Antibody] (mg/mL) * Antibody Volume (µL)) / ([Dye] (mg/mL) * (MW_Antibody / MW_Dye))

    Assuming an IgG molecular weight (MW) of ~150,000 Da.

  • Reaction: Add the calculated volume of the dye solution to the pH-adjusted antibody solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[5]

Quenching the Reaction
  • (Optional but recommended) To stop the reaction, add a quenching reagent such as 1 M Tris-HCl to a final concentration of 50-100 mM.[7]

  • Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate
  • Column Equilibration: Equilibrate a spin desalting column (e.g., Zeba™ Spin Desalting Column) with 1X PBS according to the manufacturer's instructions. This step is crucial to remove unreacted dye.

  • Purification: Apply the quenched reaction mixture to the center of the equilibrated column. Centrifuge according to the manufacturer's protocol to collect the purified antibody-dye conjugate.[6] The labeled antibody will elute first, while the smaller, unreacted dye molecules will be retained in the column.

Characterization of the Conjugate
  • Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum for Cy5 (~650 nm).[8]

  • Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of dye molecules per antibody, can be calculated using the following equation. An optimal DOL is typically between 2 and 10.[1][9][10]

    Protein Concentration (M) = [A₂₈₀ - (A_max_ * CF)] / ε_protein_

    Dye Concentration (M) = A_max_ / ε_dye_

    DOL = Dye Concentration (M) / Protein Concentration (M)

    Where:

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_max_: Absorbance of the conjugate at the Cy5 maximum wavelength (~650 nm).

    • CF: Correction factor for the dye's absorbance at 280 nm (typically ~0.04 for Cy5).[8]

    • ε_protein_: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[8]

    • ε_dye_: Molar extinction coefficient of Cy5 at its maximum absorbance (~250,000 M⁻¹cm⁻¹).[8]

Storage

Store the purified Cy5-conjugated antibody at 4°C, protected from light. For long-term storage, it is recommended to store at -20°C or -80°C, optionally with a stabilizer like 0.1% bovine serum albumin.[6]

Quantitative Data Summary

ParameterRecommended Value
Antibody Concentration2 - 10 mg/mL
Reaction Buffer pH8.3 - 8.5
Dye:Antibody Molar Ratio10:1 to 20:1 (starting point)
Incubation Time1 - 2 hours at room temperature
Optimal Degree of Labeling (DOL)2 - 10

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Ab_prep Antibody Preparation (Buffer Exchange & pH Adjustment) Conjugation Conjugation Reaction (Incubate 1-2h at RT) Ab_prep->Conjugation Dye_prep Dye Preparation (Dissolve in DMSO/DMF) Dye_prep->Conjugation Quenching Quenching (Add Tris-HCl) Conjugation->Quenching Purification Purification (Spin Desalting Column) Quenching->Purification Characterization Characterization (Spectrophotometry & DOL Calculation) Purification->Characterization Storage Storage (4°C or -20°C) Characterization->Storage

Caption: Experimental workflow for labeling antibodies with Cy5 NHS ester.

immunofluorescence_pathway cluster_cell Cellular Staining cluster_detection Fluorescence Detection Cell Fixed & Permeabilized Cell with Target Antigen Binding Antibody-Antigen Binding Cell->Binding Primary_Ab Cy5-Conjugated Primary Antibody Primary_Ab->Binding Specific Binding Excitation Excitation Light (~650 nm) Binding->Excitation Emission Cy5 Emission (~670 nm) Excitation->Emission Fluorescence Microscope Fluorescence Microscope (Detection) Emission->Microscope Signal Capture

Caption: Application of Cy5-conjugated antibody in immunofluorescence.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in modern biological research and drug development. The use of cyanine (B1664457) dyes, particularly Cy5, offers significant advantages due to its emission in the far-red spectrum, which minimizes background autofluorescence from biological samples and allows for deep tissue penetration.[1] The specific dye, N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, is an amine-reactive fluorescent reporter engineered for robust performance in aqueous environments.

This molecule incorporates a Cy5 core, a workhorse fluorophore for in vivo imaging and sensitive detection, with a bifunctional polyethylene (B3416737) glycol (PEG) linker.[2] The N-Hydroxysuccinimide (NHS) ester moiety provides high reactivity and specificity towards primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues in a peptide, forming a stable amide bond. The dual PEG4 linkers enhance the hydrophilicity and biocompatibility of the dye, which can improve the solubility of the labeled peptide and reduce non-specific binding and aggregation.[3]

Optimizing the labeling efficiency, quantified by the Degree of Labeling (DOL), is critical for the success of downstream applications. Under-labeling can result in weak signals, while over-labeling may lead to fluorescence quenching and altered biological activity of the peptide.[4] These application notes provide a detailed protocol for peptide labeling with this compound, purification of the conjugate, and accurate determination of the labeling efficiency.

Data Presentation

Key Spectroscopic Properties
ParameterValue
Excitation Maximum (λex)~649 nm
Emission Maximum (λem)~670 nm
Molar Extinction Coefficient (ε) at λmax250,000 cm⁻¹M⁻¹[1]
Correction Factor (CF₂₈₀ = A₂₈₀/Aₘₐₓ)0.05[1]
Representative Labeling Efficiency

The Degree of Labeling (DOL) is highly dependent on the reaction conditions, including the molar ratio of dye to peptide. The following table provides representative data on the expected DOL for a model peptide under controlled conditions, illustrating the effect of varying the initial dye-to-peptide molar ratio.

Dye:Peptide Molar RatioExpected Degree of Labeling (DOL)
1:10.5 - 0.8
5:10.9 - 1.2
10:11.0 - 1.5
20:11.2 - 1.8

Note: These are typical values and the optimal ratio should be determined empirically for each specific peptide.

Experimental Protocols

Peptide and Dye Preparation
  • Peptide Solution:

    • Dissolve the peptide in an amine-free buffer. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[4][5] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the peptide for reaction with the NHS ester.[6]

    • The optimal peptide concentration is typically between 1-10 mg/mL.[7] For smaller peptides, a higher concentration is generally preferred to enhance labeling efficiency.

  • This compound Stock Solution:

    • The NHS ester is moisture-sensitive.[6] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[4]

    • This stock solution should be used promptly. Aqueous solutions of NHS esters hydrolyze quickly, reducing their reactivity.[5]

Peptide Labeling Reaction
  • Add the calculated volume of the Cy5-PEG-NHS ester stock solution to the peptide solution. The molar ratio of dye to peptide will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.[8]

  • Mix the reaction components thoroughly by gentle vortexing or pipetting.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light. Longer incubation times may be necessary for reactions at a lower pH.

Purification of the Labeled Peptide

The removal of unconjugated "free" dye is crucial for accurate DOL determination and for reducing background in downstream applications.

  • Gel Filtration/Spin Columns: This is a rapid method for separating the labeled peptide from the smaller, unreacted dye molecules.

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer, such as phosphate-buffered saline (PBS).

    • Apply the reaction mixture to the column.

    • Elute the labeled peptide according to the manufacturer's instructions. The labeled peptide will elute first, followed by the free dye.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC is the method of choice.

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at both 280 nm (for the peptide) and 650 nm (for the Cy5 dye).

    • Collect the fractions that absorb at both wavelengths, which correspond to the labeled peptide.

    • Lyophilize the purified fractions.

Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each peptide molecule. It is determined spectrophotometrically.[4]

  • Measure Absorbance:

    • Dissolve the purified and lyophilized Cy5-labeled peptide in a suitable buffer (e.g., PBS).

    • Using a spectrophotometer, measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, approximately 649-650 nm (Aₘₐₓ).

  • Calculate Concentrations:

    • Concentration of Cy5 dye (M): [Cy5] = Aₘₐₓ / (ε_Cy5 × path length)

      • ε_Cy5 = 250,000 M⁻¹cm⁻¹[1]

      • path length is typically 1 cm.

    • Concentration of Peptide (M): A correction factor is needed to account for the dye's absorbance at 280 nm.[4] [Peptide] = (A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) / (ε_peptide × path length)

      • CF₂₈₀ for Cy5 = 0.05[1]

      • ε_peptide is the molar extinction coefficient of the specific peptide at 280 nm. This can be calculated based on the number of tryptophan and tyrosine residues.

  • Calculate DOL: DOL = [Cy5] / [Peptide]

Visualizations

G Experimental Workflow for Peptide Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Peptide Dissolve Peptide in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Peptide and Dye Solutions (Optimize Molar Ratio) Peptide->Mix Dye Dissolve Cy5-PEG-NHS Ester in Anhydrous DMSO/DMF Dye->Mix Incubate Incubate 1-2h at RT (Protected from Light) Mix->Incubate Purify Separate Labeled Peptide from Free Dye (Gel Filtration or HPLC) Incubate->Purify Spectro Measure Absorbance (A280 and Amax) Purify->Spectro Calc Calculate Degree of Labeling (DOL) Spectro->Calc Product Purified Cy5-Labeled Peptide Calc->Product

Caption: Workflow for Cy5-PEG-NHS ester peptide labeling.

G GPCR Signaling Pathway with a Cy5-Labeled Peptide Ligand cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein (αβγ) GDP-bound (Inactive) GPCR->G_Protein Activation Activated_G Activated G-Protein (α-GTP and βγ subunits) G_Protein->Activated_G GDP/GTP Exchange Ligand Cy5-Labeled Peptide Ligand Ligand->GPCR Binding Effector Effector Protein (e.g., Adenylyl Cyclase) Activated_G->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response

Caption: GPCR signaling initiated by a labeled peptide.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Labeling in Amine-Free Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a fluorescent labeling reagent that combines the bright and photostable Cy5 dye with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This modification enhances the water solubility of the dye, minimizing aggregation and non-specific binding during the labeling of biomolecules. The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines on proteins, peptides, and other biomolecules in an amine-free buffer to form stable amide bonds. This document provides detailed protocols for the use of this compound, guidance on reaction optimization, and methods for the characterization of the resulting conjugates.

Chemical Properties and Specifications

The key characteristics of this compound are summarized in the table below.

PropertyValue
Molecular Weight 926.54 g/mol
Excitation Maximum (λex) ~649 nm
Emission Maximum (λem) ~667 nm
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Reactivity Primary amines (-NH₂)
Solubility Soluble in DMSO, DMF, and water

Experimental Protocols

Preparation of Reagents

a. Amine-Free Labeling Buffer:

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target biomolecule for reaction with the NHS ester.[1][2] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5

  • 0.1 M Phosphate Buffer, pH 8.3-8.5[3]

  • 0.1 M HEPES Buffer, pH 8.3-8.5

  • 0.1 M Borate Buffer, pH 8.3-8.5

To prepare 100 mL of 0.1 M Sodium Bicarbonate Buffer (pH 8.5):

  • Dissolve 0.84 g of sodium bicarbonate (NaHCO₃) in 90 mL of deionized water.

  • Adjust the pH to 8.5 using 1 M NaOH.

  • Bring the final volume to 100 mL with deionized water.

b. Biomolecule Solution:

  • Dissolve the biomolecule (e.g., protein, antibody) in the chosen amine-free labeling buffer at a concentration of 1-10 mg/mL.[4]

  • If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free labeling buffer. This can be achieved by dialysis or using a desalting column.[2]

c. This compound Stock Solution:

  • Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[4][5]

  • Vortex the solution until the dye is completely dissolved.[4]

Labeling Reaction

The optimal molar ratio of dye to biomolecule should be determined empirically for each specific application. A starting point of a 10- to 20-fold molar excess of the dye is recommended.[5][6]

  • Add the calculated volume of the this compound stock solution to the biomolecule solution.

  • Gently mix the reaction solution by pipetting up and down or by brief vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[5][7]

The following diagram illustrates the workflow for the labeling reaction:

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_buffer Prepare Amine-Free Labeling Buffer (pH 8.3-8.5) prep_protein Prepare Biomolecule Solution (1-10 mg/mL) prep_buffer->prep_protein mix Mix Biomolecule and Dye Solutions prep_protein->mix prep_dye Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) prep_dye->mix incubate Incubate 1 hour at RT (Protected from Light) mix->incubate purify Purify Labeled Conjugate (e.g., Gel Filtration) incubate->purify analyze Characterize Conjugate (Calculate DOL) purify->analyze

Caption: Experimental workflow for labeling biomolecules.

Purification of the Labeled Conjugate

After the labeling reaction, it is essential to remove the unreacted dye to prevent interference in downstream applications.[8]

a. Gel Filtration Chromatography (Size Exclusion Chromatography):

This is a common method for separating the labeled biomolecule from the smaller, unconjugated dye molecules.

  • Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

  • Apply the reaction mixture to the column.

  • Collect the fractions. The labeled biomolecule will elute first, followed by the free dye.

b. Dialysis:

  • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

  • Dialyze against a suitable buffer (e.g., PBS) with several buffer changes to ensure complete removal of the free dye.

Characterization of the Labeled Conjugate: Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each biomolecule. An optimal DOL is typically between 2 and 10 for antibodies.[9] A high DOL can lead to fluorescence quenching.

a. Spectrophotometric Measurement:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~649 nm, A_max).[6]

b. Calculation:

The DOL can be calculated using the following formulas:

  • Concentration of the Dye (M) = A_max / (ε_dye × path length)

  • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

    • Where CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, CF is approximately 0.05).[7]

  • Concentration of the Biomolecule (M) = Corrected A₂₈₀ / (ε_biomolecule × path length)

  • DOL = Concentration of the Dye / Concentration of the Biomolecule

ParameterSymbolValue for this compound
Molar Extinction Coefficient of Dye ε_dye~250,000 M⁻¹cm⁻¹ at ~649 nm
Correction Factor (CF) CF~0.05

Signaling Pathway and Reaction Mechanism

The NHS ester reacts with a primary amine on the biomolecule, forming a stable amide bond and releasing N-hydroxysuccinimide.

G Biomolecule Biomolecule-NH₂ (Primary Amine) Conjugate Biomolecule-NH-CO-PEG-Cy5 (Stable Amide Bond) Biomolecule->Conjugate + NHS_Ester This compound NHS_Ester->Conjugate NHS N-hydroxysuccinimide Conjugate->NHS +

Caption: NHS ester-amine reaction mechanism.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency 1. Presence of primary amines in the buffer.[1] 2. Incorrect pH of the labeling buffer.[4] 3. Low biomolecule concentration. 4. Hydrolyzed NHS ester.1. Use an amine-free buffer.[2] 2. Ensure the pH is between 8.3 and 8.5.[3] 3. Concentrate the biomolecule to 2-10 mg/mL.[4] 4. Prepare the dye solution immediately before use.[5]
High Background Signal Incomplete removal of free dye.Repeat the purification step (gel filtration or dialysis).[8]
Fluorescence Quenching Over-labeling of the biomolecule (high DOL).Reduce the molar excess of the dye in the labeling reaction.[9]

Conclusion

The use of this compound in an amine-free buffer system provides a reliable and efficient method for fluorescently labeling biomolecules. The enhanced water solubility due to the PEG spacer minimizes common issues associated with cyanine (B1664457) dyes, such as aggregation. By following the detailed protocols and optimizing the reaction conditions, researchers can achieve robust and reproducible labeling for a wide range of applications in life sciences and drug development.

References

Application Notes: Optimizing pH for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a fluorescent labeling reagent designed for the covalent attachment of the Cy5 fluorophore to biomolecules. This reagent features a bright, far-red Cy5 dye, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[1][2] It is functionalized with an N-hydroxysuccinimide (NHS) ester, a reactive group that efficiently targets primary amines (–NH₂) present on proteins (e.g., the N-terminus and the side chain of lysine (B10760008) residues) and other biomolecules.[3][4] The molecule also incorporates hydrophilic polyethylene (B3416737) glycol (PEG) spacers, which enhance its solubility in aqueous buffers and can help to minimize non-specific binding and aggregation of the labeled conjugate.[5][6][7]

The success of the labeling reaction is critically dependent on the reaction pH. The pH level dictates the balance between the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester, thereby controlling the overall efficiency of the conjugation.[4][8]

The Critical Role of pH in the Labeling Reaction

The conjugation of an NHS ester to a primary amine is a nucleophilic acyl substitution. The efficiency of this reaction is governed by two competing, pH-dependent processes:

  • Amine Reactivity: For the labeling reaction to occur, the primary amine on the target biomolecule must be in its deprotonated, nucleophilic state (-NH₂). At acidic or neutral pH, this group is predominantly in its protonated, non-reactive ammonium (B1175870) form (-NH₃⁺). As the pH increases above the pKa of the amine, the concentration of the reactive, deprotonated form rises, favoring the labeling reaction.[4][9]

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a competing reaction where it reacts with water. This process cleaves the ester, rendering the dye incapable of reacting with the target amine. The rate of this hydrolysis reaction increases significantly with rising pH.[3][4][8][10]

Therefore, selecting the optimal pH is a crucial compromise: it must be high enough to ensure a sufficient concentration of reactive deprotonated amines but not so high that hydrolysis of the NHS ester predominates. For Cy5-NHS ester labeling reactions, the optimal pH range is consistently found to be between 8.2 and 8.5 .[9][10] Optimal results are frequently achieved at a pH of 8.3 .[10]

While the NHS ester's stability is pH-sensitive, the fluorescence of the core Cy5 dye is generally stable across a broad pH range of approximately 3 to 10.[1][9]

Data Presentation

Table 1: Effect of pH on Labeling Reaction Components
pH LevelPrimary Amine (-NH₂) ReactivityNHS Ester Stability (Rate of Hydrolysis)Overall Labeling Efficiency
< 7.5Low (amine is protonated, -NH₃⁺)High (hydrolysis is slow)Very Low
7.5 - 8.0ModerateModerateSub-optimal
8.2 - 8.5 High (sufficient deprotonation) Moderate (hydrolysis is controlled) Optimal [8][9][10][11][12]
> 8.5HighLow (hydrolysis is rapid)[3]Decreasing
Table 2: Recommended Buffers for Labeling Reaction
BufferConcentrationpHNotes
Sodium Bicarbonate0.1 M8.3 - 8.5Commonly recommended and effective.[8][12]
Sodium Borate0.1 M8.0 - 8.5A suitable alternative.[3]
Phosphate Buffer0.1 M8.0 - 8.5Can be used as an alternative.[11][12][13]
HEPES0.1 M8.0Can be used, ensure final pH is adjusted.[3]
Amine-Containing Buffers (e.g., Tris) N/AN/AAvoid. These buffers contain primary amines and will compete with the target molecule for reaction with the NHS ester.[12][13]

Diagrams

G cluster_0 Optimal pH (8.2 - 8.5) cluster_1 High pH (> 8.5) Protein_NH2 Deprotonated Amine (Reactive Nucleophile) Conjugate Stable Amide Bond (Labeled Protein) Protein_NH2->Conjugate Desired Reaction (Favored) Cy5_NHS Cy5-PEG-NHS Ester Cy5_NHS->Conjugate H2O Water (Hydroxide) Hydrolyzed_Dye Hydrolyzed Cy5 (Inactive) H2O->Hydrolyzed_Dye Competing Reaction (Accelerated) Cy5_NHS_2 Cy5-PEG-NHS Ester Cy5_NHS_2->Hydrolyzed_Dye

Caption: pH-dependent pathways for the Cy5-NHS ester reaction.

G cluster_workflow Experimental Workflow A 1. Prepare Reagents - Protein in Amine-Free Buffer - Dye in Anhydrous DMSO - Reaction Buffer (pH 8.3) B 2. Adjust Protein Solution pH Add Reaction Buffer to achieve final pH of 8.2 - 8.5 A->B C 3. Initiate Reaction Add dye solution to protein solution and mix gently B->C D 4. Incubate 1-2 hours at Room Temp (Protect from light) C->D E 5. Purify Conjugate Remove unreacted dye via gel filtration/desalting column D->E F 6. Characterize & Store - Measure DOL - Aliquot and store at -20°C E->F

Caption: General workflow for protein labeling with Cy5-NHS ester.

Experimental Protocols

This protocol provides a general guideline for labeling a protein with this compound. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.

Materials and Equipment
  • This compound

  • Protein or other biomolecule to be labeled

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Gel filtration or desalting column (e.g., PD-10)

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Spectrophotometer (for concentration and Degree of Labeling determination)

Procedure

1. Preparation of Reagents

  • Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS).[12] If the storage buffer contains amines like Tris or glycine, the protein must be thoroughly dialyzed against an amine-free buffer like PBS.

  • Dye Stock Solution: Just before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. NHS esters are moisture-sensitive; use dry solvent and cap the vial tightly.

2. Calculation of Reagent Volumes

  • Objective: To achieve a specific molar excess of dye to protein. A starting point of 8-10 fold molar excess of dye is common for mono-labeling.[8][12]

  • Formula: mg of Dye = (mg of Protein / MW of Protein) * (Molar Excess of Dye) * (MW of Dye) (Note: MW stands for Molecular Weight in Daltons or g/mol )

3. Labeling Reaction

  • Transfer the calculated volume of your protein solution to a reaction tube.

  • Add Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) to the protein solution. A common approach is to add 1/10th of the protein solution volume (e.g., add 10 µL of 1 M bicarbonate buffer to 90 µL of protein solution to achieve a final buffer concentration of 0.1 M). Verify the final pH is between 8.2 and 8.5.[10][14]

  • Add the calculated volume of the Cy5 dye stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1 to 2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

4. Purification of the Labeled Conjugate

  • Prepare a gel filtration or desalting column according to the manufacturer's instructions, equilibrating it with Purification Buffer (PBS, pH 7.4).

  • Apply the entire reaction mixture to the top of the column.

  • Elute the conjugate with PBS. The labeled protein is larger and will elute first as a colored band. The smaller, unreacted dye molecules will be retained by the column and elute later.

  • Collect the fractions containing the colored, labeled protein. Combine the relevant fractions.

5. Characterization and Storage

  • Determine Protein Concentration and Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~650 nm (for Cy5).

    • Calculate the protein concentration and DOL using the Beer-Lambert law and appropriate formulas that account for the absorbance of the dye at 280 nm.

  • Storage: For long-term storage, add a cryoprotectant like glycerol (B35011) if desired, aliquot the final conjugate into single-use volumes, and store at -20°C or -80°C, protected from light.[14] Avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols for Labeling with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a fluorescent labeling reagent. This document outlines the principles of the labeling reaction, optimal incubation conditions, and a detailed experimental protocol for conjugating the dye to primary amine-containing biomolecules such as proteins, antibodies, and peptides.

Introduction

This compound is a water-soluble, amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with primary amines (-NH₂) present on target biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of polypeptides, to form a stable amide bond. The polyethylene (B3416737) glycol (PEG) spacers enhance the hydrophilicity of the Cy5 dye, which can improve the solubility of the resulting conjugate and reduce non-specific binding. Cy5 is a bright, far-red fluorescent dye, making it ideal for a variety of applications including fluorescence microscopy, flow cytometry, and in vivo imaging, where minimizing background autofluorescence is critical.

Reaction Principle and Incubation Parameters

The covalent labeling of a primary amine with an NHS ester is a nucleophilic acyl substitution reaction. The reaction is highly dependent on the pH of the reaction buffer. The primary amine must be in a deprotonated state to be reactive. Therefore, a slightly alkaline pH is required. However, the NHS ester is susceptible to hydrolysis, which is also accelerated at higher pH. The optimal pH for the reaction is a compromise between maximizing the rate of amidation and minimizing the rate of hydrolysis.

The incubation time and temperature are critical parameters that influence the efficiency of the labeling reaction. Shorter incubation times at room temperature are often sufficient, while longer incubations at lower temperatures can also be effective and may be preferable for sensitive proteins.

Summary of Incubation Conditions

The following table summarizes the recommended incubation times and temperatures for labeling with PEGylated NHS esters. These are general guidelines, and the optimal conditions may vary depending on the specific target molecule and desired degree of labeling.

ParameterRecommended RangeTypical ConditionsNotes
Incubation Time 30 minutes - Overnight30-60 minutesShorter times are typically at room temperature, while longer times are at 4°C or on ice.
Incubation Temperature 4°C - 37°CRoom Temperature (approx. 25°C) or on ice (approx. 4°C)Lower temperatures can help to maintain the stability of sensitive proteins.
pH 7.0 - 9.08.3 - 8.5A pH of 8.3-8.5 is a good starting point to balance amine reactivity and NHS ester stability.[1][2]
Molar Excess of Dye 5- to 20-fold10- to 20-foldThe optimal molar ratio should be determined empirically for each target molecule.

Experimental Protocols

This section provides a detailed protocol for labeling a protein with this compound.

Materials
  • This compound

  • Protein or other biomolecule to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography column such as Sephadex G-25)

  • Microcentrifuge tubes

Protocol
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris, are not compatible with the labeling reaction.[1]

    • If the protein buffer has a pH lower than 8.0, add 1/10th volume of 1 M Sodium Bicarbonate buffer to adjust the pH to the optimal range of 8.0-8.5.

  • Prepare the Dye Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3] The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.

  • Labeling Reaction:

    • Add the calculated amount of the dissolved dye to the protein solution. A 10- to 20-fold molar excess of the dye is a common starting point.[3]

    • Gently mix the reaction mixture.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.[4][5]

  • Quench the Reaction:

    • To stop the labeling reaction, add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine) to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein can be identified by its color and by monitoring the absorbance at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).

  • Storage:

    • Store the purified conjugate under conditions that are optimal for the unlabeled protein, protected from light. For long-term storage, it is recommended to aliquot the conjugate and store at -20°C or -80°C.

Visualizations

Chemical Reaction

cluster_reactants Reactants cluster_products Products Dye This compound (R-NHS) Conjugate Labeled Protein (Protein-NH-CO-R) Dye->Conjugate + Protein-NH₂ (pH 8.3-8.5) Byproduct N-hydroxysuccinimide (NHS) Dye->Byproduct Protein Protein with Primary Amine (Protein-NH₂) Protein->Conjugate

Caption: Chemical reaction between the NHS ester and a primary amine.

Experimental Workflow

A Prepare Protein Solution (Amine-free buffer, pH 8.0-8.5) C Labeling Reaction (Incubate at RT for 30-60 min or on ice for 2h) A->C B Prepare Dye Solution (Dissolve in anhydrous DMSO/DMF) B->C D Quench Reaction (Add Tris or Glycine) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize and Store Conjugate E->F

Caption: Experimental workflow for labeling biomolecules.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a highly versatile fluorescent probe designed for the covalent labeling of biomolecules in various fluorescence microscopy applications. This molecule features a bright and photostable cyanine (B1664457) 5 (Cy5) fluorophore, which emits in the far-red region of the spectrum, minimizing autofluorescence from biological samples. The key features of this probe are the bifunctional polyethylene (B3416737) glycol (PEG) linkers and the amine-reactive N-hydroxysuccinimide (NHS) ester. The dual PEG4 spacers enhance aqueous solubility, reduce non-specific binding, and improve the biocompatibility of the labeled molecule, making it an ideal choice for sensitive imaging applications both in vitro and in vivo.

The NHS ester group facilitates the covalent conjugation of the Cy5 dye to primary amines (-NH₂) present on proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides, forming a stable amide bond. This allows for the specific and robust labeling of a wide range of biomolecules for visualization and tracking in fluorescence microscopy.

Key Advantages

  • Far-Red Emission: Minimizes background autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.

  • Enhanced Water Solubility: The hydrophilic PEG linkers prevent aggregation and improve solubility in aqueous buffers.

  • Reduced Non-Specific Binding: The biocompatible PEG chains minimize unwanted interactions with cellular components.

  • Amine-Reactive Chemistry: The NHS ester provides a straightforward and efficient method for covalently labeling proteins, peptides, and other amine-containing molecules.

  • High Photostability: Cy5 is a robust fluorophore suitable for demanding imaging experiments that require prolonged or intense light exposure.

Applications in Fluorescence Microscopy

This compound is a valuable tool for a multitude of fluorescence microscopy techniques, including:

  • Immunofluorescence (IF): Labeling primary or secondary antibodies to visualize the localization of specific proteins within fixed or live cells.

  • Fluorescence-Activated Cell Sorting (FACS): Conjugating to antibodies for the identification and sorting of specific cell populations.[1]

  • In Vivo Imaging: Labeling of targeting moieties (e.g., antibodies, peptides) for preclinical studies in animal models to track biodistribution and target engagement. The far-red emission allows for deeper tissue penetration.

  • Cell Tracking: Long-term labeling of cells to monitor their movement, proliferation, and fate in vitro or in vivo.

  • Fluorescence Resonance Energy Transfer (FRET): Can be used as an acceptor fluorophore in FRET-based assays to study molecular interactions.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and related compounds for easy comparison.

PropertyThis compoundN-(m-PEG4)-N'-(PEG4-acid)-Cy5 (similar structure)Cy5-NHS ester (parent fluorophore)
Excitation Maximum (λex) 649 nm[1]649 nm~646 - 649 nm
Emission Maximum (λem) 667 nm[1]667 nm~662 - 671 nm
Molar Extinction Coefficient (ε) Data not available~170,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Data not availableData not available~0.2
Molecular Weight 926.54 g/mol [1]829.5 g/mol ~739.86 g/mol

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound

This protocol describes a general procedure for labeling antibodies. The optimal dye-to-antibody ratio should be determined empirically for each specific antibody and application.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Purification Column (e.g., Sephadex G-25 size-exclusion column or dialysis cassette with appropriate molecular weight cutoff)

  • Stir plate and micro-stir bar (optional)

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS prior to labeling.

  • Prepare the Dye Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution. This solution should be used promptly as the NHS ester is susceptible to hydrolysis.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of dye to antibody is recommended.

    • While gently stirring or vortexing the antibody solution, slowly add the calculated amount of the dissolved dye.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored fractions to elute).

    • Alternatively, dialysis can be performed against PBS at 4°C with several buffer changes to remove the free dye.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 649 nm (for Cy5).

    • Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl) and the respective molar extinction coefficients. A correction factor for the dye's absorbance at 280 nm (typically ~5% of its absorbance at 649 nm) should be applied for a more accurate protein concentration.

    • The DOL is the molar ratio of the dye to the antibody. An optimal DOL is typically between 2 and 7.

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light. Adding a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody_in_Buffer Antibody in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Antibody and Dye Antibody_in_Buffer->Mix Dye_in_DMSO Dissolve Dye in Anhydrous DMSO/DMF Dye_in_DMSO->Mix Incubate Incubate 1 hr at RT (dark) Mix->Incubate Purify Purify Conjugate (Size Exclusion or Dialysis) Incubate->Purify Store Store Labeled Antibody (4°C or -20°C) Purify->Store

Workflow for labeling antibodies with this compound.

Protocol 2: 5'-Amine-Modified Oligonucleotide Labeling

This protocol provides a general method for labeling oligonucleotides that have been synthesized with a 5' primary amine modification.

Materials:

  • 5'-Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0

  • Nuclease-free water

  • Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mM.

  • Prepare the Dye Solution:

    • Equilibrate the vial of this compound to room temperature.

    • Prepare a fresh 10 mg/mL solution of the dye in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 2- to 10-fold molar excess of the dissolved dye to the oligonucleotide solution.

    • Vortex the mixture thoroughly and incubate for 2-4 hours at room temperature in the dark. For sensitive oligonucleotides, the reaction can be performed overnight at 4°C.

  • Purification of the Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from the unreacted dye and unlabeled oligonucleotide using reverse-phase HPLC, polyacrylamide gel electrophoresis (PAGE), or ethanol (B145695) precipitation. Dual HPLC purification is often recommended for high-purity conjugates.

  • Quantification and Storage:

    • Determine the concentration of the purified labeled oligonucleotide by measuring the absorbance at 260 nm (for the oligonucleotide) and 649 nm (for Cy5).

    • Store the labeled oligonucleotide in a nuclease-free buffer at -20°C or -80°C, protected from light.

Oligo_Labeling_Workflow Start Start with 5'-Amine Modified Oligonucleotide Dissolve_Oligo Dissolve Oligo in Labeling Buffer (pH 9.0) Start->Dissolve_Oligo Reaction Mix Oligo and Dye (2-4 hrs at RT, dark) Dissolve_Oligo->Reaction Dissolve_Dye Prepare Fresh Dye Solution in DMSO/DMF Dissolve_Dye->Reaction Purification Purify Labeled Oligo (HPLC or PAGE) Reaction->Purification End Store Purified Labeled Oligonucleotide at -20°C Purification->End

Workflow for labeling 5'-amine-modified oligonucleotides.

Signaling Pathways and Logical Relationships

The use of this compound in fluorescence microscopy is primarily for labeling and tracking biomolecules. The dye itself does not directly participate in signaling pathways but is a tool to visualize them. For instance, if an antibody against a specific cell surface receptor involved in a signaling cascade is labeled with this dye, the localization, trafficking, and downregulation of that receptor upon ligand binding can be monitored.

The logical relationship in such an experiment is a direct correlation between the fluorescent signal and the location of the labeled biomolecule.

Logical_Relationship Biomolecule Target Biomolecule (e.g., Protein, Antibody) Labeled_Biomolecule Fluorescently Labeled Biomolecule Biomolecule->Labeled_Biomolecule Dye This compound Dye->Labeled_Biomolecule Microscopy Fluorescence Microscopy (Excitation at ~649 nm) Labeled_Biomolecule->Microscopy Signal Detected Fluorescent Signal (Emission at ~667 nm) Microscopy->Signal Localization Visualization of Biomolecule Localization and Dynamics Signal->Localization

References

Application Notes and Protocols for In Vivo Imaging with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a near-infrared (NIR) fluorescent probe designed for the stable and efficient labeling of biomolecules for in vivo imaging studies. This molecule incorporates the well-characterized Cy5 cyanine (B1664457) dye, which emits in the NIR window (650-900 nm), a region where tissue autofluorescence is minimized, allowing for deeper tissue penetration and higher signal-to-background ratios. The bifunctional polyethylene (B3416737) glycol (PEG) linker, consisting of two PEG4 units, enhances the hydrophilicity and biocompatibility of the dye. This modification can improve the in vivo stability and pharmacokinetic profile of labeled biomolecules by reducing non-specific binding and aggregation. The N-hydroxysuccinimide (NHS) ester group provides a reliable method for covalently conjugating the probe to primary amines on proteins, antibodies, peptides, and other targeting moieties.

These application notes provide a comprehensive overview of the properties of this compound, detailed protocols for biomolecule conjugation, and guidelines for its use in preclinical in vivo imaging studies, including representative data from studies using similarly PEGylated Cy5 probes.

Chemical and Spectroscopic Properties

The key characteristics of this compound and related compounds are summarized in the table below. These properties are essential for designing labeling reactions and selecting appropriate imaging instrumentation.

PropertyValueReference
Chemical Formula C₄₉H₆₈ClN₃O₁₂[1][2]
Molecular Weight 926.54 g/mol [1][2]
Excitation Maximum (λex) 649 nm[1]
Emission Maximum (λem) 667 nm[1]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹ (for a structurally similar PEGylated Cy5)[3]
Quantum Yield (Φ) Not explicitly reported; ~0.2 for non-PEGylated Cy5-NHS ester[4]
Solubility Soluble in water, DMSO, DMF[1]
Reactive Group N-hydroxysuccinimide (NHS) ester[1]
Storage Store at -20°C, protected from light and moisture[2]

Experimental Protocols

Protocol 1: Labeling of Proteins and Antibodies

This protocol describes the general procedure for conjugating this compound to proteins or antibodies.

Materials:

  • This compound

  • Protein/antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10k MWCO)

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein/antibody in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.[5]

  • Prepare the Dye Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.[5]

  • Labeling Reaction:

    • Slowly add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific protein and desired degree of labeling (DOL).[5]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein/antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS. The labeled protein will elute first from the column.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~649 nm (for the Cy5 dye). The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. For in vivo imaging, a DOL of 1.5 to 3 is often optimal.[6]

Protocol 2: In Vivo Imaging in Small Animals

This protocol provides a general guideline for performing in vivo fluorescence imaging in a mouse tumor model.

Materials:

  • Cy5-labeled targeting molecule (e.g., antibody, peptide)

  • Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors)[6]

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate excitation and emission filters for Cy5 (e.g., Excitation: 640 nm, Emission: 680 nm)[4]

  • Sterile saline or PBS for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • If the mouse is not hairless, remove the fur from the imaging area to reduce light scattering.[6]

  • Probe Administration:

    • Dilute the Cy5-labeled probe to the desired concentration in sterile saline or PBS. A typical dose for a labeled antibody is in the range of 1-2 nmol per mouse.[4]

    • Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL for a 25-gram mouse.[6]

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess autofluorescence.

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.[4]

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mouse.

    • Perfuse the animal with saline to remove blood from the organs.

    • Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor.

    • Arrange the organs in the imaging chamber and acquire a fluorescence image to quantify the biodistribution of the probe.[4]

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and other organs to quantify the average fluorescence intensity.

    • Calculate the tumor-to-background ratio to assess targeting efficiency.

Representative Data (from studies with PEGylated Cy5 probes)

In Vivo Biodistribution of a Cy5-PEG-labeled Nanoparticle in Mice

This table shows the biodistribution of a Cy5-labeled PEGylated nanoparticle in healthy mice at different time points after intravenous injection. Data is presented as a percentage of the injected dose per gram of tissue (%ID/g).

Organ4 hours (%ID/g)24 hours (%ID/g)96 hours (%ID/g)
Liver 15.2 ± 3.110.5 ± 2.53.1 ± 0.8
Spleen 8.7 ± 1.96.2 ± 1.41.5 ± 0.4
Kidneys 4.1 ± 0.92.3 ± 0.60.5 ± 0.1
Lungs 2.5 ± 0.61.1 ± 0.30.2 ± 0.1
Heart 1.8 ± 0.40.7 ± 0.20.1 ± 0.0
Blood 5.6 ± 1.21.9 ± 0.50.3 ± 0.1

Data adapted from a study on PEGylated viral nanoparticles.[5]

Pharmacokinetics of a Cy5-PEG-labeled Protein in Mice

This table summarizes the pharmacokinetic parameters of a Cy5-labeled PEGylated protein after intravenous administration in mice.

ParameterValue
Initial Concentration (C₀) 12.5 %ID/mL
Distribution Half-life (t½α) 0.8 hours
Elimination Half-life (t½β) 18.2 hours
Area Under the Curve (AUC) 150 %ID·h/mL

Data is representative and compiled based on typical values for PEGylated proteins.[7]

Visualizations

experimental_workflow Experimental Workflow for In Vivo Imaging cluster_prep Probe Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis protein Protein/Antibody conjugation Conjugation Reaction (pH 8.3-8.5, RT, 1-2h) protein->conjugation dye This compound dye->conjugation purification Purification (Size Exclusion Chromatography) conjugation->purification characterization Characterization (DOL determination) purification->characterization injection Intravenous Injection characterization->injection animal_model Tumor-bearing Mouse animal_model->injection imaging Longitudinal Imaging (e.g., 1, 4, 24, 48h) injection->imaging ex_vivo Ex Vivo Organ Imaging imaging->ex_vivo roi_analysis ROI Analysis imaging->roi_analysis biodistribution Biodistribution Profile ex_vivo->biodistribution pharmacokinetics Pharmacokinetic Modeling roi_analysis->pharmacokinetics labeling_reaction NHS Ester Labeling Chemistry protein Protein-NH2 (Primary Amine) amide_bond Protein-NH-CO-PEG-Cy5 (Stable Amide Bond) protein->amide_bond + nhs_ester Cy5-PEG-NHS Ester nhs_ester->amide_bond nhs_leaving_group NHS Leaving Group amide_bond->nhs_leaving_group + signaling_pathway Targeted Imaging Principle probe Cy5-PEG-Antibody (e.g., anti-HER2) binding Specific Binding probe->binding receptor Tumor Cell Receptor (e.g., HER2) receptor->binding internalization Internalization binding->internalization signal Fluorescence Signal Accumulation internalization->signal

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a versatile fluorescent labeling reagent designed for the covalent attachment of the Cy5 fluorophore to proteins, antibodies, and other biomolecules containing primary amines. The incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces non-specific binding, making it an excellent choice for sensitive and quantitative Western blotting applications. This document provides detailed protocols for antibody labeling and subsequent use in direct and multiplex fluorescent Western blotting.

The Cy5 dye, a member of the cyanine (B1664457) family, fluoresces in the far-red region of the spectrum, which minimizes autofluorescence from biological samples, thereby improving the signal-to-noise ratio. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as the side chains of lysine (B10760008) residues on antibodies, to form stable amide bonds.

Key Applications and Advantages

  • Direct Western Blotting: Allows for a simplified, one-step detection method using a directly labeled primary antibody, reducing incubation and wash times.

  • Quantitative Western Blotting: The stable and strong fluorescence signal of Cy5 allows for a broad linear dynamic range, enabling accurate quantification of protein expression levels.

  • Multiplex Western Blotting: The distinct spectral properties of Cy5 facilitate the simultaneous detection of multiple targets on a single blot when used in conjunction with other fluorophores.

  • Reduced Non-Specific Binding: The PEG linker minimizes hydrophobic interactions, leading to cleaner blots and improved signal-to-noise ratios.

  • Enhanced Solubility: The hydrophilic nature of the PEG spacer improves the water solubility of the labeled antibody, preventing aggregation.

Spectroscopic and Physicochemical Properties

The performance of a fluorescent dye is defined by its spectroscopic characteristics. The table below summarizes the key properties of this compound and related compounds.

PropertyValueReference
Excitation Maximum (λex)~649 nm[1][2]
Emission Maximum (λem)~667 nm[1][2]
Molecular Weight926.53 g/mol N/A
SolubilityWater, DMSO, DMF[1][2]
Reactive GroupN-Hydroxysuccinimide (NHS) EsterN/A
Target MoietyPrimary Amines (-NH2)N/A

Experimental Protocols

Protocol 1: Direct Labeling of Primary Antibody with this compound

This protocol outlines the procedure for covalently conjugating the Cy5 dye to a primary antibody.

Materials:

  • Purified primary antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Microcentrifuge tubes

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be purified by dialysis against 1X PBS (pH 7.4).

  • pH Adjustment: For optimal labeling, adjust the pH of the antibody solution to 8.5-9.0. Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution (e.g., 10 µL of 1 M sodium bicarbonate to 100 µL of antibody solution).

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Molar Ratio Calculation: The optimal molar ratio of dye to antibody can vary. A common starting point is a 10:1 to 20:1 molar ratio.

    • Volume of Dye (µL) = (Molar Ratio * Antibody conc. (mg/mL) * Antibody volume (µL) * Dye MW ( g/mol )) / (Antibody MW ( g/mol ) * Dye conc. (mg/mL))

    • Assuming IgG antibody (MW ~150,000 g/mol ) and the dye (MW ~926.53 g/mol ).

  • Labeling Reaction: Add the calculated volume of the dissolved dye to the pH-adjusted antibody solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching: Add 1/10th volume of 1 M Tris-HCl (pH 8.0) to the reaction mixture to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a desalting spin column according to the manufacturer's instructions.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage antibody_prep Antibody in Amine-Free Buffer ph_adjust Adjust pH to 8.5-9.0 antibody_prep->ph_adjust Add Bicarbonate Buffer mix Mix Antibody and Dye (10:1 to 20:1 molar ratio) ph_adjust->mix dye_prep Dissolve Cy5-PEG-NHS in DMSO/DMF dye_prep->mix incubate Incubate 1-2h at RT (Protect from light) mix->incubate quench Quench with Tris-HCl incubate->quench purify Purify via Desalting Column quench->purify store Store Labeled Antibody at 4°C or -20°C purify->store

Workflow for labeling a primary antibody.
Protocol 2: Direct Fluorescent Western Blotting

This protocol describes the use of a primary antibody directly labeled with this compound.

Materials:

  • PVDF or low-fluorescence nitrocellulose membrane with transferred proteins

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Cy5-labeled primary antibody (from Protocol 1)

  • Fluorescent imaging system with appropriate filters for Cy5

Procedure:

  • Blocking: After protein transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the Cy5-labeled primary antibody in Blocking Buffer to the desired concentration (optimization may be required, a starting point is 1:1000 to 1:5000). Incubate the membrane with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the membrane three times for 10 minutes each with Wash Buffer at room temperature with gentle agitation.

  • Imaging: The blot can be imaged immediately while wet or after drying. Use a fluorescent imager with an excitation source and emission filter appropriate for Cy5 (e.g., ~650 nm excitation and ~670 nm emission).

Direct_WB_Workflow start Protein Transfer to PVDF/Nitrocellulose Membrane block Block Membrane (e.g., 5% BSA in TBST, 1h RT) start->block incubate_primary Incubate with Cy5-labeled Primary Antibody (1-2h RT or O/N 4°C, Protect from light) block->incubate_primary wash Wash 3x with TBST (10 min each) incubate_primary->wash image Image on Fluorescent Imager (Cy5 Channel) wash->image

Direct fluorescent Western blotting workflow.

Application Example: Multiplex Detection of Total and Phosphorylated Akt

A key application of fluorescent Western blotting is the simultaneous detection of a total protein and its post-translationally modified form, such as phosphorylation. This allows for accurate normalization and quantification of the modification.[3] This example details the detection of total Akt and phosphorylated Akt (p-Akt at Ser473).

Specific Requirements:

  • Primary antibody against total Akt (e.g., raised in rabbit)

  • Primary antibody against p-Akt (Ser473) (e.g., raised in mouse)

  • This compound for labeling one primary antibody (e.g., rabbit anti-total Akt)

  • A second fluorophore-NHS ester with spectrally distinct properties (e.g., a Cy3 equivalent) for labeling the other primary antibody (e.g., mouse anti-p-Akt)

Procedure:

  • Antibody Labeling: Separately label the anti-total Akt antibody with Cy5 and the anti-p-Akt antibody with the second fluorophore (e.g., Cy3) following Protocol 1.

  • Western Blotting: a. Prepare cell lysates from stimulated and unstimulated conditions to modulate Akt phosphorylation. b. Separate proteins via SDS-PAGE and transfer to a low-fluorescence PVDF membrane. c. Block the membrane as described in Protocol 2. d. Prepare a cocktail of both the Cy5-labeled anti-total Akt and the Cy3-labeled anti-p-Akt antibodies in a single solution of Blocking Buffer. e. Incubate the membrane with the antibody cocktail for 1-2 hours at room temperature or overnight at 4°C, protected from light. f. Wash the membrane as described in Protocol 2. g. Image the blot using a multiplex-capable fluorescent imager, capturing signals in both the Cy5 channel (for total Akt) and the Cy3 channel (for p-Akt).

  • Data Analysis: Quantify the band intensities in each channel. The ratio of p-Akt signal to total Akt signal can then be calculated for each sample to determine the relative level of phosphorylation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, growth, and proliferation. Its activity is often assessed by measuring the phosphorylation of Akt.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt_inactive Akt (inactive) PIP3->Akt_inactive Recruits Akt_active p-Akt (active) (Ser473, Thr308) PDK1->Akt_active Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt_active Phosphorylates (Ser473) Akt_inactive->Akt_active Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt_active->Downstream Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Simplified PI3K/Akt signaling pathway.

Quantitative Data Considerations

Fluorescent Western blotting offers significant advantages for quantification over traditional chemiluminescence due to the stability of the fluorescent signal and a wider linear dynamic range.

ParameterDirect Fluorescent Detection (e.g., Cy5)Indirect Fluorescent Detection
Workflow Fewer steps, faster protocol.[4]Additional secondary antibody incubation and wash steps.[4]
Signal Amplification No inherent signal amplification.[5]Signal is amplified as multiple secondary antibodies bind to one primary.[5]
Potential for Cross-Reactivity Minimal, as no secondary antibody is used.[6]Potential for cross-reactivity of the secondary antibody.[6]
Multiplexing with Same Host Primary Antibodies Easily achievable.[6]Difficult; requires special reagents or sequential probing.
Linear Dynamic Range Broad, allowing for accurate quantification of both high and low abundance proteins.[7]Broad, but amplification can sometimes lead to signal saturation with high abundance targets.

To ensure accurate quantification, it is crucial to establish the linear range for each antibody-protein pair by running a dilution series of your sample and plotting signal intensity against the amount of protein loaded.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Insufficient blocking or washing.Increase blocking time to 1-2 hours. Increase the number and duration of wash steps. Use a low-fluorescence PVDF membrane.
Antibody concentration too high.Optimize the concentration of the labeled primary antibody by performing a titration.
Aggregation of labeled antibody.Centrifuge the labeled antibody solution before use to pellet any aggregates. The PEG linker is designed to minimize this.
Weak or No Signal Inefficient antibody labeling.Verify the labeling efficiency. Ensure the antibody buffer was amine-free and the pH was optimal during labeling.
Low protein abundance.Increase the amount of protein loaded onto the gel.
Photobleaching of the fluorophore.Protect the membrane and antibody solutions from light at all times. Minimize exposure time during imaging.
Non-specific Bands Labeled primary antibody has cross-reactivity.Use a highly specific, validated primary antibody for labeling.
Protein degradation.Use protease and phosphatase inhibitors during sample preparation.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a fluorescent labeling reagent featuring a bright and photostable Cyanine (B1664457) 5 (Cy5) dye. The molecule is engineered with two polyethylene (B3416737) glycol (PEG4) linkers, which impart significant advantages in immunoassays. The N-hydroxysuccinimide (NHS) ester group allows for the covalent conjugation of the dye to primary amines on antibodies and other proteins, forming a stable amide bond. This document provides detailed application notes and protocols for the use of this compound in various immunoassays, highlighting its benefits for enhanced sensitivity and specificity.

The incorporation of PEG linkers enhances the hydrophilicity of the Cy5 dye, which can improve its solubility in aqueous buffers and reduce non-specific binding to surfaces and other proteins.[1] This often leads to a better signal-to-noise ratio in immunoassays compared to non-PEGylated dyes. The far-red emission of Cy5 is advantageous for biological applications as it minimizes autofluorescence from endogenous molecules in cells and tissues.[2]

Key Features and Advantages

  • High Water Solubility: The PEG linkers significantly increase the water solubility of the Cy5 dye, which can help prevent the formation of non-fluorescent aggregates that are a common issue with cyanine dyes.[2]

  • Reduced Non-Specific Binding: The hydrophilic nature of the PEG chains minimizes non-specific hydrophobic interactions, leading to lower background signals and improved assay sensitivity.

  • Bright and Photostable Signal: Cy5 is a bright fluorophore with a high extinction coefficient, providing strong signal intensity. It also exhibits good photostability, allowing for longer exposure times during imaging.

  • Far-Red Emission: With an emission maximum in the far-red spectrum, this dye is ideal for applications where minimizing background autofluorescence is critical.

Quantitative Data Summary

Spectroscopic PropertyN-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 (similar to the topic compound)Standard Cy5-NHS Ester
Excitation Maximum (λex) ~649 - 650 nm~646 - 649 nm
Emission Maximum (λem) ~667 - 691 nm~662 - 671 nm
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Not explicitly reported, but a similar PEGylated Cy5 derivative was reported to have a lower quantum yield than the non-PEGylated version.~0.2

Note: While the molar extinction coefficient of the PEGylated version appears lower, the practical advantages of increased solubility and reduced aggregation in aqueous buffers can lead to overall better performance and brighter signals in biological applications.

Experimental Protocols

Antibody Labeling with this compound

This protocol describes the covalent labeling of antibodies with this compound.

Materials:

  • Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If Tris or glycine (B1666218) are present, dialyze the antibody against 1X PBS, pH 7.2-7.4.[3]

  • pH Adjustment: Adjust the pH of the antibody solution to 8.5-9.0 using the 1 M Sodium Bicarbonate buffer. This is the optimal pH for the NHS ester reaction.[4]

  • Dye Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.[4]

  • Molar Ratio Calculation: A common starting point for the molar ratio of dye to antibody is 10:1 to 20:1. This may need to be optimized for your specific antibody.

  • Labeling Reaction: Add the dissolved dye to the antibody solution while gently vortexing. Incubate for 1 hour at room temperature, protected from light.[4]

  • Quenching: Add the quenching reagent to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove unconjugated dye using a desalting column according to the manufacturer's instructions.

Workflow for Antibody Labeling:

Antibody_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody Purified Antibody in Amine-Free Buffer Mixing Mix Antibody and Dye (pH 8.5-9.0) Antibody->Mixing Dye This compound in DMSO/DMF Dye->Mixing Incubation Incubate 1 hr at RT (Protected from Light) Mixing->Incubation Quenching Add Quenching Reagent Incubation->Quenching Purify Purify via Desalting Column Quenching->Purify QC Calculate Degree of Labeling (DOL) Purify->QC Western_Blot Start SDS-PAGE & Protein Transfer Block Blocking (1 hr at RT) Start->Block PrimaryAb Primary Antibody Incubation (Overnight at 4°C) Block->PrimaryAb Wash1 Wash (3x 10 min) PrimaryAb->Wash1 SecondaryAb Cy5-Labeled Secondary Ab Incubation (1 hr at RT, protected from light) Wash1->SecondaryAb Wash2 Wash (3x 10 min) SecondaryAb->Wash2 Image Fluorescent Imaging (Cy5 channels) Wash2->Image Immunofluorescence Antigen Target Antigen PrimaryAb Primary Antibody Antigen->PrimaryAb Binds to SecondaryAb Cy5-Labeled Secondary Antibody with this compound PrimaryAb->SecondaryAb Binds to Signal Fluorescent Signal SecondaryAb->Signal Emits

References

Application Notes and Protocols for the Purification of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Labeled Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs. PEGylation can increase the hydrodynamic size of proteins, leading to reduced renal clearance, extended circulation half-life, and decreased immunogenicity. The incorporation of a fluorescent dye, such as Cyanine5 (Cy5), within the PEG linker, as in N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, provides a powerful tool for tracking and quantifying the labeled protein in various biological assays.

Following the labeling reaction, the resulting mixture contains the desired PEGylated-Cy5 protein conjugate, as well as unreacted protein, excess labeling reagent, and hydrolyzed dye. The removal of these impurities is critical for the accuracy and reliability of downstream applications, including fluorescence microscopy, flow cytometry, and pharmacokinetics studies. The presence of free dye can lead to high background signals and inaccurate quantification of the degree of labeling (DOL).[1]

This document provides detailed protocols for the purification of proteins labeled with this compound using common laboratory techniques: size exclusion chromatography (SEC) and dialysis. It also discusses alternative and scalable methods like tangential flow filtration (TFF).

Data Presentation

Table 1: Comparison of Purification Methods for this compound Labeled Protein

Purification MethodPrincipleTypical Protein Recovery (%)Purity (Removal of Free Dye)ScalabilityKey Considerations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.[]85 - 95%>99%Low to MediumExcellent for removing free dye and aggregates.[] Resin choice is critical based on protein size.[1]
Dialysis Diffusion-based separation across a semi-permeable membrane based on molecular weight cutoff (MWCO).[1]>90%~95 - 99%Low to MediumRequires large buffer volumes and can be time-consuming.[1] Ensure MWCO is appropriate to retain the protein.
Tangential Flow Filtration (TFF) Convective separation of molecules based on size and charge using a membrane.[3][4]>95%>99%HighRapid and scalable method suitable for large sample volumes.[3][4][5]

Note: The values presented are typical and may vary depending on the specific protein, degree of labeling, and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is suitable for purifying small to medium-scale labeling reactions.

Materials:

  • Labeled protein solution

  • SEC column (e.g., Sephadex G-25)[6]

  • Equilibration and elution buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Fraction collector

  • UV-Vis spectrophotometer

Methodology:

  • Column Preparation:

    • Equilibrate the SEC column with at least two column volumes of the chosen elution buffer. Ensure the column is packed uniformly and free of air bubbles.

  • Sample Loading:

    • Carefully load the labeling reaction mixture onto the top of the column. The sample volume should ideally be between 5-10% of the total column volume to ensure optimal separation.[7]

  • Elution:

    • Begin the elution with the equilibration buffer at a flow rate appropriate for the selected column.

  • Fraction Collection:

    • Collect fractions of a defined volume.

  • Analysis of Fractions:

    • Monitor the elution profile by measuring the absorbance of each fraction at 280 nm (for protein) and ~650 nm (for Cy5).

    • The labeled protein will elute first in the void volume or early fractions, appearing as a peak with absorbance at both 280 nm and 650 nm.

    • The smaller, unconjugated Cy5-PEG-NHS ester will elute later as a separate peak with absorbance primarily at 650 nm.

  • Pooling and Concentration:

    • Pool the fractions containing the purified labeled protein.

    • If necessary, concentrate the pooled fractions using a suitable method such as centrifugal filtration.

Protocol 2: Purification by Dialysis

This protocol is a simple and effective method for removing small molecule impurities like unconjugated dye.

Materials:

  • Labeled protein solution

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for a >30 kDa protein)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Methodology:

  • Sample Preparation:

    • Transfer the labeling reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.

  • Dialysis Setup:

    • Place the sealed dialysis tubing/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 500-1000 times the sample volume.[1]

    • Place the beaker on a stir plate and stir gently at 4°C.[1]

  • Buffer Exchange:

    • Allow dialysis to proceed for at least 4-6 hours or overnight.

    • Perform at least three buffer changes to ensure efficient removal of the free dye.[1]

  • Sample Recovery:

    • Carefully remove the dialysis tubing/cassette from the buffer.

    • Transfer the purified labeled protein solution to a clean tube for storage.

Quality Control and Assessment

After purification, it is essential to assess the purity and concentration of the labeled protein.

  • Purity Assessment:

    • SDS-PAGE: Run the purified sample on an SDS-polyacrylamide gel. The labeled protein can be visualized by its fluorescence using an appropriate imager, and the total protein can be visualized by Coomassie or silver staining. A single fluorescent band corresponding to the protein of interest indicates high purity.

  • Concentration and Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified protein solution at 280 nm and ~650 nm.

    • The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the Cy5 dye at 280 nm.[8]

    • The DOL, which represents the average number of dye molecules per protein molecule, can be determined from the ratio of the dye and protein concentrations.[8]

Mandatory Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Quality Control Protein Protein Solution (Amine-free buffer, pH 8.0-8.5) Reaction Labeling Reaction (1 hr, RT, protected from light) Protein->Reaction Dye This compound (in DMSO or DMF) Dye->Reaction Purification_Choice Select Purification Method Reaction->Purification_Choice SEC Size Exclusion Chromatography Purification_Choice->SEC For speed & high purity Dialysis Dialysis Purification_Choice->Dialysis For simplicity Analysis Purity & DOL Assessment SEC->Analysis Dialysis->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Spectro Spectrophotometry Analysis->Spectro

Caption: Workflow for labeling and purification of proteins.

sec_workflow Start Labeled Protein Mixture Load Load onto Equilibrated SEC Column Start->Load Elute Elute with Buffer Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (A280 & A650) Collect->Analyze Pool Pool Fractions with Labeled Protein Analyze->Pool Concentrate Concentrate (Optional) Pool->Concentrate Final Purified Labeled Protein Concentrate->Final dialysis_workflow Start Labeled Protein Mixture Transfer Transfer to Dialysis Membrane Start->Transfer Immerse Immerse in Dialysis Buffer (Stir at 4°C) Transfer->Immerse Change_Buffer Perform Multiple Buffer Changes Immerse->Change_Buffer Recover Recover Purified Sample Change_Buffer->Recover Final Purified Labeled Protein Recover->Final

References

Troubleshooting & Optimization

How to reduce background fluorescence with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers reduce background fluorescence when using N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 for labeling and imaging applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is the role of the PEG chains?

This compound is a fluorescent labeling reagent. It consists of three key parts:

  • Cy5: A fluorophore that emits light in the far-red region of the spectrum (~665 nm). This is advantageous because natural fluorescence from biological samples (autofluorescence) is significantly lower in this region, providing an initial reduction in potential background signal.[1][2][3]

  • NHS ester: An N-hydroxysuccinimide ester is an amine-reactive group. It forms a stable, covalent amide bond with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins and other biomolecules.[4][5][6]

  • Dual PEG4 Linkers: The two polyethylene (B3416737) glycol (PEG) chains are critical modifications. They increase the hydrophilicity (water solubility) and biocompatibility of the dye.[1][2] This enhancement helps to prevent the aggregation of the dye-protein conjugate and reduces non-specific hydrophobic interactions, which are common causes of background fluorescence.[2][5]

Q2: What are the most common causes of high background fluorescence in imaging experiments?

High background fluorescence can generally be attributed to one or more of the following factors:

  • Non-Specific Binding: The fluorescently-labeled probe may bind to unintended targets through hydrophobic or ionic interactions.[7]

  • Inadequate Blocking: Failure to sufficiently block non-specific binding sites on the sample (e.g., cells or tissue) can lead to off-target signal.[8][9][10]

  • Excessive Antibody/Probe Concentration: Using too much of the labeled reagent increases the likelihood of non-specific binding.[7][8][11]

  • Insufficient Washing: Inadequate washing steps fail to remove unbound or weakly bound fluorescent probes.[8][12]

  • Sample Autofluorescence: Endogenous molecules within the cells or tissue can fluoresce naturally.[13][14] Aldehyde-based fixatives like formaldehyde (B43269) can exacerbate this issue.[7]

  • Reagent Aggregation: Aggregates of the labeled probe can stick to the sample, causing bright, punctate background.[15]

Q3: How can I ensure my protein labeling reaction is optimal to prevent background issues later?

A successful labeling reaction is crucial for minimizing background. Key considerations for using an NHS ester include:

  • Use Amine-Free Buffers: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target protein for reaction with the NHS ester, reducing labeling efficiency.[4][6] Use buffers like PBS (phosphate-buffered saline) or sodium bicarbonate.[16][17]

  • Optimize pH: The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5.[16] A commonly used pH is 8.3.[17]

  • Prepare Fresh Dye Solutions: The NHS ester group is susceptible to hydrolysis in aqueous solutions, rendering it inactive.[4][6] Always dissolve the this compound reagent in an anhydrous solvent like DMSO or DMF immediately before adding it to your protein solution.[4][16]

  • Purify the Conjugate: It is critical to remove any unreacted or hydrolyzed dye after the labeling reaction is complete. Free dye can bind non-specifically to your sample and cause high background. Purification can be achieved using methods like dialysis or size-exclusion desalting columns.[18]

Troubleshooting Guide

Q: I am observing high, diffuse background across my entire sample. What are the likely causes and solutions?

A diffuse background often points to problems with reagent concentration, blocking, or washing steps.

  • Cause 1: Labeled Probe Concentration is Too High.

    • Solution: Titrate your labeled probe. Perform a dilution series to find the optimal concentration that yields a strong specific signal with a low background.[7][11][12] Often, reducing the concentration can significantly improve the signal-to-noise ratio.

  • Cause 2: Insufficient Blocking.

    • Solution: Optimize your blocking protocol. The goal is to saturate non-specific binding sites before adding your specific probe.[10]

      • Increase the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[10][19]

      • Test different blocking agents. Common blockers include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody host.[9][20]

  • Cause 3: Inadequate Washing.

    • Solution: Improve the stringency of your wash steps. This is critical for removing unbound probes.[12]

      • Increase the number of wash cycles (e.g., from 3 to 5).[19]

      • Increase the duration of each wash.[10][19]

      • Add a non-ionic detergent, such as 0.05% Tween 20, to your wash buffer to help disrupt weak, non-specific interactions.[10][19]

Q: I see bright, speckle-like spots on my sample. What is causing this and how do I remove them?

This type of background is typically caused by aggregates of the fluorescent probe or particulates in your buffers.

  • Cause 1: Aggregated Probe.

    • Solution: While the PEG linkers on this dye are designed to reduce aggregation, it can still occur, especially after storage. Centrifuge your labeled probe solution at high speed (e.g., >10,000 x g) for 10-15 minutes before diluting it for staining. Use only the supernatant.

  • Cause 2: Particulates in Buffers.

    • Solution: Particulates in blocking or washing buffers can settle on the sample and cause fluorescent artifacts.[15] Filter your buffers, particularly protein-containing blocking solutions, through a 0.22 µm filter before use.[15]

Q: My sample is fluorescent even without adding the Cy5 probe. How do I address this?

This phenomenon is called autofluorescence, where molecules naturally present in the sample emit light.

  • Cause 1: Endogenous Fluorophores.

    • Solution: First, confirm the issue by examining an unstained control sample using the same imaging settings.[13] Cy5 is a good choice of dye because autofluorescence is generally weakest in the far-red end of the spectrum.[3][14] If autofluorescence is still problematic, you may need to employ software-based background subtraction or specialized quenching techniques.

  • Cause 2: Fixation-Induced Autofluorescence.

    • Solution: Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can induce autofluorescence.[7]

      • Consider a quenching step after fixation by incubating the sample with a reagent like 0.1 M glycine or sodium borohydride.[7]

      • Alternatively, test other fixation methods, such as ice-cold methanol, which may result in lower autofluorescence, but be aware that this can affect some target epitopes.[7]

Data Presentation

Table 1: Troubleshooting Guide for High Background Fluorescence

Problem Potential Cause Recommended Solution(s)
High, Diffuse Background 1. Probe concentration too high2. Insufficient blocking3. Inadequate washing1. Titrate the probe to a lower concentration.2. Increase blocking time; try different blocking agents (e.g., BSA, normal serum).3. Increase number and duration of washes; add Tween 20 to wash buffer.
Punctate/Speckled Staining 1. Aggregated probe2. Particulates in buffers1. Centrifuge the probe solution before use.2. Filter all buffers through a 0.22 µm filter.
High Signal in Negative Controls 1. Non-specific binding2. Incomplete removal of free dye1. Optimize blocking and washing steps.2. Ensure the labeled probe was properly purified after the labeling reaction.
Signal in Unstained Sample 1. Autofluorescence from tissue/cells2. Fixation-induced autofluorescence1. Use far-red dyes like Cy5; perform background subtraction.2. Add a quenching step (glycine) after fixation; test alternative fixatives (e.g., methanol).

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins.

  • Protein Preparation:

    • Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 7.2-8.5) at a concentration of 2-10 mg/mL.[16]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4][6]

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[16] Do not store the dye in solution.[4][6]

  • Labeling Reaction:

    • Add a calculated amount of the dissolved dye to the protein solution. A starting point is an 8- to 20-fold molar excess of the NHS ester to the protein.[16]

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional):

    • Stop the reaction by adding an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[16] Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted dye and byproducts by running the solution over a desalting or size-exclusion chromatography column appropriate for the size of your protein.

Protocol 2: General Immunofluorescence Protocol to Minimize Background

  • Fixation & Permeabilization:

    • Fix cells/tissue as required for your target antigen (e.g., 4% paraformaldehyde for 15 minutes).

    • If using an aldehyde fixative, wash and then incubate with a quenching buffer (e.g., 0.1 M glycine in PBS) for 10 minutes to reduce autofluorescence.[7]

    • If the target is intracellular, permeabilize with a detergent like 0.1-0.2% Triton X-100 in PBS for 10-15 minutes.

  • Blocking:

    • Incubate the sample in a blocking buffer for at least 1 hour at room temperature.[9]

    • A common blocking buffer is 1-5% BSA in PBS with 0.1% Tween 20 (PBST).[9][10] For extra blocking, use normal serum from the species in which the secondary antibody was raised.[9]

  • Primary Antibody / Probe Incubation:

    • Dilute your Cy5-labeled probe to its pre-determined optimal concentration in blocking buffer.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the sample three to five times with wash buffer (e.g., PBST), with each wash lasting at least 5 minutes.[19] Thorough washing is critical to remove unbound probe.[12]

  • Counterstaining & Mounting:

    • (Optional) Counterstain with a nuclear stain like DAPI.

    • Mount the sample using an anti-fade mounting medium. Store slides protected from light at 4°C.

Visualizations

troubleshooting_workflow start High Background Observed autofluorescence Image Unstained Control: Is it fluorescent? start->autofluorescence nonspecific Image Negative Control: Is it bright? autofluorescence->nonspecific No address_af Address Autofluorescence - Use quenching agent (glycine) - Consider background subtraction autofluorescence->address_af Yes optimize_blocking Optimize Blocking & Washing - Increase time/stringency - Add Tween 20 to wash nonspecific->optimize_blocking Yes check_aggregates Check for Aggregates - Centrifuge probe before use - Filter buffers nonspecific->check_aggregates No (Specific signal is just noisy) titrate_probe Titrate Labeled Probe - Reduce concentration optimize_blocking->titrate_probe recheck_labeling Re-evaluate Labeling - Ensure free dye was removed - Check conjugate purity titrate_probe->recheck_labeling end Problem Solved check_aggregates->end address_af->end recheck_labeling->end

Caption: A logical workflow for troubleshooting high background fluorescence.

labeling_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Purification cluster_final 3. Final Product p1 Prepare Protein (in amine-free buffer, pH 7.2-8.5) r1 Combine & Incubate (1 hr @ RT or O/N @ 4°C) p1->r1 p2 Prepare Cy5-PEG-NHS (dissolve in DMSO immediately before use) p2->r1 r2 Quench Reaction (e.g., with Tris buffer) r1->r2 r3 Purify Conjugate (Desalting / SEC column) r2->r3 f1 Store Conjugate (Protected from light) r3->f1

Caption: Workflow for labeling proteins with a Cy5-PEG-NHS ester.

References

Technical Support Center: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Photostability and Anti-Fade Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the photobleaching of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the photostability of your fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a bright, far-red fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2] It is functionalized with two polyethylene (B3416737) glycol (PEG) chains and an N-hydroxysuccinimide (NHS) ester. The PEG linkers enhance its water solubility and reduce steric hindrance, while the NHS ester group allows for covalent labeling of primary amines on biomolecules like proteins and nucleic acids.[2][3] Its fluorescence in the far-red spectrum is advantageous for minimizing autofluorescence from biological samples.[1]

Key Spectral Properties:

  • Excitation Maximum (λex): ~649 nm[1]

  • Emission Maximum (λem): ~666 nm[1]

  • Molar Extinction Coefficient: ~250,000 cm⁻¹M⁻¹[1]

  • Quantum Yield (Φ): ~0.20 - 0.28[1]

Q2: What is photobleaching and why is it a significant issue for Cy5 dyes?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[1] This process is a major concern for Cy5 and its derivatives as it results in a progressive decrease in the fluorescence signal during imaging experiments. This can compromise the quality of the data, particularly in applications that require prolonged or intense light exposure, such as single-molecule studies and super-resolution microscopy.[1][4] The primary cause of Cy5 photobleaching is light-induced chemical damage, often involving reactions with reactive oxygen species (ROS).[1][5][6]

Q3: What are the primary factors that influence the photobleaching of Cy5?

Several factors can accelerate the photobleaching of Cy5:

  • High Excitation Light Intensity: More intense light increases the rate of fluorophore excitation, which in turn increases the likelihood of photochemical damage.[1][3]

  • Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching. It can interact with the excited triplet state of Cy5 to generate damaging reactive oxygen species (ROS).[1][3][6]

  • Local Chemical Environment: The pH, viscosity, and the presence of specific ions or molecules in the dye's immediate surroundings can affect its photostability.[1] For instance, a slightly basic pH (around 7.5) is generally better for the stability of cyanine dyes.[1]

  • Intrinsic Properties of the Dye: Cyanine dyes like Cy5 are prone to photoisomerization, a light-induced change in their molecular structure, which can lead to non-fluorescent states and a higher susceptibility to bleaching.[1]

Q4: How does the PEGylation in this compound impact its photostability?

While specific photostability data for this exact molecule are not extensively published, the core Cy5 fluorophore is the primary determinant of its photostability.[3] The hydrophilic PEG chains are mainly incorporated to improve solubility in aqueous solutions and to reduce non-specific binding.[3][7] While the local microenvironment created by the PEG chains can have some influence, the fundamental susceptibility of the Cy5 chromophore to photobleaching remains.[3] Therefore, standard strategies for preventing Cy5 photobleaching are essential when using this derivative.[3]

Q5: What is "photoblueing" and does it affect Cy5?

Photoblueing is a phenomenon where a fluorescent dye, under certain conditions, is photochemically altered in a way that causes it to emit light at a shorter wavelength (a shift towards the blue end of the spectrum).[3] For a red-emitting dye like Cy5, this could result in emission in the green or yellow range.[3][8] This effect is also mediated by reactive oxygen species and can introduce artifacts in multi-color imaging experiments.[3][8] The addition of simple antioxidants like vitamin C has been shown to help prevent the photoblueing of Cy5.[3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Rapid loss of fluorescence signal Photobleaching Reduce Excitation Intensity: Lower the laser power or use neutral density filters. Start with low light intensity and increase it gradually to a level that provides a good signal-to-noise ratio without causing rapid bleaching.[1][3]Minimize Exposure Time: Use a shutter to block the light path when not acquiring images. For time-lapse experiments, increase the interval between acquisitions.[1][3]Use Anti-fade Reagents: Incorporate anti-fade reagents into your mounting medium or imaging buffer. These can be oxygen scavenging systems (e.g., glucose oxidase and catalase) or triplet state quenchers (e.g., Trolox, n-propyl gallate).[1]Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) for your imaging buffer.[1]
Low signal-to-noise ratio (SNR) Weak fluorescence signal Optimize Labeling Density: Perform a titration to find the optimal dye-to-biomolecule labeling ratio. Over-labeling can lead to self-quenching.[1]Choose a More Photostable Dye: Consider alternatives like Alexa Fluor 647, which is known for enhanced brightness and photostability compared to Cy5.[1]
High background fluorescence Thoroughly Remove Unbound Dye: Use appropriate purification methods like size-exclusion chromatography or dialysis to remove all unbound dye after labeling.[1]Use High-Quality Imaging Consumables: Employ clean coverslips and slides to minimize background.[1]Use Appropriate Filters: Ensure your emission filters are well-suited for Cy5 to block out-of-band light.[1]
Image artifacts present Sample preparation issues Avoid Air Bubbles: Take care to avoid introducing air bubbles into the mounting medium, as they can scatter light.[1]Ensure Cleanliness: Make sure coverslips are free of dust and smudges.[1]
Inconsistent quantitative measurements Photobleaching during acquisition Image Quickly: Acquire images as rapidly as possible after starting fluorescence excitation to minimize the effect of photobleaching on your initial signal intensity.[3]Use Consistent Imaging Parameters: Maintain the same imaging settings (laser power, exposure time, etc.) across all samples and experiments for reproducible results.

Quantitative Data on Anti-Fade Reagents for Cy5

The effectiveness of various anti-fade reagents can be quantified by measuring the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value). Below is a summary of the performance of common anti-fade agents with Cy5 and similar dyes.

Anti-Fade Reagent/System Mechanism of Action Effect on Cy5 Photostability Considerations
Oxygen Scavenging Systems (e.g., Glucose Oxidase and Catalase - GOC) Removes molecular oxygen from the sample environment, thereby reducing the formation of reactive oxygen species (ROS).[1]Significantly reduces the rate of photobleaching.[6] The combination of an oxygen scavenger and a photostabilizer can increase the lifetime of the Cy5/Cy3 smFRET pair by up to 28.7 times compared to buffer alone.[9]Can be toxic to live cells over long periods. The efficiency can be pH-dependent.
Triplet State Quenchers (e.g., Trolox, n-propyl gallate, COT, NBA) Deactivates the reactive triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.[1][10]Covalently linking Cy5 to triplet state quenchers like COT, NBA, or Trolox has been shown to dramatically enhance photostability and reduce blinking.[4][10][11] These conjugates can emit up to 4-fold more photons than Cy5 alone before photobleaching.[12]Some quenchers can reduce the initial brightness of the fluorophore.[12] The effectiveness can be concentration-dependent.[4]
p-Phenylenediamine (PPD) A widely used anti-fade agent that acts as a free radical scavenger.[13]One of the most effective anti-fading agents.[13]Can be toxic and may cause diffused and weak fluorescence after storage. It can also react with and split cyanine dyes.[13]
1,4-Diazabicyclo[5][5][5]-octane (DABCO) A commonly used anti-fade compound that scavenges free radicals.[13][14]Less effective than PPD but also less toxic.[13]May have anti-apoptotic properties, which could interfere with certain biological studies.[13][15]

Experimental Protocols

Protocol for Assessing Photostability of this compound

This protocol outlines a method to quantify the photobleaching rate of your Cy5-labeled sample.

1. Sample Preparation:

  • Prepare your sample with this compound-labeled biomolecules immobilized on a glass coverslip.

  • Mount the coverslip using a mounting medium with or without the anti-fade reagent you wish to test.

2. Microscope Setup:

  • Use a fluorescence microscope equipped with a laser source appropriate for Cy5 excitation (e.g., 633 nm or 647 nm).

  • Set the laser power to a constant and relevant level for your typical experiments.

  • Select an appropriate emission filter for Cy5.

3. Image Acquisition:

  • Acquire a time-lapse series of images of the same field of view.

  • Use a constant exposure time and frame rate throughout the acquisition.

4. Data Analysis:

  • Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.

  • Normalize the fluorescence intensity of each frame to the intensity of the first frame.

  • Plot the normalized fluorescence intensity as a function of time.

  • Fit the resulting decay curve to a single or double exponential function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence to decrease to 1/e (approximately 37%) of its initial value.[1]

Protocol for Conjugating this compound to an Antibody

This protocol provides a general procedure for labeling antibodies with an NHS ester-functionalized Cy5 dye.

1. Preparation of Reagents:

  • Antibody: Ensure your antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the buffer contains amines (e.g., Tris), the antibody must be purified by dialysis against PBS.[2]

  • Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5-9.5.[2]

  • Cy5 Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[2]

2. Conjugation Reaction:

  • Dissolve the antibody in the reaction buffer.

  • Slowly add the desired molar excess of the Cy5 stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 fold molar excess of dye can be used.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

3. Purification of the Conjugate:

  • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., a desalting column with a 7K MWCO).[2][16]

  • Collect the fractions containing the purified conjugate.

4. Characterization:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Visualizations

Signaling Pathway of Cy5 Photobleaching

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.

Experimental Workflow for Assessing Photostability

G Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_sample Prepare Cy5-labeled sample on coverslip mount_sample Mount with or without anti-fade reagent prep_sample->mount_sample setup_microscope Set up fluorescence microscope (laser, filters) mount_sample->setup_microscope acquire_timelapse Acquire time-lapse image series setup_microscope->acquire_timelapse measure_intensity Measure mean fluorescence intensity per frame acquire_timelapse->measure_intensity normalize_data Normalize intensity to the first frame measure_intensity->normalize_data plot_curve Plot normalized intensity vs. time normalize_data->plot_curve fit_curve Fit decay curve to determine photobleaching lifetime (τ) plot_curve->fit_curve

Caption: A logical workflow for quantifying the photostability of a fluorescently labeled sample.

Troubleshooting Logic for Rapid Signal Fading

G Troubleshooting Rapid Signal Fading start Start: Rapid Signal Fading Observed check_intensity Is excitation light intensity high? start->check_intensity reduce_intensity Action: Reduce laser power or use ND filters check_intensity->reduce_intensity Yes check_exposure Is exposure time prolonged? check_intensity->check_exposure No reduce_intensity->check_exposure reduce_exposure Action: Minimize exposure time (use shutters, increase intervals) check_exposure->reduce_exposure Yes check_antifade Is an anti-fade reagent being used? check_exposure->check_antifade No reduce_exposure->check_antifade add_antifade Action: Add an appropriate anti-fade reagent to the mounting medium check_antifade->add_antifade No end Problem Resolved check_antifade->end Yes add_antifade->end

Caption: A decision tree for troubleshooting common causes of rapid fluorescence signal loss.

References

Preventing N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the handling and use of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, with a primary focus on preventing its aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

A1: this compound is a fluorescent labeling reagent. It features a Cyanine (B1664457) 5 (Cy5) core, a bright, far-red fluorescent dye ideal for biological imaging due to reduced autofluorescence from samples. The molecule is flanked by two polyethylene (B3416737) glycol (PEG4) chains. These hydrophilic PEG linkers are crucial for increasing the molecule's solubility in aqueous buffers and minimizing non-specific binding, which in turn helps to prevent aggregation.[1] The N-hydroxysuccinimide (NHS) ester group provides a reactive site for covalent attachment to primary amines on proteins and other biomolecules.[2]

Q2: What causes the aggregation of this compound in solution?

A2: Aggregation of cyanine dyes like Cy5 is a common issue, primarily driven by hydrophobic interactions between the dye molecules, especially in aqueous solutions.[3][4][5] While the PEG chains in this compound significantly enhance its water solubility, aggregation can still occur under certain conditions such as high concentrations, inappropriate solvent conditions, or the presence of certain salts. This can lead to the formation of non-fluorescent H-aggregates and a decrease in signal intensity.[3][4][5]

Q3: How should I properly dissolve and store this compound?

A3: Proper dissolution and storage are critical to prevent aggregation and maintain the reactivity of the NHS ester. It is recommended to first dissolve the reagent in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[6][7][8] This stock solution should be stored at -20°C or -80°C, protected from light and moisture.[9][10] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[11] Do not prepare stock solutions in aqueous buffers for long-term storage as the NHS ester is susceptible to hydrolysis.[2]

Q4: What is the optimal pH for labeling proteins with this compound?

A4: The optimal pH for the reaction between an NHS ester and a primary amine on a protein is typically between 8.2 and 8.5.[12][13] This pH range ensures that the primary amino groups are deprotonated and therefore reactive, while minimizing the hydrolysis of the NHS ester.[12] Using buffers such as 0.1 M sodium bicarbonate at pH 8.3 is a common practice.[12] It is crucial to avoid buffers containing primary amines, like Tris, as they will compete with the target protein for the dye.[2][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible Precipitate or Cloudiness in Dye Solution Dye aggregation due to poor solubility or high concentration.- Ensure the dye is fully dissolved in anhydrous DMSO or DMF before adding to the aqueous reaction buffer.[6][10] - Briefly sonicate the solution to aid dissolution. - Reduce the final concentration of the dye in the reaction mixture.
Low or No Fluorescent Signal After Labeling 1. Inefficient labeling reaction. 2. Hydrolysis of the NHS ester. 3. Aggregation-caused quenching.1. - Verify the pH of the reaction buffer is between 8.2 and 8.5.[12][13] - Ensure the protein buffer is free of primary amines (e.g., Tris, glycine).[2] 2. Prepare the dye stock solution fresh and use it immediately for labeling.[7] 3. - Check for a blue-shift in the absorbance spectrum, which can indicate H-aggregate formation.[3] - Reduce the dye-to-protein molar ratio in the labeling reaction.
Purified Conjugate Shows Low Fluorescence Over-labeling leading to self-quenching.- Decrease the molar excess of the dye in the labeling reaction. - Optimize the reaction time to control the degree of labeling.
Free Dye Detected in Purified Conjugate Inefficient purification method.- Use a purification method appropriate for the size of your protein, such as size-exclusion chromatography (spin columns) or dialysis.[14] - For spin columns, ensure the column is not overloaded.[14] - For dialysis, use a membrane with an appropriate molecular weight cut-off and perform sufficient buffer exchanges.[14]

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound
  • Allow the vial of the lyophilized dye to equilibrate to room temperature before opening to prevent moisture condensation.[2][7]

  • Add a sufficient volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mg/mL).[7][8]

  • Vortex the vial until the dye is completely dissolved.

  • For storage, aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[9][10]

Protocol 2: Protein Labeling with this compound
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[6] If the protein solution contains primary amines, perform buffer exchange using dialysis or a desalting column.

    • The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.[8]

  • Labeling Reaction:

    • Bring the dye stock solution to room temperature.

    • Add the desired molar excess of the dissolved dye to the protein solution. A 10-20 fold molar excess is a common starting point, but this should be optimized for your specific protein.

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[15][16]

  • Quenching the Reaction (Optional but Recommended):

    • Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

Protocol 3: Purification of the Labeled Protein
  • Size-Exclusion Chromatography (Spin Column):

    • Select a spin column with a molecular weight cut-off appropriate for your protein.

    • Prepare the column according to the manufacturer's instructions, which typically involves removing the storage buffer and equilibrating the resin with your desired final buffer.

    • Load the labeling reaction mixture onto the center of the resin bed.

    • Centrifuge the column to elute the labeled protein, while the smaller, unconjugated dye molecules are retained in the resin.[14]

  • Dialysis:

    • Transfer the labeling reaction mixture into a dialysis cassette with an appropriate molecular weight cut-off (e.g., 10K MWCO for a >30 kDa protein).

    • Dialyze against a large volume of an appropriate buffer (e.g., PBS) at 4°C for several hours to overnight, with at least two to three buffer changes.[14]

Visualizations

experimental_workflow Experimental Workflow for Preventing Dye Aggregation cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage reconstitute Reconstitute Dye in Anhydrous DMSO/DMF mix Mix Dye and Protein (Optimized Molar Ratio) reconstitute->mix prepare_protein Prepare Protein in Amine-Free Buffer (pH 8.3) prepare_protein->mix incubate Incubate (1 hr, RT, Dark) mix->incubate purify Purify Conjugate (Spin Column or Dialysis) incubate->purify analyze Analyze Degree of Labeling (Spectrophotometry) purify->analyze store Store Conjugate (-20°C or -80°C, Dark) analyze->store

Caption: Workflow for labeling proteins with this compound.

troubleshooting_logic Troubleshooting Low Fluorescence Signal start Low/No Fluorescence Signal check_labeling Inefficient Labeling? start->check_labeling check_hydrolysis NHS Ester Hydrolyzed? check_labeling->check_hydrolysis No solution_ph Verify Buffer pH (8.2-8.5) and Amine-Free check_labeling->solution_ph Yes check_quenching Aggregation/Quenching? check_hydrolysis->check_quenching No solution_fresh_dye Prepare Fresh Dye Solution check_hydrolysis->solution_fresh_dye Yes solution_ratio Reduce Dye/Protein Ratio check_quenching->solution_ratio Yes

Caption: Decision tree for troubleshooting low fluorescence signals.

References

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 hydrolysis of NHS ester group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. It addresses common issues related to the hydrolysis of the N-hydroxysuccinimide (NHS) ester group and provides protocols for successful bioconjugation.

Troubleshooting Guide

This guide is designed to help you resolve common issues encountered during labeling experiments with this compound.

Question: Why is my labeling efficiency low or non-existent?

Answer: Low or no labeling efficiency is a common problem that can arise from several factors related to the hydrolysis of the NHS ester. Once hydrolyzed, the ester can no longer react with primary amines on your target molecule, leading to failed conjugation.[1]

Here are the potential causes and solutions:

  • Reagent Quality: The this compound is sensitive to moisture.[2] Improper storage or handling can lead to hydrolysis before the reagent is even used.

    • Solution: Store the reagent at -20°C with a desiccant.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][3] Prepare solutions of the NHS ester immediately before use and do not store them in aqueous buffers.[3] For organic stock solutions in anhydrous DMF or DMSO, storage at -20°C for 1-2 months is possible.[4] You can check the reactivity of your NHS ester reagent by measuring the absorbance of the NHS byproduct at 260-280 nm after intentional hydrolysis with a base.[5] A significant increase in absorbance compared to a non-hydrolyzed sample indicates an active reagent.[5]

  • Reaction Buffer pH: The pH of the reaction buffer is critical. While the aminolysis reaction is more efficient at higher pH, the rate of hydrolysis of the NHS ester also increases significantly.[1][6]

    • Solution: The optimal pH for NHS ester coupling is a compromise, typically between 7.2 and 8.5.[7] A pH of 8.3-8.5 is often recommended for efficient labeling.[4] Use amine-free buffers such as phosphate (B84403), bicarbonate, or borate (B1201080) buffers.[7][8] Buffers containing primary amines, like Tris, will compete with your target molecule for the NHS ester.[1][3]

  • Competing Nucleophiles: The presence of other nucleophiles in your sample can compete with the primary amines of your target molecule.

    • Solution: Ensure your biomolecule is in an amine-free buffer.[7] If your sample contains other nucleophilic contaminants, purify it before labeling.

Question: I'm observing a high background signal or non-specific binding. What could be the cause?

Answer: High background or non-specific binding can be due to excess, unreacted dye or aggregation of the dye-conjugate.

  • Cause: Insufficient removal of unreacted this compound after the labeling reaction.

    • Solution: After the reaction, it is crucial to remove any non-reacted dye. This can be achieved through dialysis, gel filtration, or spin desalting columns.[9] For optimal results, dialysis or a dedicated dye removal column is recommended.[9]

  • Cause: The PEGylated Cy5 dye, while more soluble than its non-PEGylated counterpart, can still aggregate at high concentrations.[10]

    • Solution: Optimize the dye-to-protein molar ratio to avoid over-labeling, which can lead to aggregation.[7] Work with protein concentrations in the recommended range of 1-10 mg/mL to ensure efficient labeling without promoting aggregation.[4]

Question: How can I control the degree of labeling (DOL)?

Answer: The degree of labeling, or the number of dye molecules conjugated to each target molecule, is an important parameter to control.

  • Control Factors: The DOL is influenced by the molar ratio of the NHS ester to the target molecule, the concentration of the reactants, the reaction time, and the pH.

    • Solution: To achieve a specific DOL, you can adjust the molar excess of the this compound. A common starting point is a 10- to 20-fold molar excess of the dye.[7][11] For dilute protein solutions, a greater molar excess may be required.[11] You can optimize the DOL by performing a series of labeling reactions with varying molar ratios and analyzing the results.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of the this compound?

A1: The N-hydroxysuccinimide (NHS) ester group of the molecule reacts with primary amines (-NH2), such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form a stable amide bond.[11]

Q2: What is NHS ester hydrolysis?

A2: NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water, converting the reactive ester back to a non-reactive carboxylic acid and releasing N-hydroxysuccinimide (NHS).[1] This hydrolyzed form of the dye will not conjugate to your target molecule.

Q3: How does PEGylation affect the properties of the Cy5-NHS ester?

A3: The polyethylene (B3416737) glycol (PEG) chains in this compound are primarily included to increase the hydrophilicity and biocompatibility of the molecule.[10] This enhanced water solubility can help to reduce non-specific binding and prevent the formation of non-fluorescent aggregates, which can be an issue with cyanine (B1664457) dyes.[10] However, PEGylation can also influence the spectroscopic properties of the dye, potentially leading to a lower molar extinction coefficient and quantum yield compared to the non-PEGylated version.[10]

Q4: What are the optimal storage conditions for this compound?

A4: The solid form of the reagent should be stored at -20°C and protected from moisture with a desiccant.[2] It is crucial to allow the vial to warm to room temperature before opening to prevent condensation.[2][3]

Q5: Can I prepare a stock solution of the NHS ester?

A5: It is highly recommended to dissolve the NHS ester in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[2][3] Aqueous stock solutions should not be prepared as the NHS ester will rapidly hydrolyze.[3] Stock solutions in anhydrous DMF can be stored at -20°C for 1-2 months.[4]

Quantitative Data: NHS Ester Hydrolysis

The stability of the NHS ester is highly dependent on pH and temperature. The rate of hydrolysis increases significantly with increasing pH.[1][6] The following table summarizes the half-life of a typical NHS ester at various pH values and temperatures. While this data is for a generic NHS ester, it provides a useful guideline for this compound. The presence of the PEG linker may slightly influence the hydrolysis rate.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[6]
7.4Not specified> 120 minutes[12]
8.6410 minutes[6]
9.0Not specified< 9 minutes[12]

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein and application.

1. Buffer Preparation:

  • Prepare an amine-free labeling buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, and adjust the pH to 8.3-8.5.[4]

2. Protein Preparation:

  • Dissolve your protein in the labeling buffer at a concentration of 1-10 mg/mL.[4]

  • If your protein is in a buffer containing primary amines (e.g., Tris), you must perform a buffer exchange into the labeling buffer using dialysis or a desalting column.[7]

3. NHS Ester Solution Preparation:

  • Allow the vial of this compound to warm to room temperature before opening.[3]

  • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]

4. Labeling Reaction:

  • Calculate the required amount of the NHS ester solution to achieve the desired molar excess (e.g., 10-20 fold).[7][11]

  • Add the NHS ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.[11]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7]

5. Quenching the Reaction (Optional):

  • To stop the labeling reaction, you can add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[7]

6. Purification of the Conjugate:

  • Remove the unreacted dye and byproducts from the labeled protein using a dye removal column, dialysis, or gel filtration.[9]

Visualizations

Hydrolysis_Pathway NHS_Ester This compound (Reactive) Hydrolyzed_Ester N-(m-PEG4)-N'-(PEG4-Carboxylate)-Cy5 (Inactive) NHS_Ester->Hydrolyzed_Ester + H2O (Hydrolysis) NHS N-Hydroxysuccinimide

Caption: Hydrolysis of the this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein and Dye Solutions Protein_Prep->Mix Dye_Prep Prepare NHS-Ester-Cy5 Solution in DMSO/DMF Dye_Prep->Mix Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (Dialysis/Gel Filtration) Quench->Purify Final_Product Labeled Protein Purify->Final_Product

Caption: A typical experimental workflow for protein conjugation.

Troubleshooting_Logic Start Low Labeling Efficiency? Check_Reagent Check Reagent Activity (Stored properly? Freshly prepared?) Start->Check_Reagent Yes Check_pH Verify Buffer pH (pH 7.2-8.5?) Check_Reagent->Check_pH Reagent OK Solution_Reagent Use Fresh Reagent Check_Reagent->Solution_Reagent No Check_Buffer Amine-Free Buffer? Check_pH->Check_Buffer pH OK Solution_pH Adjust pH Check_pH->Solution_pH No Solution_Buffer Buffer Exchange Check_Buffer->Solution_Buffer No

Caption: A logical troubleshooting guide for low labeling efficiency.

References

Technical Support Center: Optimizing Molar Excess of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 for Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the labeling of proteins and other biomolecules with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar excess of this compound to use for labeling?

A1: The optimal molar excess of the Cy5 NHS ester can vary depending on the specific protein or molecule being labeled, its concentration, and the desired degree of labeling (DOL). A common starting point for mono-labeling of proteins is a molar excess of 8-10 fold.[1][2] However, optimization is often necessary. For many applications, an optimal DOL for Cy5 conjugates is between 3 and 5.[3] It is recommended to perform small-scale labeling experiments with varying molar excess to determine the optimal ratio for your specific application.[4]

Q2: What is the ideal pH for the labeling reaction?

A2: The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[1][2][5] This pH provides a good balance between the reactivity of the primary amines (which are more nucleophilic in their deprotonated state) and the stability of the NHS ester, which is prone to hydrolysis at higher pH.[5][6]

Q3: Which buffers are recommended for the labeling reaction?

A3: Amine-free buffers are essential to prevent competition with the target molecule for reaction with the NHS ester.[7][8] Recommended buffers include 0.1 M sodium bicarbonate (pH 8.3-8.5) or 0.1 M phosphate (B84403) buffer (pH 8.3-8.5).[2][5] Buffers containing primary amines, such as Tris or glycine (B1666218), should be avoided in the labeling reaction itself, but can be used to quench the reaction.[7][9]

Q4: How do I determine the degree of labeling (DOL)?

A4: The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, can be determined spectrophotometrically.[10] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~650 nm).[7][10] A correction factor is necessary to account for the dye's absorbance at 280 nm.[10][11]

The DOL is calculated using the following formulas:

  • Concentration of Dye (M) = Amax / (εdye * path length) [10]

  • Corrected A280 = A280 - (Amax * Correction Factor) [10]

  • Concentration of Protein (M) = Corrected A280 / (εprotein * path length) [10]

  • Degree of Labeling (DOL) = Concentration of Dye / Concentration of Protein [7][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated, non-reactive primary amines.[5][6]Ensure the reaction buffer is at a pH of 8.3-8.5.[2][5] You can check the pH of your protein solution and adjust it if necessary.[8]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule for the NHS ester.[7][9]Dialyze or desalt the protein into an amine-free buffer such as 0.1 M sodium bicarbonate or phosphate buffer before labeling.[7][12]
Hydrolysis of NHS Ester: The NHS ester has been hydrolyzed due to moisture or extended time in aqueous solution before addition to the protein.[6][13]Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[14] Avoid prolonged storage of the dye in aqueous solutions.[5]
Low Protein Concentration: The concentration of the protein is too low for efficient labeling.For best results, use a protein concentration of 2-10 mg/mL.[8][14] If your protein concentration is low, consider concentrating it before labeling.[8]
High Background/Non-specific Staining Excess Unbound Dye: The purification step did not adequately remove all the free Cy5 dye.Purify the conjugate using size exclusion chromatography (e.g., a desalting column) or extensive dialysis.[11][12] It may be necessary to repeat the purification step.[8]
Protein Aggregation/Precipitation Over-labeling: A high degree of labeling can alter the protein's properties and lead to aggregation.Reduce the molar excess of the Cy5 NHS ester in the labeling reaction. Perform a titration to find the optimal molar excess that provides sufficient labeling without causing aggregation.

Experimental Protocols

General Protein Labeling Protocol
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at a concentration of 2-10 mg/mL.[14] Ensure the pH of the solution is between 8.0 and 8.5.[14]

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14]

  • Labeling Reaction: Add the dissolved dye to the protein solution while gently vortexing. The optimal molar excess of dye to protein should be determined empirically, with a starting point of an 8-10 fold molar excess.[1][2]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[4][5]

  • Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[15]

  • Purification: Remove the unreacted dye and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.[11][12]

Determining the Degree of Labeling (DOL)
  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance of Cy5 (~650 nm, Amax) using a spectrophotometer.[10]

  • Calculate Concentrations:

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration of the dye and the protein.[10]

    • The molar extinction coefficient (ε) for Cy5 at ~650 nm is approximately 250,000 M-1cm-1.[10]

    • The correction factor for Cy5's absorbance at 280 nm is approximately 0.04-0.05.[7][10]

  • Calculate DOL: Divide the molar concentration of the dye by the molar concentration of the protein.[10]

Data Presentation

Table 1: Key Parameters for this compound Labeling

ParameterRecommended ValueReference(s)
Molar Excess (starting point) 8-10 fold[1][2]
Optimal pH 8.3 - 8.5[1][2][5]
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate Buffer[2][5]
Reaction Time 1-4 hours at room temperature or overnight on ice[4][5]
Protein Concentration 2-10 mg/mL[8][14]

Table 2: Spectroscopic Properties for DOL Calculation

ParameterValueReference(s)
Cy5 Absorbance Maximum (λmax) ~650 nm[10]
Cy5 Molar Extinction Coefficient (εdye) ~250,000 M-1cm-1[10]
Cy5 Correction Factor at 280 nm ~0.04 - 0.05[7][10]

Visualizations

NHS_Ester_Labeling_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_competing_reaction Competing Reaction Protein_NH2 Protein with Primary Amine (-NH₂) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein_NH2->Labeled_Protein Nucleophilic Attack Cy5_NHS This compound Cy5_NHS->Labeled_Protein NHS_byproduct N-hydroxysuccinimide (NHS) Cy5_NHS->NHS_byproduct Hydrolyzed_Dye Hydrolyzed, Inactive Dye Cy5_NHS->Hydrolyzed_Dye Hydrolysis Conditions pH 8.3 - 8.5 Amine-free buffer H2O Water (H₂O) H2O->Hydrolyzed_Dye Troubleshooting_Workflow Start Low Labeling Efficiency? Check_pH Is pH 8.3-8.5? Start->Check_pH Yes Adjust_pH Adjust pH of reaction buffer Check_pH->Adjust_pH No Check_Buffer Amine-free buffer used? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Dialyze Dialyze/desalt protein into appropriate buffer Check_Buffer->Dialyze No Check_Dye_Prep Dye prepared fresh in anhydrous solvent? Check_Buffer->Check_Dye_Prep Yes Dialyze->Check_Dye_Prep Prepare_Fresh_Dye Prepare fresh dye solution immediately before use Check_Dye_Prep->Prepare_Fresh_Dye No Check_Protein_Conc Protein concentration > 2 mg/mL? Check_Dye_Prep->Check_Protein_Conc Yes Prepare_Fresh_Dye->Check_Protein_Conc Concentrate_Protein Concentrate protein Check_Protein_Conc->Concentrate_Protein No Optimize_Molar_Excess Optimize molar excess of dye Check_Protein_Conc->Optimize_Molar_Excess Yes Concentrate_Protein->Optimize_Molar_Excess

References

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 dialysis and purification issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. Here you will find information on dialysis, purification, and common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH range for the reaction between an NHS ester and a primary amine is between 8.0 and 8.5.[1] The reaction rate is strongly pH-dependent, as the primary amine must be in a non-protonated state to be reactive.[2] However, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can reduce the efficiency of the labeling reaction.[3][4]

Q2: What solvent should I use to dissolve this compound?

A2: this compound is soluble in water, DMSO, and DMF.[5][6] For labeling reactions, it is recommended to dissolve the compound in anhydrous DMSO or DMF immediately before use to create a stock solution.[1][2][7] This stock solution is then added to the reaction buffer containing the molecule to be labeled. It is crucial to use a high-quality, amine-free grade of DMF to prevent premature reaction of the NHS ester.[8][9]

Q3: How should I store this compound?

A3: The solid form of this compound should be stored at -20°C in a desiccated environment to protect it from moisture and light.[5][6][10] Before opening the vial, it should be allowed to warm to room temperature to prevent moisture condensation.[7] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a limited time, but it is always best to prepare them fresh for each experiment.[2][9]

Q4: How can I remove unreacted this compound after a labeling reaction?

A4: Unreacted dye can be removed using size-based separation techniques such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF).[11] The choice of method depends on the size of the labeled molecule, the sample volume, and the required purity. For proteins, dialysis with a membrane having a molecular weight cut-off (MWCO) of 10-20 kDa is a common and gentle method.[11] SEC using a resin like Sephadex G-25 is also effective.[1][2]

Troubleshooting Guides

Low Labeling Efficiency
Potential Cause Recommended Solution
Incorrect pH of reaction buffer Ensure the pH of the reaction buffer is between 8.0 and 8.5.[1] Use a reliable pH meter to verify.
Presence of primary amines in the buffer Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for the NHS ester.[1][7] Use an amine-free buffer like PBS, HEPES, or bicarbonate buffer.[12]
Hydrolyzed NHS ester The NHS ester is sensitive to moisture.[12] Use fresh, high-quality this compound and prepare the stock solution in anhydrous DMSO or DMF immediately before use.[1][7]
Insufficient molar excess of the dye For labeling proteins, a starting point of a 10- to 20-fold molar excess of the dye is recommended.[1][7] This may need to be optimized for your specific molecule.
Low concentration of the target molecule Labeling reactions are more efficient at higher concentrations of the target molecule (e.g., 2-10 mg/mL for proteins).[1]
High Background Fluorescence After Purification
Potential Cause Recommended Solution
Inefficient removal of unreacted dye Increase the duration of dialysis and the frequency of buffer changes.[11] For SEC, ensure the column is adequately sized for the sample volume and that the correct fractions are collected. The unreacted dye will elute later than the labeled molecule.[11]
Non-covalent binding of the dye to the target molecule This can be an issue with some proteins. Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the purification buffer can help to disrupt non-specific interactions.
Precipitation of the labeled molecule during purification This can trap free dye. Ensure that the purification buffer is optimal for the stability of your molecule. Perform purification steps at 4°C to minimize aggregation.

Quantitative Data Summary

Spectroscopic Properties
Property Value Reference
Excitation Maximum (λex) 649 nm[5][6][13]
Emission Maximum (λem) 667 nm[5][6][13]
Molar Extinction Coefficient (ε) ~170,000 - 232,000 M⁻¹cm⁻¹[5][6]
Molecular Weight 926.54 g/mol [13][14]
Dialysis Membrane Selection Guide (for removal of unreacted dye)
Labeled Molecule Size Recommended MWCO Rationale
> 30 kDa10 - 20 kDaAllows for efficient removal of the ~0.9 kDa dye while retaining the labeled molecule.[11]
10 - 30 kDa3.5 - 7 kDaA smaller MWCO is necessary to prevent loss of the labeled product.
< 10 kDaConsider SEC or other purification methodsDialysis may be slow and inefficient for small molecules.

Experimental Protocols

Protocol 1: Labeling a Protein with this compound
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[1]

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the labeling buffer.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[7]

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

  • Perform the Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.[1][7]

    • Gently mix and incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[7]

  • Stop the Reaction (Optional):

    • The reaction can be stopped by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[12]

Protocol 2: Purification of a Labeled Protein by Dialysis
  • Prepare the Dialysis Membrane:

    • Select a dialysis membrane with an appropriate MWCO (e.g., 10-20 kDa for most proteins).[11]

    • Hydrate the membrane according to the manufacturer's instructions.

  • Load the Sample:

    • Pipette the labeling reaction mixture into the dialysis tubing or cassette.

    • Seal the tubing or cassette, leaving some headspace.

  • Perform Dialysis:

    • Immerse the sealed dialysis unit in a large volume of dialysis buffer (e.g., PBS), at least 200 times the sample volume.[11]

    • Stir the buffer gently at 4°C.

    • Change the buffer every 2-4 hours for the first day, and then dialyze overnight to ensure complete removal of the unreacted dye.[11]

  • Recover the Sample:

    • Carefully remove the dialysis unit from the buffer and transfer the purified labeled protein to a clean tube.

Visualizations

experimental_workflow Experimental Workflow for Labeling and Purification cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.0-8.5) labeling Labeling Reaction (1 hr at RT, protected from light) prep_protein->labeling prep_dye Prepare Dye Stock Solution (Anhydrous DMSO/DMF) prep_dye->labeling purify Purification (Dialysis or SEC) labeling->purify analysis Characterization of Labeled Product purify->analysis troubleshooting_workflow Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency check_ph Is pH of reaction buffer 8.0-8.5? start->check_ph check_buffer_amines Does buffer contain primary amines (Tris, glycine)? check_ph->check_buffer_amines Yes solution_ph Adjust pH to 8.0-8.5 check_ph->solution_ph No check_dye_quality Is the dye fresh and dissolved in anhydrous solvent? check_buffer_amines->check_dye_quality No solution_buffer Use amine-free buffer (PBS, HEPES, Bicarbonate) check_buffer_amines->solution_buffer Yes check_molar_ratio Is the dye:protein molar ratio sufficient? check_dye_quality->check_molar_ratio Yes solution_dye Use fresh dye and anhydrous solvent check_dye_quality->solution_dye No solution_ratio Increase molar excess of dye check_molar_ratio->solution_ratio No success Problem Solved check_molar_ratio->success Yes solution_ph->success solution_buffer->success solution_dye->success solution_ratio->success

References

Technical Support Center: Troubleshooting N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a technical resource for troubleshooting non-specific binding issues encountered when using N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. The following sections offer frequently asked questions, detailed troubleshooting steps, experimental protocols, and visual guides to help identify and resolve common sources of high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended advantage?

This compound is a fluorescent labeling reagent. It consists of a Cy5 fluorophore, which emits in the far-red spectrum, a reactive N-hydroxysuccinimide (NHS) ester group, and a polyethylene (B3416737) glycol (PEG) linker. The NHS ester group allows for the covalent attachment of the dye to primary amines (-NH₂) on biomolecules like proteins and antibodies.[1] The PEG linker is incorporated to increase the hydrophilicity (water solubility) of the molecule, which is intended to reduce aggregation and minimize non-specific binding that can occur with hydrophobic dyes.[2][3][4]

Q2: I'm observing high background fluorescence. What are the most common causes?

High background fluorescence is a frequent issue in staining experiments and can stem from several sources:

  • Unreacted Dye: The presence of free, unconjugated dye in your labeled protein solution is a primary cause of high background.

  • Inadequate Blocking: Failure to sufficiently block non-specific binding sites on your sample (cells or tissue) can lead to the conjugate adhering to unintended targets.[5][6]

  • High Conjugate Concentration: Using an excessive concentration of the labeled antibody or protein can increase background signal.[7][8]

  • Hydrophobic and Charge Interactions: The Cy5 dye, despite the PEG linker, can still participate in non-specific hydrophobic or charge-based interactions with cellular components.[7][9]

  • Sample Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to the background signal.[7]

  • Insufficient Washing: Inadequate washing steps may not effectively remove all unbound conjugate or free dye.[5][8]

Q3: The dye has a PEG linker. Why am I still experiencing non-specific binding?

While PEGylation significantly reduces non-specific binding by creating a hydration layer that repels proteins, it may not eliminate it entirely.[3][10] Several factors can still contribute to background issues:

  • The underlying hydrophobicity of the Cy5 dye may not be completely masked by the PEG linker.[9]

  • Highly charged areas on the target sample can still interact with the conjugate.[7]

  • If the labeled protein itself has "sticky" properties, the PEG linker may not be sufficient to prevent its non-specific attachment.

Q4: How can the NHS ester chemistry contribute to background problems?

The NHS ester is highly reactive with primary amines, but it is also susceptible to hydrolysis (reaction with water), especially at non-optimal pH.

  • Hydrolysis: If the NHS ester hydrolyzes before it can react with the target amine, it becomes an unreactive carboxylic acid. This unreacted, free dye must be removed during purification to prevent it from causing high background.

  • Inefficient Labeling: If the labeling reaction conditions (e.g., pH, buffer composition) are not optimal, the conjugation efficiency will be low, resulting in a higher proportion of free dye in the final solution.[11] The optimal pH for NHS ester reactions is typically between 8.3 and 8.5.[11]

Visual Guide 1: Potential Sources of Non-Specific Binding

main High Background Signal sub1 Labeling & Purification Issues main->sub1 sub2 Experimental Protocol Issues main->sub2 sub3 Inherent Properties main->sub3 c1 Excess Free Dye (Hydrolyzed NHS Ester) sub1->c1 c2 Inefficient Labeling Reaction sub1->c2 c3 Conjugate Aggregation sub1->c3 c4 Inadequate Blocking sub2->c4 c5 Insufficient Washing sub2->c5 c6 Conjugate Concentration Too High sub2->c6 c7 Hydrophobic/Charge Interactions sub3->c7 c8 Sample Autofluorescence sub3->c8

Caption: Key factors contributing to high background and non-specific binding.

Troubleshooting Guide

Problem: Uniformly High Background Across the Entire Sample

This is often the most common issue and typically points to problems with the labeling reaction, purification, or core steps in the staining protocol.

Unbound dye will coat the entire sample, leading to high fluorescence that is not localized to the target.

Solution: Optimize Labeling and Purification

  • Verify Labeling pH: Ensure the labeling reaction is performed in an amine-free buffer at a pH of 8.3-8.5 for optimal NHS ester reactivity.[11]

  • Control Molar Ratio: Empirically determine the optimal dye-to-protein molar ratio. A high excess of dye can lead to more unreacted dye that is difficult to remove. Start with a 10-fold molar excess and titrate down.[12]

  • Thorough Purification: After labeling, it is critical to remove all free dye. Use size-exclusion chromatography (e.g., a gel filtration column like Sephadex G-25) for proteins.[12][13]

ParameterRecommendationRationale
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferAmine-free (e.g., no Tris) to prevent reaction with the buffer itself.
Reaction pH 8.3 - 8.5Optimal for the reaction between NHS esters and primary amines.[11]
Dye Solvent Anhydrous DMSO or DMFThe NHS ester is moisture-sensitive; use high-quality, dry solvent.[11][13]
Purification Method Gel Filtration / Size-Exclusion ChromatographyEffectively separates the larger labeled protein from the small, unreacted dye molecule.[12]

If non-specific protein binding sites are not saturated, the fluorescent conjugate can bind indiscriminately.

Solution: Enhance the Blocking Step

  • Increase Incubation Time/Temperature: Extend blocking time to 1-2 hours at room temperature or overnight at 4°C.[14]

  • Change Blocking Agent: No single blocking agent is perfect for all applications.[6] If you are using one agent (e.g., BSA), try another or a combination. Commercial blocking solutions are also an option.

Blocking AgentTypical ConcentrationNotes & Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)A common and effective general protein blocker.[14][15]
Normal Serum 1-10% (v/v)Use serum from the species in which the secondary antibody was raised to block Fc receptors and other sites.[6][16]
Non-fat Dry Milk 3-5% (w/v)Cost-effective, but not suitable for biotin-avidin systems as it contains biotin.[14][16]
Commercial Blockers VariesFormulated to block a wide range of non-specific interactions. May reduce background from charged dyes.[7]

An excess of labeled protein increases the likelihood of it binding to low-affinity, non-specific sites.

Solution: Titrate the Conjugate Perform a dilution series of your labeled protein/antibody to find the concentration that provides the best signal-to-noise ratio. Start with your current concentration and prepare 2-fold or 5-fold dilutions.[7]

Problem: Speckled or Punctate Background Staining

This pattern often suggests that the fluorescent conjugate has formed aggregates.

Solution: Remove Aggregates Before Use

  • Centrifugation: Spin the diluted conjugate solution in a microcentrifuge at >10,000 x g for 5-10 minutes immediately before adding it to your sample. Use the supernatant for staining.

  • Filtering: For larger volumes, filter the conjugate solution through a 0.22 µm syringe filter.

Problem: Non-Specific Binding to Specific Surfaces (e.g., plastics, membranes)

This indicates that interactions are occurring between the conjugate and the experimental materials, likely due to charge or hydrophobicity.

Solution: Modify Buffer Composition

  • Add a Detergent: Including a non-ionic detergent can disrupt hydrophobic interactions.

  • Increase Salt Concentration: Higher ionic strength can shield charge-based interactions.

  • Use a Protein Additive: Adding a carrier protein like BSA to your dilution and wash buffers can help saturate non-specific sites on surfaces.[15]

Buffer AdditiveFunctionRecommended Concentration
Tween-20 Disrupts hydrophobic interactions0.05% - 0.2% (v/v) in wash and antibody dilution buffers.[8][14]
NaCl Shields charge-based interactionsIncrease concentration in steps (e.g., 150 mM to 300 mM or 500 mM).[15]
BSA Acts as a blocking agent in solution0.1% - 1% (w/v) in antibody dilution buffer.[15]

Visual Guide 2: Systematic Troubleshooting Workflow

start High Background Observed check_controls Step 1: Analyze Controls (Unstained, Isotype etc.) start->check_controls is_autofluo Is background from sample autofluorescence? check_controls->is_autofluo autofluo_sol Use spectral unmixing or autofluorescence quencher is_autofluo->autofluo_sol Yes check_pattern Step 2: Examine Background Pattern is_autofluo->check_pattern No is_speckled Is background speckled/punctate? check_pattern->is_speckled filter_sol Centrifuge/Filter Conjugate Before Use is_speckled->filter_sol Yes optimize_staining Step 3: Optimize Staining Protocol is_speckled->optimize_staining No filter_sol->optimize_staining titrate Titrate Conjugate Concentration optimize_staining->titrate optimize_blocking Optimize Blocking Agent & Incubation Time titrate->optimize_blocking optimize_washing Increase Wash Steps & Add Detergent optimize_blocking->optimize_washing revisit_labeling Step 4: Re-evaluate Labeling & Purification optimize_washing->revisit_labeling If problem persists purify Re-purify conjugate or perform new labeling revisit_labeling->purify

Caption: A step-by-step workflow for diagnosing and resolving non-specific binding.

Key Experimental Protocols

Protocol 1: General Protein Labeling

This protocol provides a starting point for conjugating the Cy5-PEG-NHS ester to a protein like an antibody.

  • Prepare the Protein: Dissolve the protein (e.g., 1-10 mg) in 0.1 M sodium bicarbonate buffer, pH 8.3. The protein solution should be free of any amine-containing substances (e.g., Tris buffer, sodium azide).[13]

  • Prepare the Dye: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12][13]

  • Perform the Reaction: While gently stirring the protein solution, slowly add the calculated amount of dissolved dye (e.g., for a 10:1 molar ratio of dye-to-protein).

  • Incubate: Allow the reaction to proceed for at least 1 hour at room temperature, protected from light.[12] Some protocols may recommend overnight incubation on ice.[11]

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using a pre-equilibrated gel filtration column (e.g., Sephadex G-25) with a suitable buffer like PBS.[12][13] The first colored fraction to elute will be the labeled protein.

Visual Guide 3: NHS Ester Conjugation Chemistry

Caption: The reaction of an NHS ester with a primary amine to form a stable amide bond.

References

Impact of buffer composition on N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of buffer composition on the efficiency of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with a Cy5-NHS ester?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines on proteins is between 8.3 and 8.5.[1][2][3] At this pH, the primary amino groups (like the ε-amino group of lysine) are sufficiently deprotonated and thus nucleophilic enough to react with the NHS ester.[4][5] A lower pH can lead to the protonation of the amines, reducing their reactivity, while a significantly higher pH increases the rate of hydrolysis of the NHS ester, which competes with the labeling reaction.[1][4][6] For proteins sensitive to higher pH, a buffer at pH 7.4, such as PBS, can be used, but this will slow down the reaction rate and may require longer incubation times.[6][7]

Q2: Which buffers are recommended for the Cy5-NHS ester labeling reaction?

It is crucial to use a buffer that does not contain primary amines.[4][8] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[1][4]

  • 0.1 M Phosphate buffer (pH 8.3-8.5)[1][4]

  • 50 mM Sodium Borate (pH 8.5)[4]

  • HEPES and carbonate-bicarbonate buffers are also suitable.[9][10]

Q3: Are there any buffers that should be avoided?

Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), should be avoided as they will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1][4][6][8] However, Tris or glycine buffers can be useful for quenching the reaction after the desired incubation time.[4][6][9][10]

Q4: My Cy5-NHS ester is not soluble in the aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility.[6] In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][4][6] It is crucial to use high-quality, amine-free DMF, as any dimethylamine (B145610) impurities can react with the NHS ester.[1][2] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[11]

Q5: How does temperature affect the labeling reaction?

Labeling reactions are typically performed at room temperature for 1-4 hours or at 4°C overnight.[1][11] Lower temperatures can help minimize the hydrolysis of the NHS ester, which is a competing reaction, but may require a longer incubation time to achieve sufficient labeling.[8]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

Potential Cause Troubleshooting Steps
Incorrect Buffer pH The reaction between an NHS ester and a primary amine is strongly pH-dependent, with an optimal range of 8.3-8.5.[1][12] Verify the pH of your reaction buffer using a calibrated pH meter.[8]
Amine-Containing Buffer Buffers like Tris or glycine contain primary amines that compete with the protein for the Cy5-NHS ester.[1][4][8] Ensure your protein is in an appropriate amine-free buffer like phosphate, bicarbonate, or borate.[4][9][10] If necessary, perform a buffer exchange using dialysis or a desalting column.[4]
Hydrolysis of Cy5-NHS Ester NHS esters are susceptible to hydrolysis in aqueous solutions, which deactivates them.[4][9][10] Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use and add it to the protein solution promptly.[1][4][11] Avoid storing the dye in an aqueous solution.[13]
Low Protein Concentration Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[8][] The recommended protein concentration is between 1-10 mg/mL.[1][11]
Inactive NHS Ester The Cy5-NHS ester may have degraded due to improper storage or exposure to moisture. Store the reagent at -20°C, protected from light and moisture.[15] Use a fresh vial if degradation is suspected.

Problem: Protein Precipitation During Labeling

Potential Cause Troubleshooting Steps
Poor Protein Solubility in Buffer The protein itself may have low solubility in the chosen labeling buffer.[4] Optimize the buffer composition or consider adding solubilizing agents that do not interfere with the labeling reaction.
High Concentration of Organic Solvent The addition of DMSO or DMF to dissolve the dye can sometimes cause protein precipitation. Ensure the final concentration of the organic solvent does not exceed 10%.[11]
Over-labeling of the Protein Excessive labeling can alter the protein's physicochemical properties, leading to aggregation. Reduce the molar excess of the dye in the reaction.[12]

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Stability

pHHalf-life of NHS EsterImplication for Labeling
7.0 (at 0°C)4-5 hours[9][10]Slower reaction rate, but also slower hydrolysis. May require longer incubation.[7]
8.3-8.5Optimal for ReactionBalances amine reactivity and NHS ester stability for efficient labeling.[1][3]
8.6 (at 4°C)10 minutes[9][10]Rapid hydrolysis significantly competes with the labeling reaction, reducing efficiency.[1]

Table 2: Recommended vs. Incompatible Buffers for Cy5-NHS Ester Labeling

Buffer TypeRecommendationRationale
Phosphate RecommendedAmine-free and provides good buffering capacity in the optimal pH range.[1][4]
Bicarbonate/Carbonate RecommendedAmine-free and commonly used for maintaining the optimal alkaline pH for the reaction.[1][4]
Borate RecommendedAmine-free and suitable for maintaining the required pH.[4]
HEPES RecommendedA non-amine biological buffer that can be used within the optimal pH range.[9][10]
Tris (e.g., TBS) Not Recommended Contains primary amines that will compete with the target protein for the NHS ester.[1][4][8]
Glycine Not Recommended Contains a primary amine and will interfere with the labeling reaction.[6][8]

Experimental Protocols

Protocol 1: Preparation of Buffers and Reagents

  • Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3):

    • Weigh out 8.4 g of sodium bicarbonate (NaHCO₃).

    • Dissolve in 900 mL of deionized water.

    • Adjust the pH to 8.3 using 1 M NaOH.

    • Add deionized water to a final volume of 1 L.[4]

  • Protein Solution Preparation:

    • If the protein is in an incompatible buffer (e.g., Tris), exchange it into the labeling buffer using dialysis or a desalting column.[4]

    • Adjust the protein concentration to 1-10 mg/mL in the labeling buffer.[1][11]

  • Cy5-NHS Ester Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[4][16] Vortex to ensure the dye is completely dissolved.[4]

Protocol 2: Protein Labeling Reaction

  • Calculate Molar Excess: Determine the desired molar ratio of dye to protein. A starting point of a 10-15 fold molar excess of dye to protein can be used, but this may need optimization.[4]

  • Initiate the Reaction: Add the calculated volume of the Cy5-NHS ester stock solution to the protein solution.[1] Mix thoroughly by gentle vortexing or pipetting. The final concentration of DMSO or DMF should not exceed 10%.[11]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[1][11] If the dye is light-sensitive, protect the reaction from light.[11]

  • Quenching (Optional): To stop the reaction, add a quenching buffer such as Tris-HCl or glycine to a final concentration of 50-100 mM.[4] Incubate for 15-30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25), dialysis, or a desalting column.[1][16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) mix Mix Protein and Dye Solutions prep_protein->mix prep_dye Dissolve Cy5-NHS Ester in Anhydrous DMSO/DMF prep_dye->mix incubate Incubate (1-4h RT or O/N 4°C) mix->incubate quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify end_product Labeled Protein Conjugate purify->end_product

Caption: Workflow for labeling proteins with Cy5-NHS ester.

reaction_pathway protein Protein-NH₂ (Primary Amine) plus1 + protein->plus1 cy5_nhs Cy5-PEG-NHS Ester cy5_nhs->plus1 plus3 + cy5_nhs->plus3 conjugate Protein-NH-CO-PEG-Cy5 (Stable Amide Bond) plus2 + conjugate->plus2 nhs N-hydroxysuccinimide (Byproduct) h2o H₂O (Water) h2o->plus3 hydrolyzed_cy5 Cy5-PEG-COOH (Inactive Dye) plus1->conjugate Aminolysis (pH 8.3-8.5) plus2->nhs plus3->hydrolyzed_cy5 Hydrolysis

Caption: Reaction of Cy5-NHS ester with a primary amine.

References

Technical Support Center: Post-Labeling Quenching of Amine-Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and troubleshooting advice for quenching unreacted N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 and other amine-reactive NHS-ester dyes after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to quench the labeling reaction?

After your target molecule (e.g., a protein or antibody) has been labeled, any unreacted this compound remains highly reactive. The N-hydroxysuccinimide (NHS) ester group will readily react with any primary amine it encounters.[1] Failing to quench, or neutralize, this excess dye can lead to several experimental issues:

  • Non-specific Labeling: The unreacted dye can covalently label other proteins or amine-containing components in subsequent experimental steps, leading to false-positive signals and artifacts.[1]

  • Compromised Purification: If using purification methods that involve amine-functionalized resins or matrices, the unreacted dye can bind to your purification media.

  • Inaccurate Quantification: Unquenched dye can interfere with assays used to determine the degree of labeling (DOL).

Q2: How does the quenching process work?

Quenching is a chemical reaction that deactivates the NHS ester. It is accomplished by adding a small molecule that contains a primary amine. This "quenching agent" acts as a scavenger, presenting a large molar excess of primary amines that react with and consume all remaining active NHS esters.[2] The amine from the quenching agent attacks the ester, forming a stable, inert amide bond and releasing the NHS group.[1]

Q3: What are the recommended quenching agents for NHS-ester reactions?

Several common laboratory reagents are effective for quenching. The ideal choice is a small molecule with a primary amine that is soluble in your reaction buffer. Commonly used agents include:

These molecules efficiently react with the NHS ester without interfering with the already labeled target molecule.

Q4: Which quenching agent should I choose?

For most applications, Tris-HCl or glycine are excellent and cost-effective choices.[5] They are readily available and their small size facilitates easy removal in subsequent purification steps. Lysine is also a suitable option. The choice generally does not significantly impact the outcome, provided the agent contains a primary amine and is used at a sufficient concentration.

Q5: Will the quenching reaction affect the fluorescence of the Cy5 dye?

Standard amine-containing quenching agents like Tris and glycine are not known to have a direct quenching effect on the fluorescence of the Cy5 dye itself.[6] However, it is important to avoid certain other types of chemicals. For instance, reducing agents like TCEP (tris(2-carboxyethyl)phosphine), DTT, and cysteine have been shown to diminish Cy5 fluorescence through interactions with the dye's polymethine bridge.[7][8] Therefore, stick to the recommended primary amine-based quenching agents.

Q6: I forgot to add the quenching agent. What should I do?

If you proceed directly to purification (e.g., dialysis or gel filtration) immediately after the labeling reaction, the unreacted dye will be separated from your labeled product. However, the active dye could still react with the purification media if it contains amines. If the sample has been stored for a period, the NHS ester will gradually hydrolyze in the aqueous buffer, which also deactivates it.[9][10] The rate of hydrolysis is pH-dependent, increasing at higher pH values.[2][4] While hydrolysis serves as a passive quenching method, actively adding a quenching agent is the standard and recommended protocol for ensuring complete and immediate deactivation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background signal in downstream assays Incomplete quenching of the NHS-ester dye.Ensure you are using the quenching agent at a sufficient final concentration (see table below). Increase the quenching incubation time to 30 minutes.
Labeled protein appears aggregated after quenching High concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the dye.The volume of dissolved dye added to the protein solution should not exceed 10% of the total reaction volume.[11]
Low degree of labeling (DOL) The labeling buffer contained primary amines (e.g., Tris).Always perform the labeling reaction in an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer (pH 7.2-8.5).[2][12] Quenching agents like Tris should only be added after the labeling incubation is complete.
Loss of protein activity after labeling and quenching This is more likely due to the labeling reaction itself than the quenching step. Lysine residues critical for protein function may have been modified.Optimize the molar ratio of dye-to-protein to reduce the degree of labeling. If the issue persists, consider alternative labeling chemistries that target different functional groups.

Quantitative Data Summary

The following table provides recommended parameters for common quenching agents.

Quenching AgentFinal ConcentrationIncubation TimeIncubation Temperature
Tris-HCl 20-100 mM15-60 minutesRoom Temperature
Glycine 20-100 mM15-60 minutesRoom Temperature
Lysine 20-50 mM15-60 minutesRoom Temperature
Ethanolamine 20-50 mM15-60 minutesRoom Temperature
Data compiled from multiple sources.[3][11]

Experimental Protocols

Protocol: Quenching Unreacted this compound

This protocol assumes the labeling reaction has already been performed in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).

Materials:

  • Stock solution of quenching agent (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine).

  • Labeled protein solution from the conjugation reaction.

Procedure:

  • Following the completion of the protein labeling incubation (typically 1-2 hours at room temperature), prepare to quench the reaction.[3]

  • Add the quenching agent stock solution to the labeling reaction mixture to achieve the desired final concentration. For example, add 50 µL of 1 M Tris-HCl to 950 µL of the reaction mixture for a final quenching concentration of 50 mM.

  • Mix gently by vortexing or inverting the tube.

  • Incubate the mixture for 15-30 minutes at room temperature. This provides sufficient time for the quenching agent to react with all remaining NHS-ester functional groups.

  • After quenching, the unreacted (now quenched) dye and excess quenching agent must be removed. Proceed immediately to purification using a desalting column (gel filtration) or dialysis appropriate for your protein's size.[11][13]

Visualizations

The following diagram illustrates the complete workflow for labeling a protein with an NHS-ester dye, including the critical quenching and purification steps.

G cluster_0 Phase 1: Labeling Reaction cluster_1 Phase 2: Quenching cluster_2 Phase 3: Purification A Protein in Amine-Free Buffer (pH 7.2-8.5) C Combine and Incubate (1-2 hours, Room Temp) A->C B Dissolve Cy5-NHS Ester in DMSO/DMF B->C D Add Quenching Agent (e.g., Tris, Glycine) to 50-100 mM C->D Reaction Mixture E Incubate (15-30 min, Room Temp) D->E F Purify via Gel Filtration or Dialysis E->F Quenched Mixture G Labeled Protein (Free of unreacted dye and quenching agent) F->G

Caption: Experimental workflow for NHS-ester labeling and quenching.

References

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term stability, the lyophilized solid should be stored at -20°C, desiccated, and protected from light.[1][2][][4] Under these conditions, the product is stable for at least 12 to 24 months.[1][5]

Q2: How should I prepare stock solutions of the compound?

It is recommended to dissolve the this compound in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[6][7] Stock solutions in anhydrous DMSO can be stored at -20°C for 1-2 months.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Aqueous solutions should be prepared fresh immediately before use due to the hydrolysis of the NHS ester.[1]

Q3: What is the optimal pH for reacting the NHS ester with primary amines?

The optimal pH for the reaction of an NHS ester with primary amines (e.g., on proteins or peptides) is between 7.2 and 8.5.[][6][8] A pH of 8.3-8.5 is often considered ideal for efficient conjugation.[1][6] At lower pH, the protonation of the primary amine reduces its nucleophilicity, slowing down the reaction. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction.[1][4][8]

Q4: Which buffers are recommended for the conjugation reaction?

Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for conjugation reactions with NHS esters within the recommended pH range of 7.2-8.5.[6][8][9]

Q5: Are there any buffers I should avoid during the conjugation reaction?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[6][8] These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency. However, Tris or glycine buffers can be used to quench the reaction after the desired incubation time.[8]

Q6: How does temperature affect the stability and reaction?

Higher temperatures accelerate both the desired amidation reaction and the competing hydrolysis of the NHS ester.[9] Reactions are typically performed at room temperature for 1-4 hours or at 4°C overnight.[1][] The lower temperature can be beneficial for temperature-sensitive proteins and will also slow the rate of hydrolysis.

Q7: Is the fluorescence of the Cy5 dye itself pH-sensitive?

The fluorescence of the Cy5 dye is stable across a wide pH range, typically from pH 4 to 10.[8] Therefore, any loss of signal during conjugation is more likely due to the hydrolysis of the NHS ester rather than the degradation of the fluorophore.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Labeling Efficiency Hydrolysis of NHS ester: The reagent was exposed to moisture or dissolved in aqueous buffer for too long before use.Prepare fresh solutions of the NHS ester in anhydrous DMSO or DMF immediately before your experiment. Minimize the time the reagent is in an aqueous buffer before the addition of your target molecule.
Incorrect buffer pH: The pH of the reaction buffer is too low (below 7.2) or too high (above 8.5).Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3 is often a good starting point. Use a calibrated pH meter to verify the buffer pH.
Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with your target molecule.Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer for the conjugation reaction.
Inactive NHS ester: The reagent may have degraded due to improper storage.Store the lyophilized powder at -20°C, protected from light and moisture. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Inconsistent Results Variable hydrolysis rates: Differences in incubation time or temperature between experiments.Standardize your experimental protocol. Use a consistent incubation time and temperature for all your labeling reactions.
Buffer variability: Inconsistent pH or composition of the reaction buffer.Prepare fresh buffer for each set of experiments and verify the pH.
No Fluorescence Signal Complete hydrolysis of the NHS ester: The reagent was fully degraded before it could react with the target molecule.Check the preparation and storage of your reagents. Perform a small-scale test reaction with a positive control to ensure the activity of the NHS ester.
Instrument settings: Incorrect excitation or emission wavelengths are being used.Ensure your instrument is set to the correct spectral properties for Cy5 (Excitation max: ~646 nm, Emission max: ~662 nm).[1]

Data Summary

Table 1: General Stability of NHS Esters in Aqueous Buffers

pH Temperature Half-life of NHS Ester Hydrolysis Recommendation
7.00°C4-5 hours[8][10]Suitable for proteins that require neutral pH and longer reaction times at low temperatures.
8.0Room Temp~125-210 minutesA good starting point for balancing reaction speed and hydrolysis.
8.5Room Temp~180 minutesOptimal for many labeling reactions, providing a good balance between amine reactivity and ester stability.
8.64°C10 minutes[8][10]High pH significantly accelerates hydrolysis. Use with caution and for very short reaction times.
9.0Room Temp~125 minutesHigh rate of hydrolysis, but also a very fast amidation reaction. May be suitable for robust proteins in short reactions.

Note: The half-life values are for general NHS esters and may vary for the specific this compound molecule.

Experimental Protocols

Protocol: General Procedure for Labeling a Protein with this compound

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate) and adjust the pH to 8.3.[1][6] Ensure the buffer is free from primary amines.

  • Protein Preparation: Dissolve your protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Mix gently and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove the unreacted dye and byproducts by gel filtration (e.g., a Sephadex G-25 column) or dialysis.

Visualizations

experimental_workflow Protein Labeling Workflow prep_buffer Prepare Amine-Free Buffer (pH 7.2-8.5) prep_protein Dissolve Protein in Buffer prep_buffer->prep_protein reaction Mix Protein and Dye Solutions Incubate (1h RT or overnight 4°C) prep_protein->reaction prep_dye Dissolve NHS-Ester-Cy5 in Anhydrous DMSO/DMF prep_dye->reaction quench Quench Reaction (e.g., Tris Buffer) reaction->quench purify Purify Labeled Protein (e.g., Gel Filtration) quench->purify analyze Analyze Labeled Protein purify->analyze

Caption: Workflow for labeling proteins with an NHS ester-activated Cy5 dye.

stability_factors Factors Affecting NHS Ester Stability cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes pH pH Amine_Reaction Desired Amine Reaction pH->Amine_Reaction Higher pH (up to 8.5) favors Hydrolysis Competing Hydrolysis pH->Hydrolysis Higher pH accelerates Temperature Temperature Temperature->Amine_Reaction Higher temp accelerates Temperature->Hydrolysis Higher temp accelerates Buffer_Composition Buffer Composition Buffer_Composition->Amine_Reaction Non-amine buffers Buffer_Composition->Hydrolysis Amine buffers compete

Caption: Key factors influencing the stability and reactivity of NHS esters.

References

Validation & Comparative

Mastering Bioconjugation: A Guide to Calculating the Degree of Labeling for Amine-Reactive Dyes and Comparing Labeling Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of innovation. The ability to accurately quantify the extent of this labeling—the Degree of Labeling (DOL)—is critical for ensuring the reproducibility, efficacy, and safety of labeled conjugates in applications ranging from diagnostics to therapeutics. This guide provides a comprehensive protocol for calculating the DOL of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a popular amine-reactive fluorescent dye, and offers a comparative analysis of alternative bioconjugation strategies.

This guide will delve into the specifics of determining the DOL for amine-reactive N-hydroxysuccinimide (NHS) ester dyes and compare this widely used method with thiol-reactive maleimide (B117702) chemistry. By understanding the principles, protocols, and comparative performance of these techniques, researchers can make informed decisions to optimize their bioconjugation strategies.

Calculating the Degree of Labeling (DOL) for this compound

The DOL represents the average number of dye molecules conjugated to a single biomolecule, such as a protein or antibody.[1][2] An accurate DOL is crucial; under-labeling can lead to a weak signal, while over-labeling may cause fluorescence quenching or compromise the biological activity of the biomolecule.[1] The calculation is performed using UV-Vis spectrophotometry, leveraging the Beer-Lambert law.[1]

Key Parameters for DOL Calculation

To accurately calculate the DOL, the following parameters are required.

ParameterSymbolValue for Cy5Source
Molar Extinction Coefficient of Dye at λmaxε_dye~250,000 M⁻¹cm⁻¹[3][4]
Maximum Absorbance Wavelength of Dyeλmax~650 nm[1]
Correction Factor at 280 nmCF₂₈₀~0.04[4]
Molar Extinction Coefficient of Protein at 280 nmε_proteinVaries by protein (e.g., IgG is ~210,000 M⁻¹cm⁻¹)[1]
Experimental Protocol for DOL Determination

This protocol outlines the steps for labeling a protein with this compound and subsequently calculating the DOL.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., gel filtration column like Sephadex G-25)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[1] It is crucial to use a buffer free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[3]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]

  • Labeling Reaction: Add the dye stock solution to the protein solution. The optimal molar excess of dye to protein is empirical and should be optimized, but a 10-20 fold molar excess is a common starting point.[5] Incubate the reaction for 1 hour at room temperature, protected from light.[5]

  • Quench Reaction (Optional): Add quenching buffer to stop the reaction.

  • Purify the Conjugate: Remove unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[5] Collect the fractions containing the labeled protein.

  • Measure Absorbance: Using a 1 cm path length quartz cuvette, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the λmax of Cy5 (~650 nm, A_max).[1] If the absorbance is too high (e.g., > 2.0), dilute the sample with a known factor and account for this in the calculations.[6]

  • Calculate the Degree of Labeling (DOL):

    • Step 1: Calculate the molar concentration of the dye.

    • Step 2: Calculate the corrected absorbance of the protein at 280 nm.

    • Step 3: Calculate the molar concentration of the protein.

    • Step 4: Calculate the Degree of Labeling.

Experimental Workflow for DOL Calculation

DOL_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (amine-free buffer) Labeling Labeling Reaction (molar excess of dye) Protein_Prep->Labeling Dye_Prep Prepare Dye Stock Solution (anhydrous DMSO/DMF) Dye_Prep->Labeling Quench Quench Reaction (optional) Labeling->Quench Purify Purify Conjugate (gel filtration) Quench->Purify Spectro Measure Absorbance (A₂₈₀ and A_max) Purify->Spectro Calculate Calculate DOL Spectro->Calculate

Caption: Workflow for determining the Degree of Labeling (DOL).

Comparison of Bioconjugation Chemistries: NHS Ester vs. Maleimide

While NHS esters are a popular choice for labeling primary amines on biomolecules, other chemistries offer alternative strategies, each with its own advantages and disadvantages. The most common alternative is maleimide chemistry, which targets sulfhydryl (thiol) groups found in cysteine residues.

Overview of Labeling Chemistries
FeatureNHS Ester ChemistryMaleimide Chemistry
Target Residue Primary amines (Lysine, N-terminus)Sulfhydryl/Thiol groups (Cysteine)
Reaction pH 7.2 - 8.5[3]6.5 - 7.5[5]
Bond Formed Stable amide bondStable thioether bond[7]
Specificity High for primary aminesHighly specific for thiols[7]
Stability of Linkage Generally stableThioether bond is generally more resistant to hydrolysis than the amide bond.[7] However, the initial maleimide-thiol adduct can undergo a retro-Michael reaction, which can be mitigated by hydrolysis of the succinimide (B58015) ring.
Prevalence of Target Lysine (B10760008) is a relatively abundant amino acid.Cysteine is less abundant, allowing for more site-specific labeling.[8]
Experimental Considerations and Performance

NHS Ester Labeling:

  • Advantages: The abundance of lysine residues on the surface of many proteins often ensures efficient labeling. The reaction conditions are relatively straightforward.

  • Disadvantages: The lack of control over which of the many lysine residues are labeled can lead to a heterogeneous product mixture. This can potentially impact the biological activity of the protein if labeling occurs at or near an active site. NHS esters are also susceptible to hydrolysis in aqueous solutions, which can reduce labeling efficiency.

Maleimide Labeling:

  • Advantages: The lower abundance of cysteine residues allows for more precise, site-directed labeling, especially if the protein has a single, accessible cysteine or if one is introduced via site-directed mutagenesis.[8] This can lead to a more homogeneous product with preserved biological activity.

  • Disadvantages: The protein of interest must have an accessible free sulfhydryl group. If not, one may need to be introduced through protein engineering, or existing disulfide bonds may need to be reduced, which can sometimes affect protein structure and function. The maleimide group itself can hydrolyze at higher pH, losing its specificity for thiols.[5]

Logical Relationship of Labeling Strategies

Labeling_Comparison Start Bioconjugation Goal Target_Residue Target Residue Availability Start->Target_Residue Amine Primary Amines (Lysine, N-terminus) Target_Residue->Amine Abundant Thiol Sulfhydryl Groups (Cysteine) Target_Residue->Thiol Specific/Engineered NHS_Ester NHS Ester Chemistry Amine->NHS_Ester Maleimide Maleimide Chemistry Thiol->Maleimide Heterogeneous Potentially Heterogeneous Product NHS_Ester->Heterogeneous Homogeneous More Homogeneous Product Maleimide->Homogeneous

Caption: Decision tree for choosing a bioconjugation strategy.

References

A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 vs. Alexa Fluor 647 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a critical decision that significantly impacts experimental outcomes. This guide provides an objective, data-driven comparison of two popular far-red fluorescent dyes: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a pegylated derivative of Cyanine 5, and Alexa Fluor 647.

In the realm of fluorescent labeling, particularly in the far-red spectrum, both Cy5 derivatives and Alexa Fluor 647 are prominent choices due to their emission wavelengths that minimize autofluorescence from biological samples. While both dyes share similar excitation and emission maxima, their performance characteristics can differ significantly, influencing the quality and reliability of experimental data. This comparison guide delves into the key performance metrics, supported by experimental data, to assist in selecting the optimal dye for your specific research needs.

Performance Characteristics: A Quantitative Comparison

Alexa Fluor 647 has consistently demonstrated superior performance in key metrics for protein labeling when compared to the parent Cy5 dye. A significant drawback of Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, especially at higher degrees of labeling (DOL).[1] This aggregation can lead to a decrease in the overall fluorescence of the conjugate.[1] In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[1][2]

The introduction of polyethylene (B3416737) glycol (PEG) linkers to the Cy5 molecule, as in this compound, is designed to enhance its hydrophilicity and biocompatibility.[3] This modification aims to mitigate the aggregation issues associated with the parent Cy5 dye, potentially leading to improved performance in aqueous environments.[4] However, some studies suggest that PEGylation may lead to a lower quantum yield for Cy5.[4]

Spectroscopic PropertyThis compoundAlexa Fluor 647Reference(s)
Excitation Maximum (λex) ~649 - 650 nm~650 nm[3][5]
Emission Maximum (λem) ~667 - 691 nm~668 nm[3][5]
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹ (for a similar PEGylated Cy5)~270,000 M⁻¹cm⁻¹[6]
Quantum Yield (Φ) ~0.07 (for a similar PEGylated Cy5)~0.20[4]
Photostability Susceptible to photobleaching, similar to the Cy5 core.Significantly more photostable than Cy5.[1][3][5]

Table 1: Spectroscopic Properties. A summary of the key spectroscopic properties of the two dyes. Values for the PEGylated Cy5 are based on available data for similar compounds.

Performance MetricThis compoundAlexa Fluor 647Reference(s)
Brightness of Conjugates PEGylation may improve performance over standard Cy5 by reducing aggregation, but potentially lower quantum yield could impact overall brightness.Conjugates are significantly brighter than Cy5 conjugates, especially at higher degrees of labeling.[1][2][4]
Self-Quenching PEGylation is intended to reduce the self-quenching observed with Cy5.Exhibits significantly less self-quenching upon conjugation compared to Cy5.[1]
Water Solubility Enhanced due to the hydrophilic PEG linker.Good water solubility.[4]

Table 2: Performance in Protein Labeling. A qualitative and quantitative comparison of the dyes' performance when conjugated to proteins.

Experimental Data Highlights

Studies directly comparing the photostability of Cy5 and Alexa Fluor 647 have shown that after a period of continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[5] Furthermore, the relative quantum yields of protein conjugates of Alexa Fluor 647 are consistently higher than those of Cy5 conjugates across a range of degrees of labeling (DOL).[5] While specific data for this compound is limited, the performance is expected to be influenced by the underlying Cy5 core, with the PEGylation primarily affecting solubility and aggregation.[3][4]

Experimental Protocols

The following are generalized protocols for labeling proteins with this compound and Alexa Fluor 647 NHS ester. It is crucial to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.

General Protein Labeling Workflow

G General Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Solution 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-8.5) Dye_Solution 2. Prepare Dye Solution (10 mg/mL in anhydrous DMSO or DMF) Mixing 3. Mix Dye and Protein Solutions (Incubate for 1 hour at room temperature, protected from light) Dye_Solution->Mixing Purification 4. Purify Labeled Protein (e.g., Gel filtration column like Sephadex G-25) Mixing->Purification Analysis 5. Characterize Conjugate (Determine Degree of Labeling - DOL) Purification->Analysis

A generalized workflow for labeling proteins with amine-reactive dyes.
Detailed Protocol for NHS Ester Labeling of Proteins

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound or Alexa Fluor 647 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the amine-free buffer to a final concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris, will compete with the labeling reaction and should be avoided.

    • Ensure the pH of the protein solution is between 8.0 and 8.5 for optimal reaction with the NHS ester.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex the solution to ensure the dye is completely dissolved.

  • Labeling Reaction:

    • Add the calculated amount of the dye solution to the protein solution. A 10- to 20-fold molar excess of the dye is a common starting point, but this should be optimized for each specific protein and desired DOL.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification of the Labeled Protein:

    • Equilibrate a gel filtration column with PBS.

    • Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.

    • Collect the fractions containing the labeled protein, which will typically be the first colored band to elute.

  • Determination of the Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the dye (~650 nm for both dyes).

    • The DOL can be calculated using the following formula:

      DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF_280)) × ε_dye]

      Where:

      • A_dye is the absorbance at the dye's maximum wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_dye for the free dye).

Signaling Pathway of NHS Ester Reaction

G NHS Ester Amine-Reactive Labeling Chemistry Protein Protein with Primary Amine (e.g., Lysine residue) -NH2 Reaction Reaction at pH 8.0-8.5 Protein->Reaction NHS_Ester Dye-NHS Ester NHS_Ester->Reaction Labeled_Protein Covalently Labeled Protein (Stable Amide Bond) -NH-CO-Dye Reaction->Labeled_Protein NHS_leaving_group N-Hydroxysuccinimide (Leaving Group) Reaction->NHS_leaving_group by-product

The reaction mechanism for labeling primary amines on proteins with an NHS ester dye.

Conclusion

For most protein labeling applications, Alexa Fluor 647 is the superior choice over this compound.[7] Its increased brightness, enhanced photostability, and reduced tendency for self-quenching contribute to more robust and reliable experimental data.[1][2][7] While the PEGylated Cy5 derivative offers the advantage of increased water solubility which can be beneficial in certain applications by reducing aggregation, the fundamental photophysical limitations of the Cy5 core remain. For demanding applications such as single-molecule studies and quantitative imaging, the performance advantages of Alexa Fluor 647 justify its selection for achieving high-quality, reproducible results.

References

A Comparative Guide to Far-Red Fluorescent Dye Alternatives for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of molecular biology, drug development, and advanced cellular imaging, the selection of optimal fluorescent probes is critical for generating high-quality, reproducible data. For decades, Cyanine5 (Cy5) has been a widely used fluorophore for applications requiring far-red fluorescence, valued for its emission spectrum that minimizes interference from cellular autofluorescence. However, the emergence of newer dyes has provided researchers with alternatives that offer significant improvements in brightness, photostability, and pH insensitivity.

This guide provides an objective comparison of prominent, amine-reactive, far-red fluorescent dyes that serve as alternatives to traditional Cy5 NHS esters. We will focus on Alexa Fluor 647, DyLight 650, iFluor 647, and ATTO 647N, presenting key photophysical data, experimental protocols for comparative analysis, and a summary of their respective advantages.

Key Performance Characteristics: A Quantitative Comparison

The performance of a fluorophore is primarily determined by its molar extinction coefficient (ε), which measures its light-absorbing efficiency, and its fluorescence quantum yield (Φ), the efficiency of converting absorbed light into emitted fluorescence. The product of these two values provides a calculated measure of relative brightness, a crucial factor for signal detection, especially for low-abundance targets.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
Cy5 ~649~666250,0000.2050,000
Alexa Fluor 647 ~650~665239,000[1]0.3378,870
DyLight 650 ~652~672250,000[2][3]0.10[4]25,000
iFluor 647 ~651-656~666-670250,000[5]0.25 - 0.30[4][5]62,500 - 75,000
ATTO 647N ~646~664150,000[4]0.65[4]97,500

Note: Values are compiled from various manufacturer and literature sources and may vary depending on the solvent, conjugation state, and measurement conditions. Brightness is a calculated metric for comparison.

Summary of Alternatives:

  • Alexa Fluor 647: Widely regarded as a superior replacement for Cy5, Alexa Fluor 647 is significantly brighter and more photostable.[4] It is less susceptible to the self-quenching effects that can reduce the fluorescence of Cy5 when conjugated to proteins at a high dye-to-protein ratio.[6]

  • DyLight 650: This dye is spectrally very similar to Cy5 and is often marketed for its improved photostability.[7][8] While its quantum yield may be lower in some reports, its resistance to photobleaching can be a major advantage for experiments requiring long or intense light exposure, such as confocal microscopy.[7]

  • iFluor 647: Marketed as an excellent alternative to both Cy5 and Alexa Fluor 647, iFluor dyes are reported to have high fluorescence and photostability.[9][10] They are also noted for being pH-insensitive between pH 3 and 11.[9][10]

  • ATTO 647N: This dye stands out for its exceptionally high quantum yield, resulting in the highest calculated relative brightness among the alternatives.[4] It is frequently used in demanding applications like single-molecule studies and super-resolution microscopy.[4]

Experimental Protocols

To objectively compare the performance of different far-red fluorescent dyes, a standardized experimental workflow is essential. This process typically involves conjugating the amine-reactive dyes to an antibody, using the conjugates in an immunofluorescence cell staining assay, and quantifying the resulting signal for brightness and photostability.

Diagram: Experimental Workflow for Dye Comparison

G cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Characterization & Staining cluster_2 Phase 3: Analysis prep_ab Prepare Antibody (e.g., in PBS, pH 7.4) conjugate Incubate Antibody + Dye (1 hour, room temp) prep_ab->conjugate prep_dye Reconstitute NHS Ester Dyes (in anhydrous DMSO) prep_dye->conjugate purify Purify Conjugate (Size-Exclusion Chromatography) conjugate->purify measure_dol Measure Degree of Labeling (Spectrophotometry) purify->measure_dol stain Immunofluorescent Staining (Incubate cells with conjugates) measure_dol->stain prep_cells Prepare Cells (Fix & Permeabilize) prep_cells->stain acquire Image Acquisition (Confocal Microscopy) stain->acquire analyze_bright Quantify Brightness (Mean Fluorescence Intensity) acquire->analyze_bright analyze_photo Assess Photostability (Time-Lapse Imaging) acquire->analyze_photo compare Compare Performance analyze_bright->compare analyze_photo->compare

Caption: General experimental workflow for comparing far-red fluorescent dyes.

Protocol 1: Antibody Conjugation with NHS Ester Dyes

This protocol outlines the general procedure for labeling an antibody with an amine-reactive N-hydroxysuccinimidyl (NHS) ester of Cy5 or its alternatives.

Materials:

  • Antibody of interest (1-2 mg/mL in an amine-free buffer like PBS, pH 7.4-8.0).

  • Amine-reactive dye (NHS ester form).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Purification column (e.g., size-exclusion chromatography resin like Sephadex G-25).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Prepare the Antibody: Ensure the antibody is in a buffer free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the labeling reaction. Dialyze against PBS if necessary.

  • Prepare the Dye: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL). Vortex thoroughly.

  • Labeling Reaction:

    • Slowly add a calculated amount of the dye stock solution to the antibody solution while gently stirring. The optimal dye-to-protein molar ratio should be determined empirically but typically ranges from 5:1 to 15:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted free dye using a size-exclusion column equilibrated with PBS.

    • The first colored fraction to elute will be the antibody conjugate.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye (e.g., ~650 nm).

    • Calculate the protein concentration and the Degree of Labeling (DOL) using the molar extinction coefficients of the protein and the dye.

Protocol 2: Comparative Immunofluorescence and Imaging

This protocol describes how to use the generated antibody conjugates to stain cells and compare dye performance.

Procedure:

  • Cell Culture and Preparation:

    • Culture cells on glass coverslips to an appropriate confluency.

    • Fix the cells (e.g., with 4% paraformaldehyde for 15 minutes) and permeabilize them (e.g., with 0.1% Triton X-100 in PBS for 10 minutes) if the target antigen is intracellular.

  • Blocking: Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 5% normal goat serum) for 1 hour at room temperature.

  • Primary Antibody Incubation: (This step is for indirect immunofluorescence; for direct comparison of dye-labeled primary antibodies, skip to step 4). Incubate with an unlabeled primary antibody diluted in blocking buffer for 1-2 hours.

  • Staining with Labeled Antibodies:

    • Incubate the cells with each of the far-red dye-antibody conjugates (prepared in Protocol 1) at the same final concentration (e.g., 1-5 µg/mL) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the samples on a fluorescence microscope (preferably confocal) using identical acquisition settings (laser power, exposure time, gain) for all samples to allow for direct comparison.

  • Data Analysis:

    • Brightness: Measure the mean fluorescence intensity of the stained structures from the initial images. A higher intensity indicates a brighter signal.

    • Photostability: For each sample, perform time-lapse imaging by acquiring a series of images of the same field of view under continuous illumination. Measure the fluorescence intensity over time and plot the decay curves. A slower rate of decay indicates higher photostability.[7]

Conclusion

While N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 remains a viable and cost-effective option for many standard applications, modern alternatives offer substantial performance benefits for more demanding experiments.[7] Alexa Fluor 647 stands out as a robust, brighter, and more photostable all-around replacement.[4] For applications requiring the utmost brightness and photostability, such as super-resolution microscopy, ATTO 647N presents a compelling option.[4] The choice between these dyes will ultimately depend on the specific experimental needs, instrumentation, and budget. The protocols provided here offer a framework for researchers to perform their own head-to-head comparisons and select the optimal far-red fluorophore for their work.

References

Spectroscopic comparison of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 and other Cy5 dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research and drug development, the selection of an appropriate fluorescent probe is paramount to experimental success. Cyanine (B1664457) 5 (Cy5) dyes, with their high extinction coefficients and emission in the far-red spectrum, have long been a staple for minimizing background autofluorescence in biological samples. This guide offers a detailed spectroscopic comparison of a polyethylene (B3416737) glycol (PEG) modified Cy5 derivative, N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, against the more conventional Cy5-NHS ester and other similar derivatives. This objective analysis, supported by experimental data and protocols, aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal dye for their specific applications.

Key Spectroscopic Parameters: A Comparative Analysis

Spectroscopic PropertyThis compoundStandard Cy5-NHS EsterOther PEGylated Cy5 Derivatives
Excitation Maximum (λex) 649 nm[2][3]~646 - 649 nm[1]649 nm (N-(m-PEG4)-N'-(PEG4-acid)-Cy5)[4]
Emission Maximum (λem) 667 nm[2][3]~662 - 671 nm[1]667 nm (N-(m-PEG4)-N'-(PEG4-acid)-Cy5)[4]
Molar Extinction Coefficient (ε) Not explicitly reported; a structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 has ε ≈ 170,000 M⁻¹cm⁻¹[4]. Another source reports ε ≈ 232,000 M⁻¹cm⁻¹ for Bis-(N,N'-NHS-PEG4)-Cy5[5].~250,000 M⁻¹cm⁻¹[1][6]~107,000 M⁻¹cm⁻¹ for a similar PEGylated Cy5[1]
Quantum Yield (Φ) Not explicitly reported for this specific compound. A similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07.[1]~0.2[1]Not widely reported
Solubility Enhanced aqueous solubility due to the hydrophilic PEG linker.[1][2] Soluble in water, DMSO, and DMF.[4]Soluble in organic solvents like DMSO and DMF; water solubility can be limited.[1][6]Enhanced aqueous solubility
Reactivity The NHS ester group reacts with primary amines to form stable amide bonds.[2]The NHS ester group reacts with primary amines to form stable amide bonds.[1]Varies depending on the functional group

Key Observations:

  • Molar Extinction Coefficient: The available data suggests that PEGylation may lead to a lower molar extinction coefficient compared to the standard Cy5-NHS ester.[1] A lower molar extinction coefficient implies a reduced efficiency in absorbing light at its excitation maximum.

  • Quantum Yield: While a direct value for this compound is unavailable, data from a similar PEGylated derivative indicates a potentially lower quantum yield than the non-PEGylated counterpart.[1] A lower quantum yield signifies that a smaller fraction of absorbed photons are emitted as fluorescence.

  • Solubility and Aggregation: The PEG linker significantly enhances the water solubility of the Cy5 dye.[1][2] This is a major advantage in biological buffers, as it can mitigate the formation of non-fluorescent aggregates, a common issue with cyanine dyes.[1]

Experimental Workflows

To facilitate a direct and objective comparison in a laboratory setting, the following diagrams illustrate the generalized workflows for determining key spectroscopic parameters.

G Workflow for Determining Molar Extinction Coefficient cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_dye Prepare stock solution of dye in suitable solvent prep_series Prepare a series of dilutions with known concentrations prep_dye->prep_series measure_abs Measure absorbance (A) at λmax using a spectrophotometer prep_series->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data calc_epsilon Calculate ε from the slope (Slope = ε * path length) plot_data->calc_epsilon

Caption: Generalized experimental workflow for determining the molar extinction coefficient.

G Workflow for Determining Relative Fluorescence Quantum Yield cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_sample Prepare dilute solutions of sample and a known standard (Absorbance < 0.1) measure_abs Measure absorbance at the excitation wavelength prep_sample->measure_abs measure_fluor Measure fluorescence emission spectrum prep_sample->measure_fluor plot_data Plot Integrated Fluorescence vs. Absorbance for both sample and standard measure_abs->plot_data integrate_fluor Integrate the area under the emission spectrum measure_fluor->integrate_fluor integrate_fluor->plot_data calc_qy Calculate Quantum Yield (Φ) using the comparative method plot_data->calc_qy

Caption: Generalized experimental workflow for determining the relative fluorescence quantum yield.

Experimental Protocols

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[7]

  • Materials:

    • Spectrophotometer

    • 1 cm path length quartz cuvettes

    • Volumetric flasks and pipettes

    • Analytical balance

    • Solvent (e.g., DMSO for Cy5-NHS ester, water or PBS for the PEGylated Cy5)

  • Procedure:

    • Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the appropriate solvent to create a stock solution of known concentration.

    • Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

    • Measure absorbance: For each dilution, measure the absorbance at the dye's maximum absorption wavelength (λmax) using the spectrophotometer. Use the same solvent as a blank.

    • Plot data: Plot the measured absorbance values against the corresponding molar concentrations.

    • Calculate ε: The molar extinction coefficient (ε) is calculated from the slope of the resulting line, where the slope is equal to ε multiplied by the path length of the cuvette.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is often determined relative to a standard with a known quantum yield.[8][9]

  • Materials:

    • Spectrofluorometer

    • Spectrophotometer

    • 1 cm path length quartz cuvettes

    • Volumetric flasks and pipettes

    • Reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol)

    • Solvent

  • Procedure:

    • Prepare solutions: Prepare a series of dilute solutions of both the sample dye and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.[1][9]

    • Measure absorbance: For each solution, measure the absorbance at the excitation wavelength.

    • Measure fluorescence: For each solution, measure the fluorescence emission spectrum, exciting at the same wavelength used for the absorbance measurements.

    • Integrate emission spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

    • Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Calculate Φ: The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Slopesample / Slopestandard) * (η2sample / η2standard) where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[8] If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Conclusion

The choice between this compound and a standard Cy5-NHS ester is contingent on the specific demands of the application. For applications demanding high brightness where solubility in organic solvents is not a limiting factor, the standard Cy5-NHS ester may be the superior choice due to its higher molar extinction coefficient and likely higher quantum yield.[1] Conversely, for biological applications in aqueous environments, particularly those sensitive to non-specific binding and aggregation, the enhanced water solubility and biocompatibility of this compound may prove to be a more significant advantage, potentially outweighing a decrease in brightness.[1] The NHS ester functionality on both dyes allows for straightforward covalent labeling of primary amines on biomolecules.[2][6] Ultimately, for critical applications, it is recommended to perform a direct, side-by-side comparison of the dyes under the specific experimental conditions to be used.

References

Validating the Activity of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Conjugate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that can significantly impact experimental outcomes. Cyanine (B1664457) dyes, particularly Cy5 and its derivatives, are mainstays in fluorescence-based applications due to their high extinction coefficients and emission in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.[1] This guide provides a detailed comparison of the PEGylated N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 conjugate and the conventional Cy5-NHS ester. This comparison delves into their key spectroscopic properties, labeling efficiency, and provides experimental protocols to aid in the selection of the optimal probe for specific research needs.

The primary structural difference between the two dyes is the presence of a polyethylene (B3416737) glycol (PEG) linker in this compound. This modification is primarily introduced to enhance the hydrophilicity and biocompatibility of the molecule.[1][2] While this often leads to improved performance in biological applications by reducing non-specific binding and aggregation, it can also influence the spectroscopic properties.[1]

Spectroscopic Properties: A Comparative Analysis
Spectroscopic PropertyThis compoundCy5-NHS EsterReference
Excitation Maximum (λex) ~649 nm~646 - 649 nm[1][2]
Emission Maximum (λem) ~667 nm~662 - 671 nm[1][2]
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹[1][2]
Quantum Yield (Φ) ~0.2 (Typical for Cy5)~0.2[1][2][3]
Solubility High in aqueous solutionsLower in aqueous solutions, soluble in DMSO, DMF[1][4][5]

Key Observations:

  • Molar Extinction Coefficient: The data suggests that the PEGylated Cy5 may have a lower molar extinction coefficient compared to the Cy5-NHS ester.[1] This would imply a lower efficiency in absorbing light at its excitation maximum.

  • Quantum Yield: While a specific value for the PEGylated conjugate is not explicitly reported, a quantum yield of approximately 0.2 is typical for Cy5 dyes.[2][3]

  • Solubility and Aggregation: The PEG linker significantly increases the water solubility of the Cy5 dye.[1][4] This is a major advantage in biological buffers, as it can prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes.[1]

Performance in Biological Applications

The choice between the PEGylated and non-PEGylated Cy5 ester will ultimately depend on the specific requirements of the application.

  • For applications requiring high brightness where solubility in organic solvents is not a concern , the conventional Cy5-NHS ester may be the preferred choice due to its higher molar extinction coefficient.[1]

  • For biological applications in aqueous environments, particularly those sensitive to non-specific binding and aggregation , the enhanced water solubility and biocompatibility of the this compound may outweigh its potentially lower brightness.[1][2]

Experimental Protocols

Accurate and reproducible results when using these fluorescent dyes depend on meticulous experimental technique. Below are detailed protocols for protein labeling and the determination of the degree of labeling.

Protocol 1: Protein Labeling with Cy5-NHS Ester or its PEGylated Derivative

This protocol outlines the general procedure for the covalent labeling of proteins with Cy5-NHS ester or this compound. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amino groups (-NH2) on the protein, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.[6]

Materials:

  • Purified protein (2-10 mg/mL in an amine-free buffer like PBS)[7][8]

  • This compound or Cy5-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6][9]

  • 1 M Sodium Bicarbonate (pH 8.5-9.0)[6]

  • Quenching reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[6]

  • Purification column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[6]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA.[8] If necessary, dialyze the protein against 1X PBS (pH 7.2-7.4).[6]

    • Adjust the protein concentration to 2-10 mg/mL.[7][8]

  • pH Adjustment:

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to 8.0-9.0, which is optimal for the labeling reaction.[6][9]

  • Dye Preparation:

    • Immediately before use, dissolve the Cy5-NHS ester or its PEGylated derivative in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]

  • Labeling Reaction:

    • Add the dissolved dye to the protein solution. A common starting point is a 10-fold to 20-fold molar excess of dye to protein.[6] The optimal ratio should be determined empirically.

    • Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Quenching the Reaction:

    • Add the quenching reagent to stop the labeling reaction.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a desalting column.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Prepare Protein Solution (2-10 mg/mL in PBS) p2 Adjust pH to 8.0-9.0 (with 1M Sodium Bicarbonate) p1->p2 r1 Combine Protein and Dye (10-20x molar excess of dye) p2->r1 p3 Prepare Dye Solution (10 mg/mL in DMSO/DMF) p3->r1 r2 Incubate for 1 hour at RT (Protect from light) r1->r2 r3 Quench Reaction (with Tris-HCl or Hydroxylamine) r2->r3 u1 Purify Conjugate (Desalting Column) r3->u1 u2 Determine Degree of Labeling u1->u2

Workflow for Protein Labeling with Cy5-NHS Ester.
Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. An optimal DOL is typically between 2 and 7.[6]

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the excitation maximum of the dye (~649 nm for Cy5).[6]

  • Calculate Concentrations:

    • Calculate the concentration of the protein and the dye using the Beer-Lambert law (A = εcl).

      • Protein concentration (M) = A₂₈₀ / ε₂₈₀

      • Dye concentration (M) = A₆₄₉ / ε₆₄₉

  • Calculate DOL:

    • DOL = (Dye concentration) / (Protein concentration)[6]

G A Measure Absorbance of Conjugate (A280 and A649) B Calculate Protein Concentration [Protein] = A280 / ε_protein A->B C Calculate Dye Concentration [Dye] = A649 / ε_dye A->C D Calculate Degree of Labeling (DOL) DOL = [Dye] / [Protein] B->D C->D

Calculation of the Degree of Labeling (DOL).

Alternative Products

While the PEGylated Cy5-NHS ester offers advantages in aqueous environments, other fluorescent dyes can also be considered for protein labeling.

Alternative ProductKey Features
Alexa Fluor™ 647 NHS Ester Spectrally similar to Cy5, known for high brightness and photostability.[5][10]
DyLight™ 649 NHS Ester Another spectrally similar alternative to Cy5 with good fluorescence properties.[5]
IRDye® 650 Can be attached to proteins at high molar ratios without significant self-quenching, making it suitable for detecting low-abundance targets.[5]
Sulfo-Cy5 NHS Ester A sulfonated version of Cy5 that also provides increased water solubility.[4][10]

References

A Comparative Analysis of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 and Alternative Far-Red Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is a critical step that dictates the quality and reliability of experimental data. In the far-red spectrum, cyanine (B1664457) dyes, particularly Cy5 and its derivatives, are frequently employed for applications such as fluorescence microscopy, flow cytometry, and Western blotting, primarily due to their emission wavelengths that minimize autofluorescence from biological samples.[1][2][3] This guide provides a comparative overview of the photophysical properties of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 and its common alternatives, supported by available data and standardized experimental protocols.

Quantitative Data Presentation

The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). A higher brightness value indicates a stronger fluorescent signal. The following table summarizes the key photophysical properties of Cy5 NHS ester and a prominent alternative, Alexa Fluor 647.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
Cy5 NHS Ester ~649~666-671~250,000[2][4]~0.2[4]~50,000
Alexa Fluor 647 ~650~665239,000[4]0.33[4][5]78,870

Note: The quantum yield of Cy5 can be influenced by its local environment and conjugation state.

Performance Comparison

While Cy5 NHS ester is a cost-effective and widely used far-red fluorescent dye, Alexa Fluor 647 often exhibits superior performance in terms of brightness and photostability.[6] The higher quantum yield of Alexa Fluor 647 contributes to a significantly brighter signal, which is advantageous for detecting low-abundance targets.[4] Furthermore, studies have shown that Alexa Fluor 647 is more photostable than Cy5, retaining a higher percentage of its initial fluorescence after prolonged exposure to excitation light.[7][8] This enhanced photostability is crucial for imaging applications that require long acquisition times.

The PEGylation of Cy5 in this compound is designed to improve its utility in aqueous biological environments by increasing solubility and reducing non-specific binding. While this modification may lead to a decrease in the intrinsic brightness of the fluorophore, the overall performance in a biological context could be enhanced due to reduced aggregation-induced quenching. Researchers should consider the trade-off between the potential for lower brightness and the benefits of improved solubility and biocompatibility when selecting this dye.

Experimental Protocols

Accurate and reproducible characterization of fluorescent dyes is essential for their effective application. The following are detailed methodologies for key experiments to determine the photophysical properties of fluorescent probes.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a high-purity solvent (e.g., DMSO for NHS esters) to prepare a concentrated stock solution.

  • Serial Dilutions: Perform a series of accurate dilutions of the stock solution in the desired experimental buffer (e.g., PBS) to obtain a range of concentrations.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). The absorbance values should ideally fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis: Plot the measured absorbance at λmax against the corresponding molar concentration. According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette, typically 1 cm), the slope of the resulting linear fit is the molar extinction coefficient.[9]

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative quantum yield is determined by comparing the fluorescence of the test sample to a standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a quantum yield standard that has absorption and emission spectra that overlap with the test dye. For Cy5 and its derivatives, a common standard is Cresyl Violet in methanol (B129727) (Φ = 0.54).

  • Preparation of Solutions: Prepare a series of dilutions for both the test dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to prevent inner filter effects.

  • Absorbance and Fluorescence Measurement:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test dye and the standard.

    • The quantum yield of the test sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[10][11][12]

Measurement of Photostability

Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent dyes used in imaging applications.

Methodology:

  • Sample Preparation: Prepare samples of the fluorescently labeled molecules (e.g., antibodies) or the free dye at a concentration suitable for microscopy.

  • Microscopy Setup: Use a fluorescence microscope equipped with a suitable laser line for excitation and a sensitive detector.

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous illumination. It is important to use consistent laser power and acquisition settings for all samples being compared.

  • Data Analysis:

    • Select a region of interest (ROI) within the images.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the dye's photostability.[13]

Visualizations

Experimental Workflow for Fluorophore Characterization

Caption: A generalized workflow for the comprehensive characterization of fluorescent dyes.

Signaling Pathway for Amine-Reactive Labeling

G NHS Ester Amine-Reactive Labeling dye This compound reaction Conjugation Reaction (pH 7-9) dye->reaction protein Biomolecule with Primary Amine (e.g., Protein) protein->reaction labeled_protein Fluorescently Labeled Biomolecule (Stable Amide Bond) reaction->labeled_protein nhs_leaving_group N-hydroxysuccinimide (Leaving Group) reaction->nhs_leaving_group

Caption: The reaction mechanism for labeling primary amines with an NHS ester-functionalized dye.

References

A Comparative Guide to the Spectroscopic Characterization of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 for antibody labeling against other common alternatives. It includes detailed experimental protocols for antibody conjugation and subsequent spectroscopic characterization, supported by quantitative data to aid researchers, scientists, and drug development professionals in making informed decisions for their immunoassay and imaging applications.

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biomedical research. The this compound reagent combines the bright, far-red fluorescent properties of the Cyanine5 (Cy5) dye with a flexible polyethylene (B3416737) glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester group.[1][][3] This formulation is designed for efficient and stable labeling of antibodies through the formation of amide bonds with primary amines, such as those on lysine (B10760008) residues.[1][3] The PEG linker enhances the water solubility of the dye and reduces potential aggregation of the labeled antibody.

Thorough characterization of the resulting antibody-dye conjugate is critical to ensure its quality, functionality, and the reproducibility of experimental results. Spectroscopic methods are the primary tools for this characterization, allowing for the determination of key parameters like the degree of labeling (DOL), antibody concentration, and the spectral integrity of the fluorophore.

Spectroscopic Characterization Techniques

The quality of a fluorescently labeled antibody is primarily assessed by UV-Vis and fluorescence spectroscopy. These methods provide quantitative data on the concentration of both the antibody and the attached dye, which is used to calculate the crucial dye-to-protein ratio, also known as the Degree of Labeling (DOL).

  • UV-Vis Spectroscopy : This is the most common method for determining the DOL.[4] By measuring the absorbance of the conjugate at 280 nm (the maximum absorbance for most antibodies) and at the maximum absorbance of the dye (~650 nm for Cy5), one can calculate the concentrations of both the protein and the dye.[5] It is essential to correct for the dye's absorbance at 280 nm to obtain an accurate protein concentration.[4]

  • Fluorescence Spectroscopy : This technique confirms that the attached dye is fluorescently active.[6] By measuring the excitation and emission spectra, researchers can verify the spectral properties of the conjugated dye and check for any shifts that might indicate changes in the dye's environment or quenching effects.

  • Mass Spectrometry : As a complementary, non-spectroscopic method, techniques like MALDI-TOF MS can be used to determine the precise molecular weight of the antibody conjugate.[7] This provides an orthogonal validation of the DOL by showing the distribution of dye molecules per antibody.[8]

Comparison of Labeling Reagents

The choice of fluorescent dye and conjugation chemistry can significantly impact the performance of a labeled antibody. Below is a comparison of Cy5 with other common fluorophores and a comparison of NHS ester chemistry with an alternative site-specific method.

Spectroscopic Properties of Common Fluorophores

The selection of a fluorophore is often dictated by the available excitation sources (e.g., lasers) and emission filters of the detection instrument.[] Cy5 is a popular choice for the far-red spectral region due to minimal autofluorescence from biological samples in this range.[9]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹)Quantum Yield (Φ)
Cy5 ~649~670~250,000~0.20
Alexa Fluor 647 ~650~668~270,000~0.33
DyLight 650 ~652~672~250,000~0.10
FITC ~494~518~75,000~0.92
Alexa Fluor 488 ~495~519~73,000~0.92
TRITC ~557~576~85,000~0.20

Data are approximate and can vary with solvent and conjugation state.

Comparison of Antibody Labeling Chemistries

The conjugation strategy determines which amino acid residues on the antibody are labeled. NHS esters are widely used for their reactivity with abundant primary amines on lysine residues.[][10] However, this can lead to a heterogeneous population of labeled antibodies, as the number and location of accessible lysines vary.[8]

FeatureNHS Ester (Amine-Reactive)Maleimide (Thiol-Reactive)
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Reaction pH 7.2 - 8.5[11]6.5 - 7.5
Specificity Moderate; targets multiple accessible lysinesHigh; targets specific cysteine residues (often requires prior antibody reduction)[]
Homogeneity Heterogeneous product (variable DOL and labeling sites)[8]More homogeneous product, enabling site-specific labeling
Pros Simple, robust reaction; no antibody pre-processing needed.[10]Provides greater control over labeling site and stoichiometry.
Cons Can lead to inactivation if labeling occurs in the antigen-binding site; potential for over-labeling.[8]Requires accessible thiol groups, which may necessitate antibody engineering or reduction of disulfide bonds.

Experimental Protocols

The following protocols provide a step-by-step guide for labeling an antibody with this compound and its subsequent spectroscopic characterization.

Protocol 1: Antibody Labeling with Cy5-PEG4-NHS Ester

This protocol is adapted for labeling 1 mg of an antibody at a concentration of 2 mg/mL.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., 1X PBS, pH 7.4). Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction and must be removed.[3]

  • If necessary, perform a buffer exchange using a desalting column or dialysis.[12]

  • Adjust the antibody concentration to 2-10 mg/mL.[13]

2. Dye Solution Preparation:

  • The Cy5-PEG4-NHS ester is moisture-sensitive.[3] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[12]

  • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12] Do not store the dye solution, as the NHS ester readily hydrolyzes.[3]

3. Conjugation Reaction:

  • For optimal labeling, adjust the pH of the antibody solution to 8.0-9.0.[1] Add 1/10th the volume of 1 M sodium bicarbonate buffer (pH 8.5) to the antibody solution.

  • Calculate the required volume of dye solution. A 10- to 20-fold molar excess of dye to antibody is a common starting point.[1][13]

  • While gently vortexing, add the calculated volume of the dye stock solution to the antibody solution.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purification of the Labeled Antibody:

  • Remove unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25 or a Zeba™ Spin Desalting Column) equilibrated with PBS.[13]

  • Collect the colored fractions corresponding to the high-molecular-weight labeled antibody.

Protocol 2: Spectroscopic Characterization and DOL Calculation

1. UV-Vis Spectrophotometry:

  • Measure the absorbance of the purified, labeled antibody at 280 nm (A₂₈₀) and ~650 nm (Aₘₐₓ for Cy5).

  • Dilute the sample in PBS if necessary to ensure the absorbance readings are within the linear range of the spectrophotometer.

2. Calculation of Degree of Labeling (DOL):

  • Step A: Calculate the antibody concentration.

    • A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. For Cy5, this is approximately 0.05.

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

    • Antibody Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

      • ε_protein for IgG is typically ~210,000 M⁻¹cm⁻¹.

  • Step B: Calculate the dye concentration.

    • Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length)

      • ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹.

  • Step C: Calculate the DOL.

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

    • An optimal DOL is typically between 2 and 7. Higher ratios can lead to fluorescence quenching and reduced antibody functionality.[8]

Visualized Workflow

The following diagram illustrates the complete workflow for the preparation and characterization of a Cy5-labeled antibody.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization start Start: Unlabeled Antibody buffer_exchange Buffer Exchange (into Amine-Free Buffer) start->buffer_exchange If needed ph_adjust pH Adjustment (pH 8.0-9.0) buffer_exchange->ph_adjust reaction Incubate Antibody + Dye (1 hr, RT, dark) ph_adjust->reaction prep_dye Prepare Cy5-NHS Ester in DMSO prep_dye->reaction purify Size-Exclusion Chromatography reaction->purify collect Collect Labeled Antibody purify->collect spectro UV-Vis & Fluorescence Spectroscopy collect->spectro calc Calculate DOL & Concentration spectro->calc end End: Characterized Conjugate calc->end

Workflow for antibody labeling and characterization.

References

A Comparative Guide to Lot-to-Lot Variability Testing of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, the consistency and reliability of labeling reagents are paramount. N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a widely used reagent for conjugating the far-red fluorescent dye Cy5 to proteins, antibodies, and other amine-containing molecules. The integrated polyethylene (B3416737) glycol (PEG) spacers enhance aqueous solubility and can reduce non-specific binding of the labeled conjugate.[1] However, lot-to-lot variability in the quality of this reagent can lead to inconsistencies in experimental results, impacting data reproducibility and the overall success of research and development projects.

This guide provides a comprehensive framework for testing the lot-to-lot variability of this compound. It outlines key experimental protocols to assess the critical quality attributes of the reagent and presents a comparison with potential alternatives. The data presented in the tables are representative examples to illustrate the expected outcomes of these validation studies.

Alternatives to this compound

When considering alternatives, it is important to evaluate factors such as hydrophilicity, spectral properties, and reactivity. Key alternatives include:

  • Cy5 NHS ester (non-PEGylated): This is a more hydrophobic alternative. While spectrally similar, its lower aqueous solubility can lead to aggregation and may require the use of organic co-solvents for labeling reactions.[2][3][4]

  • Alexa Fluor™ 647 NHS Ester: A spectrally similar dye from a different family, known for its high photostability and brightness. It is a common alternative to Cy5 dyes.

  • Other PEGylated Cy5 NHS esters: Reagents with varying lengths of the PEG linker are available, which can influence the solubility and spacing of the dye from the target molecule.

Experimental Workflow for Lot-to-Lot Variability Testing

The following diagram outlines the key steps in a robust quality control process to assess the consistency of different lots of this compound.

Lot_to_Lot_Variability_Testing_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Functional Performance Assessment cluster_2 Data Analysis & Comparison LotA Lot A HPLC_MS 1. Identity & Purity (HPLC-MS) LotA->HPLC_MS Spectroscopy 2. Spectroscopic Properties (UV-Vis & Fluorescence) LotA->Spectroscopy LotB Lot B LotB->HPLC_MS LotB->Spectroscopy LotC Lot C LotC->HPLC_MS LotC->Spectroscopy Conjugation 3. Protein Conjugation (e.g., IgG) HPLC_MS->Conjugation If Pass Spectroscopy->Conjugation If Pass DOL 4. Degree of Labeling (DOL) Determination Conjugation->DOL Purification 5. Conjugate Purification (Size Exclusion Chromatography) DOL->Purification Photostability 6. Photostability Testing Purification->Photostability Comparison Compare Results: - Purity - Molar Extinction - Quantum Yield - DOL - Photostability Photostability->Comparison

Caption: Workflow for lot-to-lot variability testing of fluorescent dye NHS esters.

Data Presentation: Comparative Analysis of this compound Lots and Alternatives

The following tables summarize hypothetical data from the experimental protocols described below. These tables are intended to provide a clear comparison of key quality attributes between different lots of the target product and its alternatives.

Table 1: Physicochemical Properties

Parameter Lot A Lot B Lot C (Failed) Cy5 NHS Ester Alexa Fluor™ 647 NHS Ester Acceptance Criteria
Purity (HPLC, %) 96.597.288.195.898.5> 95%
Molecular Weight (MS) 926.5926.6926.5649.8~1300Matches Theoretical MW
λmax Absorbance (nm) 649650649649650649 ± 2 nm
λmax Emission (nm) 667668667670668668 ± 3 nm
Molar Extinction Coefficient (M⁻¹cm⁻¹) 245,000251,000248,000250,000270,000> 240,000

Table 2: Functional Performance

Parameter Lot A Lot B Lot C (Failed) Cy5 NHS Ester Alexa Fluor™ 647 NHS Ester Acceptance Criteria
Degree of Labeling (DOL) of IgG 4.85.13.24.55.54.0 - 6.0
Relative Fluorescence of Conjugate 100%105%75%95%115%> 90% of Reference
Photostability (% initial fluorescence after 60 min) 7578767085> 70%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Identity and Purity Assessment by HPLC-MS
  • Objective: To confirm the identity and determine the purity of the this compound in each lot.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Method:

    • Sample Preparation: Dissolve a small, accurately weighed amount of the dye from each lot in anhydrous DMSO to a final concentration of 1 mg/mL.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: Diode array detector (DAD) monitoring at 650 nm and a mass spectrometer.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Mass Range: Scan from m/z 200 to 1500.

    • Data Analysis:

      • Determine the purity by calculating the area percentage of the main peak in the HPLC chromatogram at 650 nm.

      • Confirm the identity by comparing the measured mass-to-charge ratio (m/z) of the main peak with the theoretical molecular weight of the compound.[5][6][7][8][9]

Spectroscopic Characterization
  • Objective: To measure the key spectroscopic properties of the dye to ensure consistency.

  • Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.

  • Method:

    • Sample Preparation: Prepare a stock solution of the dye in DMSO. Further dilute the stock solution in PBS (pH 7.4) to a concentration where the absorbance at the maximum wavelength is between 0.5 and 1.0 for absorbance measurements, and to a lower concentration (e.g., nanomolar range) for fluorescence measurements.

    • Absorbance Spectrum: Scan the absorbance from 400 nm to 800 nm to determine the maximum absorbance wavelength (λmax Absorbance).

    • Molar Extinction Coefficient Calculation: Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the absorbance at λmax, the known concentration (c), and the path length of the cuvette (l).

    • Emission Spectrum: Excite the sample at its λmax Absorbance and scan the emission from 650 nm to 800 nm to determine the maximum emission wavelength (λmax Emission).

Protein Conjugation and Degree of Labeling (DOL) Determination
  • Objective: To assess the reactivity of the NHS ester by conjugating it to a model protein (e.g., bovine serum albumin or an IgG antibody) and calculating the DOL.

  • Method:

    • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3) to a concentration of 2-5 mg/mL.[10][11]

    • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[12]

    • Labeling Reaction: Add a 10- to 15-fold molar excess of the dissolved dye to the protein solution. Incubate for 1 hour at room temperature, protected from light.[10][12]

    • Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[13]

    • DOL Calculation:

      • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 650 nm (for Cy5).

      • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The correction factor (CF) for Cy5 at 280 nm is typically around 0.05.

        • Corrected A₂₈₀ = A₂₈₀ - (A₆₅₀ x CF)

      • Calculate the concentration of the dye using its molar extinction coefficient at 650 nm.

      • The DOL is the molar ratio of the dye to the protein.[10][12]

Photostability Testing
  • Objective: To evaluate the resistance of the conjugated dye to photobleaching.

  • Instrumentation: A fluorescence microscope with a stable light source and a detector, or a spectrofluorometer capable of time-course measurements.

  • Method:

    • Sample Preparation: Prepare solutions of the purified protein-dye conjugates from each lot in PBS, with their concentrations adjusted to have the same initial fluorescence intensity.

    • Continuous Illumination: Continuously expose the samples to a constant intensity light source (e.g., the excitation light from the microscope or spectrofluorometer).

    • Fluorescence Monitoring: Record the fluorescence intensity at regular intervals over a period of 60 minutes.

    • Data Analysis: Normalize the fluorescence intensity at each time point to the initial intensity. Plot the normalized fluorescence intensity versus time. The photostability is reported as the percentage of the initial fluorescence remaining after 60 minutes of continuous illumination.[14][15][16][17][18]

By implementing this comprehensive testing protocol, researchers can ensure the quality and consistency of this compound lots, leading to more reliable and reproducible experimental outcomes. The provided framework also allows for an objective comparison with alternative labeling reagents, enabling an informed selection for specific research needs.

References

Performance and Cost Comparison of Amine-Reactive Far-Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cost-Effectiveness of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 and its Alternatives for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of fluorescent labels is a critical decision that balances performance with budgetary constraints. This guide provides a detailed cost-effectiveness analysis of this compound and compares it with prominent alternatives in the field of bioconjugation. Experimental data, detailed protocols, and performance metrics are presented to facilitate an informed selection process.

The utility of a fluorescent dye is determined by several key photophysical parameters. A high molar extinction coefficient results in greater light absorption, while a high quantum yield leads to more efficient light emission. High photostability ensures that the dye can withstand prolonged exposure to light without significant degradation of its fluorescent signal. While this compound is a well-established reagent, several alternatives offer comparable or enhanced performance, often at a more competitive price point.

FeatureThis compoundAlexa Fluor 647 NHS EsterAtto 647N NHS EsterDyLight 650 NHS EsteriFluor 647 NHS Ester
Excitation Max (nm) ~649[1]~650[2]~647[2]~652[2]~650[2]
Emission Max (nm) ~667[1]~668[2]~669[2]~672[2]~670[2]
**Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) **~250,000[2]~270,000[2]~150,000[2]~250,000[2]~250,000[2]
Quantum Yield (Φ) ~0.27[2]~0.33[2]~0.65[2]~0.12[2]Not readily available
Photostability Moderate[2]High[2]Very High[2]High[2]High[2]
Relative Cost Varies by supplierHigherHigherModerateLower

Note: The price of this compound can vary between suppliers like Alfa Chemistry and BLDpharm.[3][4] A related compound, N-(m-PEG4)-N'-(PEG4-acid)-Cy5, is offered by BroadPharm with prices of $225 for 2 mg, $450 for 5 mg, and $680 for 10 mg.[1] Alternatives such as iFluor 647 are often marketed as more cost-effective options.[5]

The Chemistry of Labeling: NHS Ester Reaction

The fundamental principle behind the use of these dyes for bioconjugation is the reaction between the N-hydroxysuccinimide (NHS) ester functional group on the dye and primary amines on the target biomolecule.[2] This reaction, which is most efficient at a pH between 8.0 and 9.0, results in the formation of a stable amide bond, covalently linking the fluorescent dye to the molecule of interest, such as a protein or an amine-modified oligonucleotide.[6]

NHS_Ester_Reaction cluster_conditions Reaction Conditions Dye Dye-NHS Ester Conjugate Dye-Protein Conjugate (Stable Amide Bond) Dye->Conjugate + Protein Protein-NH₂ (Primary Amine) Protein->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS - pH 8.0-9.0 pH 8.0-9.0 Room Temperature Room Temperature

Figure 1. Amine-reactive labeling chemistry.

Experimental Protocol: Antibody Labeling with NHS Ester Dyes

This protocol provides a general guideline for the conjugation of amine-reactive fluorescent dyes to antibodies.

1. Antibody Preparation:

  • The antibody solution should be free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA).[7]

  • If necessary, dialyze the antibody against 1X PBS.

  • Adjust the antibody concentration to 2-10 mg/mL in a reaction buffer with a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate).[6][8]

2. Dye Preparation:

  • Allow the vial of the NHS ester dye to warm to room temperature before opening to prevent moisture condensation.[9]

  • Dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL.[7]

3. Labeling Reaction:

  • The recommended molar ratio of dye to antibody typically ranges from 5:1 to 20:1.[6] A starting point of a 10:1 molar ratio is often used.[6]

  • Add the calculated amount of the dye stock solution to the antibody solution while gently stirring.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[7]

4. Purification of the Labeled Antibody:

  • Separate the dye-conjugated antibody from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25).[7]

  • The first colored band to elute is the labeled antibody.[6]

5. Determination of the Degree of Labeling (DOL):

  • The DOL, which represents the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.[6]

6. Storage:

  • Store the labeled antibody at 4°C for short-term use and at -20°C or -80°C for long-term storage.[6][7] It is advisable to add a cryoprotectant like glycerol (B35011) and to aliquot the antibody to avoid multiple freeze-thaw cycles.[6]

Antibody_Labeling_Workflow Prep_Ab 1. Antibody Preparation (Buffer Exchange, Concentration Adjustment) Reaction 3. Labeling Reaction (Incubate for 1 hour at RT) Prep_Ab->Reaction Prep_Dye 2. Dye Preparation (Dissolve in DMSO/DMF) Prep_Dye->Reaction Purification 4. Purification (Gel Filtration) Reaction->Purification Analysis 5. Characterization (Determine DOL) Purification->Analysis Storage 6. Storage (-20°C or -80°C) Analysis->Storage

Figure 2. Antibody labeling workflow.

Logical Framework for Dye Selection in Signaling Pathway Analysis

The choice of a fluorescent dye does not alter the biological signaling pathway itself. However, the dye's properties are crucial for the accurate and sensitive visualization of the pathway's components.[2] For instance, studying dynamic cellular processes requires photostable dyes that allow for extended observation times. Detecting low-abundance proteins necessitates the use of bright dyes to enhance the signal.[2]

Dye_Selection_Logic Experiment Experimental Goal (e.g., Visualize Signaling Pathway) Photostability Required Photostability? Experiment->Photostability Cost Budgetary Constraints? Experiment->Cost Target Target Properties (e.g., Abundance, Location) Brightness Required Brightness? Target->Brightness Instrument Instrumentation (e.g., Laser Lines, Detectors) Instrument->Brightness Photostability->Brightness Low Dye_A Select High Photostability Dye (e.g., Alexa Fluor 647, Atto 647N) Photostability->Dye_A High Brightness->Cost Low Dye_B Select High Quantum Yield Dye (e.g., Atto 647N) Brightness->Dye_B High Dye_C Select Cost-Effective Dye (e.g., iFluor 647, Cy5) Cost->Dye_C High

Figure 3. Decision-making for dye selection.

References

A Comparative Guide to N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 and its Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes for bioconjugation is a critical step that dictates the sensitivity, specificity, and reproducibility of a wide range of applications. This guide provides a comprehensive review of the scientific literature on N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a popular far-red fluorescent dye, and offers an objective comparison with its main alternatives, supported by experimental data and detailed protocols.

The core of this compound is the cyanine (B1664457) dye, Cy5, a workhorse in fluorescence-based applications due to its high extinction coefficient and emission in the far-red region of the spectrum, which minimizes autofluorescence from biological samples. The addition of polyethylene (B3416737) glycol (PEG) linkers is a key modification designed to enhance the hydrophilicity and biocompatibility of the molecule. This modification can lead to improved performance in biological applications by reducing non-specific binding and aggregation.

Performance Comparison: The PEGylated Cy5 Advantage and its Competitors

The ideal fluorescent label possesses a high molar extinction coefficient (absorbs light efficiently), a high quantum yield (emits a high proportion of absorbed photons as fluorescence), and excellent photostability (resists fading under illumination).

Spectroscopic PropertyThis compound (estimated)Cy5-NHS Ester (non-PEGylated)Alexa Fluor 647-NHS Ester (non-PEGylated)DyLight 650-4xPEG NHS Ester
Excitation Maximum (λex) ~649 nm~646 - 649 nm~650 nm~652 nm
Emission Maximum (λem) ~667 nm~662 - 671 nm~668 nm~672 nm
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹[1]~250,000 M⁻¹cm⁻¹~270,000 cm⁻¹M⁻¹~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.07 (for a similar PEGylated Cy5)[2]~0.2 - 0.28[3]~0.33[4]Not explicitly reported, but claimed to be brighter than Alexa Fluor 647[5]
Photostability ModerateModerateHigh[6]High
Water Solubility HighLimitedHighHigh

Key Observations:

  • Brightness: While the non-PEGylated Cy5 has a high extinction coefficient, its quantum yield is lower than that of Alexa Fluor 647. Furthermore, some evidence suggests that PEGylation may further decrease the quantum yield of Cy5[2]. In contrast, DyLight 650-4xPEG is marketed as being significantly brighter than Alexa Fluor 647, implying a high quantum yield and/or extinction coefficient[5].

  • Photostability: Alexa Fluor 647 is well-documented to be more photostable than Cy5[6]. This is a critical advantage for applications requiring prolonged or intense illumination, such as super-resolution microscopy.

  • Solubility and Aggregation: The primary advantage of this compound lies in its enhanced water solubility due to the PEG linkers. This is crucial for bioconjugation in aqueous buffers, as it helps to prevent the formation of non-fluorescent dye aggregates, a common issue with cyanine dyes[2]. The PEG chains also contribute to reduced non-specific binding of the resulting conjugate in biological systems. DyLight 650-4xPEG NHS Ester also incorporates PEG chains to leverage these benefits.

  • Self-Quenching: Cy5 dyes are known to be prone to self-quenching at high degrees of labeling on a protein, which can limit the achievable brightness of the conjugate. Alexa Fluor 647 exhibits significantly less of this self-quenching, allowing for brighter conjugates at higher labeling densities.

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental technique. Below are detailed protocols for the labeling of proteins with NHS ester dyes and the subsequent characterization of the conjugates.

Protein Labeling with NHS Ester Dyes

This protocol outlines the general procedure for covalently labeling proteins with amine-reactive fluorescent dyes.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound or alternative PEGylated NHS ester dye

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the labeling reaction. If necessary, perform a buffer exchange.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A starting point of a 10- to 20-fold molar excess is common.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_280) and at the excitation maximum of the dye (A_max).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A_280 - (A_max × CF)] / ε_protein

      • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

      • ε_dye is the molar extinction coefficient of the dye at its λ_max.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.3) labeling Incubate Protein + Dye (1 hr, RT, dark) protein_prep->labeling dye_prep Prepare Dye Stock Solution (Anhydrous DMSO/DMF) dye_prep->labeling purify Size-Exclusion Chromatography (e.g., Sephadex G-25) labeling->purify spectro Spectrophotometry (A280 & Amax) purify->spectro dol_calc Calculate Degree of Labeling (DOL) spectro->dol_calc

Signaling Pathway and Logical Relationships

The fundamental principle of labeling with this compound and its NHS ester alternatives is the covalent conjugation to primary amines on biomolecules.

labeling_pathway Dye PEGylated Dye-NHS Ester Reaction Nucleophilic Acyl Substitution Dye->Reaction Protein Biomolecule (e.g., Protein with Lysine residues) Protein->Reaction Conjugate Fluorescently Labeled Biomolecule (Stable Amide Bond) Reaction->Conjugate NHS N-Hydroxysuccinimide (Leaving Group) Reaction->NHS

Conclusion

The choice between this compound and its PEGylated alternatives depends on the specific requirements of the application.

  • For applications where photostability and brightness are paramount , such as super-resolution microscopy or the detection of low-abundance targets, a PEGylated version of a dye like Alexa Fluor 647 or DyLight 650 may be the superior choice, despite a potentially higher cost.

  • For routine applications in aqueous environments where preventing aggregation and non-specific binding is the primary concern , this compound provides a reliable and effective solution.

Researchers are encouraged to perform a side-by-side comparison with their specific biomolecule and application to determine the optimal dye for their needs. The detailed protocols provided in this guide offer a starting point for such an evaluation.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. This fluorescent dye, a cyanine-labeled Polyethylene (B3416737) Glycol (PEG) linker, requires meticulous management due to its chemical properties and potential hazards. A Safety Data Sheet (SDS) for the compound indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, a cautious and systematic approach to its disposal is paramount.

The primary objective for the disposal of this compound is to prevent its release into the environment, especially waterways, and to guarantee the safety of all personnel[2]. All disposal activities must be in strict compliance with local, state, and federal regulations. It is crucial to never discharge this product into drains or sewers[2].

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat should be worn.

  • Respiratory Protection: For handling the solid powder form, a dust mask (e.g., N95) is recommended.

Disposal Procedures

The correct disposal method for this compound varies depending on its form: unreacted solid powder, concentrated solutions, dilute aqueous solutions, or contaminated labware.

Step 1: Waste Segregation and Collection

All waste generated from the use of this compound must be treated as chemical waste and kept separate from regular trash[3]. Utilize a designated, clearly labeled, and sealed waste container. The container material should be compatible with the solvents used, for instance, a high-density polyethylene container for solutions in DMSO or DMF[3].

Step 2: Managing Different Waste Streams

A. Unused or Expired Solid this compound:

  • Do Not Dispose in Regular Trash: The solid powder must never be discarded in regular waste bins[3].

  • Collection: The original vial containing the unused or expired product should be placed in your designated hazardous chemical waste container[3].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," along with any other information required by your institution's Environmental Health and Safety (EHS) department[3].

B. Concentrated Solutions (e.g., in DMSO or DMF):

  • No Drain Disposal: Concentrated solutions of this compound must never be poured down the drain[3].

  • Collection: All concentrated stock solutions should be collected in a sealed and appropriately labeled hazardous waste container[3].

C. Dilute Aqueous Solutions:

  • For dilute aqueous solutions, hydrolysis of the NHS ester can be considered to reduce reactivity before disposal.

    • Hydrolysis Procedure: Adjust the pH of the solution to be slightly basic (pH 8.5-9) if it is acidic. Allow the solution to stand at room temperature for several hours or overnight to ensure complete hydrolysis of the NHS ester[3].

    • Collection for Disposal: After hydrolysis, transfer the solution to your designated aqueous hazardous waste container[3].

D. Contaminated Labware and Debris (e.g., pipette tips, gloves, gels):

  • Solid Waste Collection: All solid materials that have come into contact with the compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container[3].

  • Gels: Electrophoresis gels stained with the dye should be collected in a sealed container and disposed of as hazardous waste[3].

  • Reusable Labware: Glassware and other reusable items should be decontaminated. A common method is to rinse the items with a suitable solvent (like ethanol (B145695) or isopropanol, if compatible) to remove the dye. This rinse solvent must be collected as hazardous liquid waste. Following the solvent rinse, wash the labware with soap and water[2].

Step 3: Final Disposal

Once waste containers are full, ensure they are securely sealed and correctly labeled with the chemical name and all associated hazards. Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal[2][3]. All waste must be disposed of in accordance with national and local regulations[2].

Data Presentation

PropertyValue/InformationSource
Chemical Name This compound[1]
CAS Number 2107273-30-1[4]
Molecular Formula C49H68ClN3O12[1]
Molecular Weight 926.54 g/mol [1]
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Experimental Protocols

Protocol for Hydrolysis of Dilute Aqueous Solutions of this compound:

  • Segregation: Collect all dilute aqueous solutions containing the compound in a dedicated, chemically compatible container.

  • pH Adjustment: If the solution is acidic, carefully add a small amount of a suitable buffer, such as sodium bicarbonate, to adjust the pH to a slightly basic range (pH 8.5-9).

  • Incubation: Allow the solution to stand at room temperature for a minimum of four hours, or preferably overnight. This incubation period facilitates the complete hydrolysis of the reactive NHS ester group.

  • Collection for Disposal: Following incubation, transfer the treated solution into the designated aqueous hazardous waste container.

  • Labeling and Storage: Ensure the container is sealed and properly labeled, then store it in a designated waste accumulation area until it is collected by the EHS department.

Mandatory Visualization

G Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_waste_stream Identify Waste Stream cluster_actions Disposal Actions cluster_final_disposal Final Disposal Waste This compound Waste Solid Solid (Unused Powder) Waste->Solid Concentrated Concentrated Liquid Waste->Concentrated Dilute Dilute Aqueous Waste->Dilute Contaminated Contaminated Labware Waste->Contaminated CollectSolid Collect in Labeled Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Hazardous Liquid Waste Container Concentrated->CollectLiquid Hydrolyze Hydrolyze NHS Ester (Optional, then Collect) Dilute->Hydrolyze CollectContaminated Collect in Labeled Solid Hazardous Waste Container Contaminated->CollectContaminated EHS Contact EHS for Pickup and Disposal CollectSolid->EHS CollectLiquid->EHS Hydrolyze->CollectLiquid CollectContaminated->EHS

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE.

PPE Category Specification Rationale
Hand Protection Impervious gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact with the chemical. Change gloves immediately if contaminated.[2]
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield may be necessary if there is a risk of splashing.To protect eyes from splashes of the chemical solution.[2]
Body Protection Laboratory coat. For larger quantities or when there is a risk of splashing, a chemical-resistant apron over the lab coat is recommended.To protect skin and clothing from contamination.
Respiratory Protection Not typically required if handled in a well-ventilated area or a chemical fume hood. Use a NIOSH/OSHA-approved respirator if aerosols may be generated.To prevent inhalation of any dust or aerosols.

Operational and Handling Plan

Adherence to a strict operational protocol is necessary to minimize exposure and ensure the stability of the compound.

Receiving and Storage:
  • Upon arrival, inspect the container for any damage or leaks.

  • Store the container tightly closed in a cool, dry, and well-ventilated place, protected from light and moisture.[2]

  • The recommended storage temperature is -20°C.[3]

Preparation for Use:
  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Equilibrate the vial to room temperature before opening to prevent moisture condensation.

  • Prepare all necessary glassware and equipment within the fume hood.

  • Have designated, labeled waste containers ready for liquid and solid chemical waste.

Experimental Protocol: Protein Labeling

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:
  • This compound

  • Protein to be labeled

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 50mM sodium borate (B1201080) or 100mM sodium carbonate/bicarbonate, pH 8.0-9.0. Note: Buffers containing primary amines (e.g., Tris, glycine) are incompatible as they will compete in the reaction.

  • Quenching Buffer (optional): 1M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:
  • Prepare the Protein Solution:

    • Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.

    • Ensure the pH of the protein solution is between 8.0 and 9.0.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. The optimal ratio should be determined empirically.

    • Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[4]

    • Elute with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which is typically the first colored band to elute.

Disposal Plan

All waste generated from the use of this compound must be considered chemical waste and segregated from regular trash.

Waste Stream Disposal Method
Unused or Expired Solid Compound Collect the original vial in a designated hazardous waste container. Do not dispose of in regular trash.
Concentrated Solutions (in DMSO or DMF) Collect in a sealed, labeled hazardous waste container. Never dispose of down the drain.
Aqueous Waste from Labeling Reactions Collect in a designated aqueous hazardous waste container. Due to high aquatic toxicity, do not dispose of down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.
Contaminated Labware (pipette tips, gloves, etc.) All solid materials that have come into contact with the compound should be collected in a designated solid hazardous waste container.

Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Reaction cluster_disposal Waste Disposal prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace Safe Environment disp_solid Solid Waste prep_ppe->disp_solid Used Gloves prep_reagents Prepare Reagents prep_workspace->prep_reagents Ready for Use handle_dissolve Dissolve Dye prep_reagents->handle_dissolve Start Experiment handle_react Perform Labeling Reaction handle_dissolve->handle_react Initiate Conjugation disp_sharps Contaminated Sharps handle_dissolve->disp_sharps Pipette Tips handle_purify Purify Conjugate handle_react->handle_purify Isolate Product disp_liquid Liquid Waste handle_react->disp_liquid Aqueous Waste handle_purify->disp_liquid Eluent Waste

Caption: Workflow for safe handling and disposal of the compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。